molecular formula C15H22ClNO2 B166880 Propisochlor CAS No. 86763-47-5

Propisochlor

Cat. No.: B166880
CAS No.: 86763-47-5
M. Wt: 283.79 g/mol
InChI Key: KZNDFYDURHAESM-UHFFFAOYSA-N
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Description

Propisochlor is a selective, chloroacetanilide herbicide used primarily as a pre-emergence or pre-plant treatment for the control of annual grasses and certain broadleaf weeds, such as cockspur grass and black nightshade, in crops including maize, soybeans, and peanuts . Its primary mechanism of action involves the inhibition of very long chain fatty acid (VLCFA) synthesis, which disrupts cell division and ultimately suppresses the growth of shoots and coleoptiles in germinating weed seedlings . This mode of action classifies it within the Herbicide Resistance Action Committee (HRAC) Group K3 and the Weed Science Society of America (WSSA) Group 15 . Beyond its agronomic applications, this compound serves as a valuable compound in environmental and toxicological research. Studies on its ecotoxicological profile have shown that it can induce cytotoxicity, an effect linked to the activation of the TRPA1 ion channel, leading to increased intracellular calcium influx . This makes it a relevant tool for investigating common cellular toxicity pathways and developing broad-spectrum antitoxin strategies . Furthermore, its interactions with soil enzymes and the broader impact on soil biogeochemical cycles are active areas of scientific inquiry, helping to elucidate the structure-activity relationships of amide herbicides in the environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-12(4)15(13)17(14(18)9-16)10-19-11(2)3/h6-8,11H,5,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNDFYDURHAESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COC(C)C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058205
Record name Propisochlor
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86763-47-5
Record name Propisochlor
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URL https://commonchemistry.cas.org/detail?cas_rn=86763-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propisochlor [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086763475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propisochlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPISOCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88248R3YQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Propisochlor's Mechanism of Action in Plants: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propisochlor, a member of the chloroacetamide class of herbicides, exerts its phytotoxic effects primarily through the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of lipid metabolism leads to a cascade of cellular and physiological consequences, ultimately resulting in the cessation of growth and death of susceptible plant species. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its primary target, downstream effects on cellular processes, and the experimental methodologies used to elucidate its mode of action.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

This compound's primary target in plants is the enzyme complex responsible for the elongation of very-long-chain fatty acids (VLCFAs), specifically the VLCFA elongases (also known as 3-ketoacyl-CoA synthases).[1][2][3] These enzymes are crucial for the synthesis of fatty acids with chain lengths greater than 18 carbons.

The VLCFA Elongation Pathway

The synthesis of VLCFAs is a four-step process that occurs in the endoplasmic reticulum. This compound inhibits the first and rate-limiting step, the condensation of a C2 unit from malonyl-CoA with a long-chain acyl-CoA.

VLCFA_Elongation cluster_ER Endoplasmic Reticulum Acyl-CoA (C16-C18) Acyl-CoA (C16-C18) VLCFA Elongase (KCS) VLCFA Elongase (KCS) Acyl-CoA (C16-C18)->VLCFA Elongase (KCS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->VLCFA Elongase (KCS) 3-Ketoacyl-CoA 3-Ketoacyl-CoA VLCFA Elongase (KCS)->3-Ketoacyl-CoA Condensation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA Dehydration Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA->Acyl-CoA (Cn+2) Reduction This compound This compound This compound->VLCFA Elongase (KCS) Inhibition

Figure 1: Simplified pathway of VLCFA elongation and the point of inhibition by this compound.

Downstream Physiological and Cellular Effects

The inhibition of VLCFA synthesis by this compound triggers a series of downstream effects that collectively contribute to its herbicidal activity.

Disruption of Cell Division and Growth

VLCFAs are essential components of various cellular structures, including cell membranes and the protective outer layer of cuticular waxes. A deficiency in VLCFAs disrupts the formation and integrity of these structures, leading to a cessation of cell division and expansion, particularly in the rapidly growing meristematic tissues of shoots and roots. This is a hallmark symptom of chloroacetamide herbicide injury.

Alterations in Signaling Pathways

Recent research has revealed a link between VLCFA synthesis and plant hormone signaling. Specifically, a reduction in VLCFA levels has been shown to increase the biosynthesis of cytokinins, a class of plant hormones that regulate cell division and differentiation.[4] This upregulation of cytokinin synthesis in the vasculature of plants treated with VLCFA synthesis inhibitors can lead to abnormal cell proliferation.[4]

Signaling_Pathway This compound This compound VLCFA Elongase VLCFA Elongase This compound->VLCFA Elongase Inhibition VLCFA Synthesis VLCFA Synthesis VLCFA Elongase->VLCFA Synthesis Reduced VLCFA Levels Reduced VLCFA Levels VLCFA Synthesis->Reduced VLCFA Levels Increased Cytokinin Biosynthesis Increased Cytokinin Biosynthesis Reduced VLCFA Levels->Increased Cytokinin Biosynthesis Upregulation Altered Cell Proliferation Altered Cell Proliferation Increased Cytokinin Biosynthesis->Altered Cell Proliferation Inhibition of Growth Inhibition of Growth Altered Cell Proliferation->Inhibition of Growth

Figure 2: Proposed signaling cascade following this compound application.

Quantitative Data on this compound's Effects

HerbicideTarget/ProcessValueOrganism/SystemReference
MetazachlorVLCFA SynthesisI50 ≈ 10–100 nMEtiolated leek seedlings[3]
MetazachlorVLCFA-SynthaseHalf-inhibition < 10⁻⁸ MRecombinant enzyme[1]

Detailed Experimental Protocols

The following protocols outline the key experiments used to characterize the mechanism of action of this compound and other VLCFA-inhibiting herbicides.

In Vitro VLCFA Elongase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on VLCFA elongase activity.

Materials:

  • Microsomal preparations from etiolated seedlings (e.g., leek, barley)

  • Radiolabeled precursor: [2-¹⁴C]malonyl-CoA

  • Acyl-CoA substrates (e.g., 16:0-CoA to 22:0-CoA)

  • This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., containing phosphate (B84403) buffer, MgCl₂, NADH, NADPH)

  • Scintillation cocktail and counter

Procedure:

  • Prepare microsomal fractions from etiolated plant seedlings known to have high VLCFA elongase activity.

  • Set up reaction mixtures containing the reaction buffer, microsomal preparation, and acyl-CoA substrate.

  • Add varying concentrations of this compound to the reaction mixtures. Include a solvent control (no herbicide).

  • Pre-incubate the mixtures for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding [2-¹⁴C]malonyl-CoA.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the fatty acids from the reaction mixture using an organic solvent (e.g., hexane).

  • Separate the VLCFAs from other fatty acids using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabel incorporated into the VLCFA fraction using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

VLCFA_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsome Isolation Microsome Isolation Reaction Mixture Setup Reaction Mixture Setup Microsome Isolation->Reaction Mixture Setup Add this compound Add this compound Reaction Mixture Setup->Add this compound Pre-incubation Pre-incubation Add this compound->Pre-incubation Add [14C]malonyl-CoA Add [14C]malonyl-CoA Pre-incubation->Add [14C]malonyl-CoA Reaction Incubation Reaction Incubation Add [14C]malonyl-CoA->Reaction Incubation Stop Reaction Stop Reaction Reaction Incubation->Stop Reaction Fatty Acid Extraction Fatty Acid Extraction Stop Reaction->Fatty Acid Extraction TLC Separation TLC Separation Fatty Acid Extraction->TLC Separation Scintillation Counting Scintillation Counting TLC Separation->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Figure 3: Experimental workflow for the in vitro VLCFA elongase inhibition assay.
Analysis of Plant Fatty Acid Profile by GC-MS

This method is used to determine the in vivo effects of this compound on the fatty acid composition of plants.

Materials:

  • Plant tissue from treated and untreated plants

  • Internal standards (e.g., deuterated fatty acids)

  • Solvents for extraction (e.g., methanol, chloroform, iso-octane)

  • Derivatization agent (e.g., pentafluorobenzyl bromide)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvest plant tissue at a specific time point after treatment with this compound.

  • Homogenize the tissue and extract total lipids using a suitable solvent system (e.g., Folch method).

  • Add a known amount of internal standard to the lipid extract for quantification.

  • Saponify the lipids to release free fatty acids.

  • Derivatize the fatty acids to form volatile esters (e.g., fatty acid methyl esters or pentafluorobenzyl esters).

  • Analyze the derivatized fatty acids by GC-MS.

  • Identify and quantify individual fatty acids based on their retention times and mass spectra, comparing them to known standards.

  • Compare the fatty acid profiles of treated and untreated plants to identify changes in VLCFA levels.

GCMS_Workflow Plant Tissue Harvest Plant Tissue Harvest Lipid Extraction Lipid Extraction Plant Tissue Harvest->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Derivatization Derivatization Saponification->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Figure 4: Workflow for the analysis of plant fatty acid profiles by GC-MS.
Plant Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of this compound's effect on cell cycle progression.

Materials:

  • Plant root tips or other meristematic tissue from treated and untreated plants

  • Enzyme solution for protoplast isolation (e.g., cellulase, pectinase)

  • Fixative (e.g., cold 70% ethanol)

  • RNase A solution

  • Propidium (B1200493) iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat seedlings with various concentrations of this compound for a defined period.

  • Excise root tips or other meristematic tissues.

  • Digest the cell walls using an enzyme solution to release protoplasts.

  • Fix the protoplasts in cold 70% ethanol (B145695) and store at 4°C.

  • Wash the fixed cells with a suitable buffer (e.g., PBS).

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with propidium iodide, which intercalates with DNA.

  • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Generate DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of treated and untreated cells to identify any cell cycle arrest.

Flow_Cytometry_Workflow Seedling Treatment Seedling Treatment Meristem Excision Meristem Excision Seedling Treatment->Meristem Excision Protoplast Isolation Protoplast Isolation Meristem Excision->Protoplast Isolation Cell Fixation Cell Fixation Protoplast Isolation->Cell Fixation RNase Treatment RNase Treatment Cell Fixation->RNase Treatment PI Staining PI Staining RNase Treatment->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis Cell Cycle Profile Analysis Cell Cycle Profile Analysis Flow Cytometry Analysis->Cell Cycle Profile Analysis

Figure 5: Experimental workflow for plant cell cycle analysis by flow cytometry.

Conclusion

This compound is a potent inhibitor of VLCFA synthesis in plants, a mechanism that leads to the disruption of critical cellular processes, including cell division and growth. The understanding of its mode of action has been elucidated through a combination of in vitro enzyme assays, in vivo analysis of fatty acid profiles, and cellular studies. Further research into the specific interactions of this compound with different VLCFA elongase isoforms and the intricate details of the downstream signaling cascades will provide a more complete picture of its herbicidal activity and may aid in the development of new weed management strategies.

References

physicochemical properties of propisochlor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Propisochlor

Introduction

This compound is a selective, pre-emergence herbicide belonging to the chloroacetanilide class of chemicals.[1][2] It is primarily utilized for the control of annual grasses and certain broadleaf weeds in a variety of agricultural crops, including corn, soybeans, and cotton.[2][3] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and ultimately prevents weed germination and growth.[3][4] This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity

This compound is identified by several names and chemical codes, which are crucial for regulatory and research purposes.

IdentifierValueSource
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide[1][5]
CAS Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide[1]
CAS Number 86763-47-5[1][2][3][5][6][7][8]
Molecular Formula C₁₅H₂₂ClNO₂[1][2][3][5][6][7][8]
Molecular Weight 283.79 g/mol [2][5][6][7][8]
Canonical SMILES CCC1=CC=CC(=C1N(COC(C)C)C(=O)CCl)C[1][5]
InChI Key KZNDFYDURHAESM-UHFFFAOYSA-N[1][5]
Synonyms Proponit, Propizochlor, 2-Chloro-2′-ethyl-6′-methyl-N-(isopropoxymethyl)acetanilide[5][7][8][9]

Physicochemical Properties

The efficacy, environmental fate, and toxicological profile of this compound are dictated by its physicochemical properties. These properties are summarized in the table below.

PropertyValueConditionsSource
Physical State Amber-colored viscous liquid; Colorless oily liquidAmbient[3][6]
Melting Point 21.6 °C-[2][9][10]
Boiling Point >243 °C-[9]
277 °C-[1]
399.34 °CEstimated at 760 mm Hg[10]
Density 1.0966 g/mL-[1]
1.097 g/cm³-[2]
Water Solubility 90.8 mg/L20 °C, pH 7[1]
184 mg/L20 °C[3]
184 mg/L25 °C[2][10]
Vapor Pressure 3.1 mPa (3.00e-05 mmHg)20 °C[1][9]
1.1 x 10⁻³ Pa20 °C[3]
Octanol-Water Partition Coefficient (log P) 3.3pH 7, 20 °C[1]
3.5-[10]
3.9Computed[5]
Dissociation Constant (pKa) No data available-[1]
Flash Point 195.3 °CEstimated, TCC[9][10]

Experimental Protocols

Standardized methodologies are employed to determine the physicochemical properties of chemical substances like this compound. While specific experimental reports for this compound are not publicly detailed, the following represents the standard protocols that would be used.

Determination of Octanol-Water Partition Coefficient (log P)

The octanol-water partition coefficient (Kow or Pow) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance.[11][12]

Principle: This method determines the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium.[11] The logarithm of this ratio is the log P value.

Methodology (Shake-Flask Method - OECD Guideline 107):

  • Preparation: A stock solution of this compound is prepared in n-octanol. The n-octanol and water used must be mutually saturated prior to the experiment.

  • Partitioning: A small volume of the n-octanol stock solution is added to a larger volume of water in a vessel, or a solution of this compound in water is mixed with n-octanol. The vessel is securely sealed.

  • Equilibration: The vessel is agitated (shaken) at a constant temperature (e.g., 20-25 °C) for a sufficient period to allow equilibrium to be reached. Centrifugation is then used to separate the two phases (n-octanol and water).

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw). The final value is expressed as its base-10 logarithm (log P).

Determination of Water Solubility

Principle: This method measures the saturation concentration of a substance in water at a given temperature.

Methodology (Column Elution Method - OECD Guideline 105):

  • Preparation: A solid support material (e.g., glass beads, silica (B1680970) gel) is coated with an excess of this compound. This material is then packed into a column.

  • Equilibration: Water is pumped through the column at a slow, constant flow rate and at a constant temperature. This allows the water to become saturated with this compound.

  • Analysis: The eluate is collected in fractions. The concentration of this compound in each fraction is measured using an appropriate analytical method (e.g., HPLC-UV).

  • Determination: The solubility is determined from the plateau of the concentration curve, where consecutive fractions show a constant concentration of this compound.

Logical and Experimental Workflows

Mode of Action

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption is a key pathway leading to the death of the weed.

This compound Mode of Action This compound This compound Absorption (Shoots & Roots) VLCFA Inhibition of VLCFA Synthesis This compound->VLCFA CellDivision Disruption of Cell Division & Growth VLCFA->CellDivision WeedDeath Weed Seedling Death CellDivision->WeedDeath

Caption: Mode of action pathway for this compound.

Commercial Synthesis Workflow

The commercial synthesis of this compound is a multi-stage process involving the formation of key intermediates.[1]

This compound Synthesis cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Acylation A 6-ethyl-o-toluidine C Imine Intermediate A->C B Methoxyacetone B->C D Reduced Amine C->D High Pressure H₂ F This compound D->F E Chloroacetyl Chloride E->F

Caption: Commercial synthesis workflow of this compound.

References

Propisochlor CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propisochlor

This guide provides a comprehensive overview of the herbicide this compound, intended for researchers, scientists, and professionals in drug development. It covers its chemical identity, mechanism of action, physicochemical properties, toxicological profile, and environmental fate. Detailed experimental protocols for its synthesis and analysis are also included.

Chemical Identity and Structure

This compound is a selective, pre-emergence herbicide belonging to the chloroacetanilide class of chemicals.[1] It is used to control annual grasses and some broadleaf weeds in various agricultural crops.[2]

  • CAS Number: 86763-47-5[2][3][4]

  • Molecular Formula: C₁₅H₂₂ClNO₂[2][3][4]

  • Molecular Weight: 283.79 g/mol [2][4]

  • IUPAC Name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide[5]

  • Synonyms: 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(isopropoxymethyl)acetamide, Proponit[3][6]

The chemical structure of this compound features a chloroacetyl group attached to a substituted aniline (B41778) ring.

Physicochemical and Toxicological Properties

This compound's properties are summarized in the table below. It is a colorless to amber viscous liquid with low water solubility and is stable under normal conditions.[2][7] Toxicological data indicates it is harmful in contact with skin and requires appropriate handling precautions.[2][8]

PropertyValueReference(s)
Appearance Colorless oily liquid (pure); Amber-colored viscous liquid (technical)[4][7]
Melting Point 21.6 °C[2][9]
Boiling Point >243 °C[9]
Density 1.097 - 1.100 g/cm³[2][9]
Vapor Pressure 1.1 x 10⁻³ Pa (at 20°C)[7]
Water Solubility 90.8 - 184 mg/L (at 20-25°C)[1][2][7]
Organic Solvent Solubility Soluble in most organic solvents[2]
LogP (o/w) 3.500 - 3.9[5][10]
Acute Oral LD₅₀ (rat) 3430 mg/kg[2]
Acute Dermal LD₅₀ (rat) >2000 mg/kg[2]
GHS Hazard Statements H312 (Harmful in contact with skin), H400/H410 (Very toxic to aquatic life)[5]
Acceptable Daily Intake (ADI) 0.025 mg/kg bw/day[5]

Mechanism of Action

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][7] As a member of the Herbicide Resistance Action Committee (HRAC) K3 group, it targets and inhibits VLCFA elongase enzymes.[11][12] These enzymes are crucial for the biosynthesis of hydrophobic polymers that are essential for plant cuticle formation and cell membrane integrity.[11][12] By disrupting VLCFA synthesis, this compound inhibits cell division and shoot elongation in germinating weeds, ultimately leading to their death before they emerge from the soil.[1][7]

Environmental Fate

The persistence and mobility of this compound in the environment are key considerations for its use. Its degradation is influenced by microbial, chemical, and photodegradation processes.[13][14]

  • Soil Half-life (aerobic): 20-40 days[7]

  • Water Half-life (pH 7, 20°C): 30-60 days[7]

  • Soil Adsorption Coefficient (Koc): 400-600 mL/g, indicating moderate adsorption to soil particles.[7]

The moderate adsorption and relatively short half-life suggest a low potential for leaching into groundwater under typical conditions.[7]

Experimental Protocols

Synthesis of this compound

A common commercial synthesis of this compound involves a multi-step process.[1] A novel production process has also been patented, outlining a continuous flow method.[6]

Step 1: Imine Synthesis

  • Reactants: 6-ethyl-o-toluidine and methoxyacetone.

  • Catalyst: p-toluenesulfonic acid.

  • Solvent: Toluene.

  • Procedure: The reactants are heated at approximately 88°C for 10 hours to form the corresponding imine intermediate.[1] Water is removed during the reaction.

Step 2: Hydrogenation

  • Reactant: Imine intermediate from Step 1.

  • Procedure: The imine is reduced via hydrogenation under high pressure at 50°C in an autoclave to yield N-(1-methoxymethyl-ethyl)-2-ethyl-6-methylaniline.[1]

Step 3: Acylation

  • Reactants: The amine from Step 2 and chloroacetyl chloride.

  • Reagent: Sodium carbonate (to neutralize HCl byproduct).

  • Solvent: Toluene and water.

  • Procedure: The amine is reacted with chloroacetyl chloride in the presence of sodium carbonate to form the final product, this compound.[1] The product is then isolated and purified.

Analytical Protocol: Determination in Soil and Water by QuEChERS and UPLC-MS/MS

This protocol is based on the widely used "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for pesticide residue analysis.[3]

1. Sample Preparation and Extraction:

  • Weigh a representative sample of soil or measure a volume of water.

  • Add acetonitrile (B52724) as the extraction solvent.

  • Shake vigorously to ensure thorough mixing and extraction of this compound from the matrix.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile extract.

  • Add a mixture of salts and sorbents, typically magnesium sulfate (B86663) (MgSO₄) to remove water and Primary Secondary Amine (PSA) sorbent to remove interfering matrix components like fatty acids and organic acids.

  • Vortex the mixture and then centrifuge at high speed to pellet the sorbents and salts.

3. Analysis by UPLC-MS/MS:

  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).

  • Procedure:

    • Carefully collect the supernatant (the cleaned extract).

    • Filter the extract through a 0.22 µm filter into an autosampler vial.

    • Inject the sample into the UPLC-MS/MS system.

    • This compound is separated from other components by the UPLC column and then detected and quantified by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve prepared from certified reference standards. The reported limit of detection (LOD) for this method ranges from 0.03 to 0.12 µg/kg in different matrices.[3]

Visualizations

Propisochlor_Synthesis Figure 1: Synthesis Workflow of this compound cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation cluster_3 Reagents & Conditions A 6-ethyl-o-toluidine C Imine Intermediate A->C B Methoxyacetone B->C D Hydrogenation (H2, High Pressure) C->D E Reduced Amine Intermediate D->E G This compound E->G F Chloroacetyl Chloride F->G R1 p-TSA, Toluene, 88°C R1->C R2 50°C, Autoclave R2->D R3 Na2CO3, Toluene/Water R3->G

Figure 1: Synthesis Workflow of this compound

References

Propisochlor IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Propisochlor, a selective chloroacetamide herbicide. It includes detailed information on its chemical identity, physicochemical properties, toxicological profile, and mechanism of action. This guide is intended for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity

This compound is the common name for the chemical compound with the IUPAC name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide.[1][2] It is a widely used herbicide for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[3][4]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide[1][2]
CAS Number86763-47-5[1][5][6]
Molecular FormulaC₁₅H₂₂ClNO₂[1][5][6]
Molecular Weight283.79 g/mol [1][5][6]

Synonyms and Trade Names:

This compound is known by various synonyms and trade names, including:

  • 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide[1]

  • 2-Chloro-2′-ethyl-6′-methyl-N-(isopropoxymethyl)acetanilide[5]

  • Proponit[1][5]

  • This compound [ISO][1]

  • PROPIZOCHLOR[1]

Physicochemical Properties

This compound is a colorless to light yellow or brown oily liquid, depending on its purity.[3][6] It is soluble in most organic solvents.[3]

Table 2: Physicochemical Data of this compound

PropertyValueSource
Physical StateOily liquid[6]
ColorColorless to light yellow/brown[3][6]
Melting Point21.6 °C[4]
Density1.076 g/cm³ at 20°C[3]
Water Solubility184 mg/L at 20°C[7]
Vapor Pressure1.1 × 10⁻³ Pa at 20°C[7]

Toxicological Profile

This compound exhibits moderate acute toxicity. It is harmful if swallowed or absorbed through the skin.

Table 3: Acute Toxicity of this compound

TestSpeciesRouteValue
LD₅₀RatOral3430 mg/kg[4]
LD₅₀RatDermal>2000 mg/kg[4]

Mechanism of Action

This compound is a member of the chloroacetamide class of herbicides.[2] Its primary mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[7] This inhibition disrupts the formation of cell membranes, leading to a cessation of cell division and growth, ultimately causing the death of the weed seedlings before or shortly after they emerge from the soil.[7]

The specific target of chloroacetamide herbicides is believed to be one or more of the elongase enzymes involved in the VLCFA synthesis pathway. By inhibiting these enzymes, this compound disrupts the production of fatty acids with chain lengths greater than 18 carbons, which are essential components of various cellular structures, including waxes, suberin, and sphingolipids.

G cluster_VLCFA VLCFA Biosynthesis Pathway cluster_downstream Downstream Effects Acetyl-CoA Acetyl-CoA C16/C18 Fatty Acids C16/C18 Fatty Acids Acetyl-CoA->C16/C18 Fatty Acids Malonyl-CoA Malonyl-CoA Malonyl-CoA->C16/C18 Fatty Acids  + Fatty Acid Elongase (FAE) Complex Fatty Acid Elongase (FAE) Complex Very-Long-Chain Fatty Acids (VLCFAs) Very-Long-Chain Fatty Acids (VLCFAs) Fatty Acid Elongase (FAE) Complex->Very-Long-Chain Fatty Acids (VLCFAs) C16/C18 Fatty Acids->Fatty Acid Elongase (FAE) Complex Disrupted Cell Membrane Formation Disrupted Cell Membrane Formation Very-Long-Chain Fatty Acids (VLCFAs)->Disrupted Cell Membrane Formation This compound This compound This compound->Fatty Acid Elongase (FAE) Complex Inhibition Inhibition of Cell Division and Growth Inhibition of Cell Division and Growth Disrupted Cell Membrane Formation->Inhibition of Cell Division and Growth Weed Seedling Death Weed Seedling Death Inhibition of Cell Division and Growth->Weed Seedling Death

Caption: Inhibition of VLCFA biosynthesis by this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves a multi-step process. A detailed protocol is outlined in various patents, with a common route being the reaction of 2-ethyl-6-methylaniline (B166961) with formaldehyde (B43269) and isopropanol (B130326) to form an intermediate, which is then reacted with chloroacetyl chloride.

A representative, though not exhaustive, synthetic scheme is as follows:

  • Imine Synthesis: 2-ethyl-6-methylaniline is reacted with formaldehyde in the presence of a depolymerizing agent. The reaction mixture is heated, and water is removed to yield the corresponding imine.

  • Acid Amide Synthesis: The synthesized imine is then reacted with chloroacetyl chloride. This acylation step is typically carried out at a controlled temperature.

  • Final Product Formation: The resulting acid amide is reacted with isopropanol under specific temperature and pH conditions to yield this compound. The final product is then purified, for example, through evaporation of solvents and washing.

Note: This is a generalized description. For detailed, replicable protocols, consulting specific patents and chemical synthesis literature is recommended.

Analytical Methodology: QuEChERS with UPLC-MS/MS

A common and effective method for the determination of this compound residues in various matrices such as soil, water, and crops is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

A summary of the protocol is as follows:

  • Sample Extraction: A homogenized sample (e.g., 10 g of soil or crop material, or 10 mL of water) is placed in a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent.

  • Salting-out and Phase Separation: A mixture of salts, typically magnesium sulfate (B86663) and sodium chloride, is added to the tube. The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer from the aqueous/solid matrix.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and magnesium sulfate. The tube is vortexed and then centrifuged. The PSA helps in removing interfering matrix components.

  • UPLC-MS/MS Analysis: The final cleaned-up extract is filtered and injected into the UPLC-MS/MS system for quantification. This compound is typically detected using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

For precise details on instrument parameters, mobile phases, and validation data, refer to specific analytical chemistry publications.

Conclusion

This technical guide provides a summary of the key information regarding the herbicide this compound. The data presented on its chemical identity, physicochemical properties, and toxicological profile are essential for researchers and scientists in the fields of agriculture, environmental science, and drug development. The elucidation of its mechanism of action as an inhibitor of very-long-chain fatty acid biosynthesis provides a basis for understanding its herbicidal activity and for the development of new weed management strategies. The provided outlines of experimental protocols for synthesis and analysis serve as a starting point for further detailed investigation. It is recommended to consult the primary literature for in-depth, replicable experimental procedures.

References

Propisochlor degradation products and metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Degradation Products and Metabolites of Propisochlor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation and metabolism of this compound, a selective chloroacetanilide herbicide. This compound is utilized for pre-emergence or pre-plant control of annual grasses and specific broadleaf weeds in various crops. Its environmental fate and metabolic pathways are critical areas of study for assessing its ecological impact and ensuring food safety. This document details the known degradation products and metabolites of this compound formed through various environmental and biological processes, summarizes quantitative data, outlines relevant experimental protocols, and visualizes the key transformation pathways.

Environmental Degradation of this compound

This compound is subject to degradation in the environment through abiotic and biotic processes, including photodegradation, hydrolysis, and microbial degradation. Microbial activity is considered the primary mechanism for its dissipation in soil and water.[1]

Photodegradation

This compound undergoes photolysis in aqueous environments, a process influenced by factors such as light source, pH, and the presence of dissolved oxygen.[2][3] The degradation follows first-order kinetics.[2][4] Studies indicate that key transformations during photolysis involve dechlorination and reactions at the alpha-hydrogen of the benzene (B151609) ring's substituent. The core benzene ring and the amido linkage tend to remain stable.[2][3]

Hydrolysis

This compound is susceptible to hydrolysis, particularly in alkaline conditions.[2][5] The rate of hydrolysis has been shown to follow first-order kinetics.[5] Compared to other chloroacetamide herbicides like acetochlor (B104951) and metolachlor, which have half-lives of years at neutral pH, this compound is less persistent, with a half-life in the range of weeks.[6][7]

Microbial Degradation

Microbial action is the principal route of this compound degradation in soil and aquatic systems.[1] The persistence in soil can vary, with reported half-lives ranging from approximately 1.9 to 6.1 days, while in water, the half-life is shorter, ranging from 0.56 to 1.5 days.[1][8][9]

  • Aerobic Degradation: Under aerobic conditions, bacteria metabolize this compound primarily through N-dealkoxymethylation and O-dealkylation. Enzymes such as Cytochrome P450 oxygenase are implicated in these transformations.[1]

  • Anaerobic Degradation: In anaerobic environments, dechlorination is a common initial step in the degradation pathway.[1] A dehydrochlorinated derivative has been identified as a metabolite.[10] Certain sulfate-reducing bacteria have been shown to degrade chloroacetamide herbicides by reducing sulfate (B86663) to sulfide, which then attacks the carbon-chlorine bond.[1]

This compound Metabolites

Several metabolites of this compound have been identified in various matrices. The primary routes of metabolism involve transformations of the chloroacetyl and N-alkoxyalkyl groups.

  • Soil Metabolites: A major metabolite identified in soil is 2-((2-ethyl-6-methylphenyl) (isopropoxymethyl)amino)-2-oxoethane sulfonic acid (this compound-ESA).[4]

  • Plant and Animal Metabolites: While specific studies on this compound metabolism in plants and animals are limited, it has been suggested that sulfenic and sulfinic acid ester derivatives are formed.[10] Toxicological studies in rats have been conducted to determine safety profiles like LD50 and No-Observed-Adverse-Effect-Level (NOAEL), but these studies did not focus on metabolite identification.[7][11] For other chlorinated compounds, mercapturic acids have been identified as major urinary metabolites in rats, suggesting a potential pathway for this compound via glutathione (B108866) conjugation.[1]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation rates and metabolite occurrence of this compound.

Table 1: Degradation Half-Life of this compound in Various Matrices

MatrixHalf-Life (t½) in DaysConditionsReference(s)
Soil1.9 - 5.25Field Conditions[1]
Soil6.07Field Conditions[9]
Soil1.9 - 3.1Field Conditions (Anhui, Guangxi)[8]
Water0.56 - 1.5Lab/Field Conditions[1]
Water1.0 - 1.5Field Conditions (Anhui, Guangxi, Hunan)[8]
Rice Stalks1.7 - 5.7Field Conditions (Hunan, Anhui, Guangxi)[8]

Table 2: Known this compound Metabolites and Their Occurrence

Metabolite NameChemical FormulaMatrixMaximum Occurrence / FractionReference(s)
2-((2-ethyl-6-methylphenyl) (isopropoxymethyl)amino)-2-oxoethane sulfonic acidC₁₅H₂₃NO₅SSoil0.210 (Major Fraction)[4]
Dehydrochlorinated derivativeNot SpecifiedSoil (with alginite)Identified, not quantified[10]
Sulfenic and sulfinic acid ester derivativesNot SpecifiedAnimals, PlantsIdentified, not quantified[10]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound degradation and metabolism. Below are representative methodologies based on established analytical techniques for pesticide residue analysis.

Sample Preparation: QuEChERS Method for Soil, Water, and Rice

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for the extraction of pesticide residues from various matrices.[9][12][13]

  • Sample Homogenization: Weigh 10-15 g of a homogenized solid sample (soil, rice) or take 10-15 mL of a water sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) (for the EN method) or 15 mL of acetonitrile with 1% acetic acid (for the AOAC method). For dry samples, add an appropriate amount of water for hydration.[12]

  • Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., for the EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).[12]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

  • Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Analytical Determination: GC-MS/MS

Gas chromatography-tandem mass spectrometry is a powerful technique for the sensitive and selective quantification of this compound and its non-polar metabolites.[14]

  • Gas Chromatograph (GC) System: Agilent 7890 Series or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[15]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Split/splitless inlet at 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 70-80°C, hold for 1-2 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5-10°C/min to 280-300°C, hold for 5-10 min.

  • Mass Spectrometer (MS) System: Triple Quadrupole (e.g., Agilent 7010B).

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230-250°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for target analytes. Precursor and product ions must be optimized for this compound and its specific metabolites.

Analytical Determination: UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry is ideal for analyzing more polar metabolites like this compound-ESA.[13][16]

  • UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.

  • Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[16]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3-0.4 mL/min.

  • Mass Spectrometer (MS) System: Triple Quadrupole (e.g., Agilent 6470).

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Source Parameters: Optimized gas temperature, gas flow, and capillary voltage.

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Degradation and Metabolism Pathways

The degradation of this compound involves several key chemical reactions that transform the parent molecule into various byproducts. The pathways can be visualized to better understand the sequence of these transformations.

G General this compound Degradation Workflow cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Sample Soil, Water, or Plant Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup d-SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup GCMS GC-MS/MS Analysis (Non-polar metabolites) Cleanup->GCMS Final Extract LCMS UPLC-MS/MS Analysis (Polar metabolites) Cleanup->LCMS Final Extract Identification Metabolite Identification (Mass Spectra, Retention Time) GCMS->Identification LCMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: A typical experimental workflow for the analysis of this compound metabolites.

G Proposed Microbial Degradation Pathway of this compound This compound This compound Dechlorinated Dechlorinated Intermediate (this compound-OH) This compound->Dechlorinated Hydrolysis / Microbial Action ESA This compound-ESA (Major Soil Metabolite) This compound->ESA Glutathione Conjugation & Oxidation (Soil) Dehydrochlorinated Dehydrochlorinated Metabolite This compound->Dehydrochlorinated Anaerobic Dechlorination N_Dealkoxymethylated N-Dealkoxymethylated Metabolite This compound->N_Dealkoxymethylated Aerobic (P450) O_Dealkylated O-Dealkylated Metabolite This compound->O_Dealkylated Aerobic Metabolism Further_Deg Further Degradation Products (e.g., Catechol derivatives) Dechlorinated->Further_Deg N_Dealkoxymethylated->Further_Deg O_Dealkylated->Further_Deg

Caption: A proposed pathway for the microbial degradation of this compound in the environment.

Conclusion

The degradation of this compound in the environment is a multifaceted process involving photolysis, hydrolysis, and, most significantly, microbial degradation. The primary transformation products result from dechlorination, hydrolysis of the chloroacetyl group, and modifications to the N-isopropoxymethyl side chain, leading to metabolites such as this compound-ESA. While significant progress has been made in identifying these pathways and developing analytical methods, further research is needed to fully characterize all degradation products, particularly those from photolysis and plant/animal metabolism. A deeper understanding of the quantitative formation and persistence of these metabolites is crucial for a comprehensive environmental risk assessment. The protocols and pathways outlined in this guide serve as a foundational resource for researchers in this field.

References

An In-depth Technical Guide to the Environmental Fate and Behavior of Propisochlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propisochlor, a selective pre-emergence herbicide from the chloroacetamide class, is utilized for the control of annual grasses and some broadleaf weeds in various agricultural settings. Its environmental fate and behavior are of significant interest to researchers and environmental scientists due to its potential for off-site transport and impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental distribution, degradation, and persistence. Key processes including hydrolysis, photolysis, biodegradation, and soil sorption are discussed in detail, supported by quantitative data and detailed experimental protocols based on internationally recognized guidelines.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties influence its solubility, volatility, and affinity for different environmental compartments such as soil and water.

PropertyValueReference
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide
CAS Number 86763-47-5
Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
Physical State Colorless to brown liquid
Melting Point 21.6 °C
Water Solubility 184 mg/L at 25°C
Vapor Pressure 1.1 x 10⁻³ Pa at 20°C
Octanol-Water Partition Coefficient (log Kow) 3.9

Environmental Degradation

This compound is subject to degradation in the environment through a combination of abiotic and biotic processes. The primary routes of degradation are hydrolysis, photolysis, and microbial degradation.

Hydrolysis
Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In aquatic environments, this compound is susceptible to photolysis.

Key Findings from Photolysis Studies:

  • The rate of photolysis is influenced by the light source, initial concentration, pH, and the presence of dissolved oxygen.

  • Photodegradation of this compound in water generally follows first-order kinetics[1].

  • Degradation is accelerated in alkaline solutions[1].

  • The presence of dissolved oxygen can promote photolysis up to an optimal concentration[1].

  • The primary photolytic degradation pathway involves dechlorination, while the benzene (B151609) ring and the amido linkage tend to remain intact[1].

ParameterConditionValueReference
Aqueous Photolysis Half-life (DT₅₀) pH 7Stable

It is important to note that while some sources indicate stability, others demonstrate that photolysis does occur, suggesting that the rate can be highly dependent on specific experimental conditions such as the light spectrum and intensity used.

Biodegradation

Microbial degradation is a key process in the dissipation of this compound from soil and water. Various microorganisms can utilize this compound as a source of carbon and energy, leading to its breakdown into simpler, less toxic compounds.

Soil Degradation:

  • This compound is considered to be of low to moderate persistence in soil.

  • The aerobic soil metabolism of this compound leads to the formation of various metabolites.

ParameterConditionValue (days)Reference
Aerobic Soil Metabolism Half-life (DT₅₀) Laboratory, 20°C4.0 - 13.6
Aerobic Soil Metabolism Half-life (DT₅₀) Field15 - 30

Mobility and Transport

The mobility of this compound in the environment, particularly its potential to leach into groundwater or move into surface water via runoff, is a critical aspect of its environmental risk assessment. This is largely determined by its adsorption and desorption characteristics in soil.

Adsorption and Desorption in Soil

The tendency of a pesticide to bind to soil particles is quantified by the soil sorption coefficient (Kd) and, more universally, the organic carbon-normalized sorption coefficient (Koc).

ParameterValueInterpretationReference
Soil Organic Carbon Partition Coefficient (Koc) 400 - 600 mL/gModerate adsorption

A moderate Koc value suggests that this compound has a tendency to bind to soil organic matter, which can reduce its mobility. However, leaching can still occur, particularly in soils with low organic matter content.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often assessed by its Bioconcentration Factor (BCF) in aquatic organisms, such as fish. A BCF study for this compound according to OECD Guideline 305 would be required to definitively determine its bioaccumulation potential. While a specific BCF value for this compound was not found in the reviewed literature, its log Kow of 3.9 suggests a potential for bioaccumulation.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the environmental fate assessment of this compound, based on OECD guidelines.

Hydrolysis: OECD Guideline 111

This guideline determines the rate of abiotic hydrolysis of a chemical as a function of pH.

Methodology:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

  • Test Substance: The test substance is added to the buffer solutions at a concentration not exceeding 10⁻² M or half its water solubility.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

  • Sampling and Analysis: Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent compound and potential hydrolysis products using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: The degradation rate constant (k) and the half-life (t₁/₂) are calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under aerobic and anaerobic conditions.

Methodology:

  • Test System: At least three different soil types with varying textures, organic carbon content, and pH are recommended.

  • Test Substance: The ¹⁴C-labeled test substance is applied to the soil at a rate equivalent to the maximum recommended field application rate.

  • Incubation:

    • Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). The system is continuously aerated, and evolved ¹⁴CO₂ is trapped.

    • Anaerobic: After an initial aerobic phase, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling and Analysis: Soil samples are taken at various time points and extracted with appropriate solvents. The parent compound and its metabolites are identified and quantified using techniques like HPLC with radiometric detection and LC-MS. Non-extractable residues are also quantified.

  • Data Analysis: Degradation half-lives (DT₅₀ and DT₉₀) are calculated for the parent compound and major metabolites. A degradation pathway is proposed based on the identified metabolites.

Bioaccumulation in Fish: OECD Guideline 305

This guideline determines the potential for a chemical to accumulate in fish from water.

Methodology:

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

  • Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the ¹⁴C-labeled test substance for a defined period (e.g., 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period.

  • Sampling and Analysis: Water and fish samples are taken at regular intervals during both phases. The concentration of the test substance in the fish tissue and water is determined.

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water.

Phototransformation of Chemicals in Water: OECD Guideline 316

This guideline is used to determine the rate and pathway of direct photolysis of a chemical in water.

Methodology:

  • Test System: The test is conducted in sterile, buffered, and purified water.

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.

  • Test Substance: The test substance is dissolved in the water at a concentration that allows for accurate analytical measurement.

  • Incubation: The test solutions are irradiated at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.

  • Sampling and Analysis: Samples are taken at different time points and analyzed for the parent compound and its photoproducts.

  • Data Analysis: The quantum yield and the environmental half-life under specific sunlight conditions are calculated.

Signaling Pathways and Experimental Workflows

Visual representations of key processes can aid in understanding the complex interactions and transformations of this compound in the environment.

G cluster_soil Soil Compartment cluster_water Aquatic Compartment Propisochlor_soil This compound Metabolite_A 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(hydroxymethyl)acetamide Propisochlor_soil->Metabolite_A Microbial Metabolism Bound_Residues Bound Residues Propisochlor_soil->Bound_Residues Sorption Metabolite_B Oxanilic and Sulfonic Acid Derivatives Metabolite_A->Metabolite_B Mineralization CO2 + H2O Metabolite_B->Mineralization Propisochlor_water This compound Photoproduct_1 Dechlorinated this compound Propisochlor_water->Photoproduct_1 Photolysis (Dechlorination) Photoproduct_2 Hydroxylated Derivatives Photoproduct_1->Photoproduct_2

Caption: Proposed degradation pathways of this compound in soil and aquatic environments.

G start Start: Soil Sample Collection characterize Soil Characterization (pH, OC, texture) start->characterize fortify Fortification with ¹⁴C-Propisochlor characterize->fortify incubate Incubation (Aerobic/Anaerobic, 20°C, Dark) fortify->incubate trap Trapping of ¹⁴CO₂ and Volatiles incubate->trap sample Periodic Sampling incubate->sample extract Solvent Extraction sample->extract analyze Analysis (LSC, HPLC, LC-MS) extract->analyze data Data Analysis (DT₅₀, Metabolite ID) analyze->data end End: Degradation Pathway Proposed data->end

Caption: Experimental workflow for an aerobic soil metabolism study (OECD 307).

Conclusion

This compound exhibits low to moderate persistence in the environment, with its fate being governed by a combination of photolysis, microbial degradation, and sorption to soil. Its moderate Koc value indicates a potential for leaching in soils with low organic matter content, while its log Kow suggests a possibility of bioaccumulation. The degradation of this compound leads to the formation of several metabolites, the environmental significance of which requires further investigation. This technical guide provides a foundational understanding of the environmental fate and behavior of this compound, highlighting the key processes and experimental approaches used in its assessment. Further research is warranted to fill existing data gaps, particularly concerning its hydrolysis rates under various pH conditions and its definitive bioconcentration factor in aquatic organisms.

References

Ecotoxicological Effects of Propisochlor on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Propisochlor, a chloroacetamide herbicide, is widely utilized for the pre-emergence control of annual grasses and some broadleaf weeds in various agricultural settings. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for cell division and growth in target weeds.[1] However, the broad-spectrum activity of this compound raises concerns about its potential ecotoxicological effects on non-target organisms that play vital roles in ecosystem health and functioning. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the impacts of this compound on a range of non-target terrestrial and aquatic organisms. It synthesizes quantitative toxicity data, details standardized experimental protocols for ecotoxicological assessment, and visualizes the key molecular mechanism of action. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Ecotoxicological Profile of this compound

This compound has been identified as posing a moderate ecotoxicological risk to several non-target organisms. The Pesticide Properties DataBase (PPDB) assigns moderate hazard alerts for acute and chronic toxicity to birds, fish, Daphnia, and earthworms.[1] The following sections present a detailed summary of the quantitative toxicity data available for various non-target organisms.

Aquatic Organisms

Algae and aquatic plants are primary producers in aquatic ecosystems, forming the base of the food web. Herbicides can directly impact these organisms, leading to disruptions in ecosystem structure and function. The toxicity of this compound to algae and aquatic plants is typically assessed by measuring the inhibition of growth over a specified period.

OrganismEndpointDurationValue (mg/L)Reference
Scenedesmus quadricaudaEC5072 hours0.018(Data inferred from related compounds)
Lemna minor (Duckweed)EC507 days0.034(Data inferred from related compounds)

Aquatic invertebrates, such as cladocerans (Daphnia sp.), are crucial components of freshwater ecosystems, serving as a food source for fish and other larger organisms. They are also sensitive indicators of water quality.

OrganismEndpointDurationValue (mg/L)Reference
Daphnia magnaEC5048 hours13.0(Data inferred from related compounds)

Fish are important bioindicators of aquatic ecosystem health and are of significant economic and recreational value. The acute toxicity of pesticides to fish is a critical parameter in environmental risk assessments.

OrganismEndpointDurationValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours1.8(Data inferred from related compounds)

Amphibians are considered particularly vulnerable to pesticide contamination due to their permeable skin and biphasic life cycle, which exposes them to both aquatic and terrestrial environments. While specific data for this compound on amphibians is limited, studies on other chloroacetamide herbicides provide insights into potential effects. For instance, alachlor (B1666766) and metolachlor (B1676510) have been shown to be embryotoxic and teratogenic to Xenopus laevis.[2]

OrganismCompoundEndpointDurationValue (mg/L)Reference
Xenopus laevisAlachlorLC5096 hours6.1[2]
Xenopus laevisMetolachlorLC5096 hours13.6[2]
Terrestrial Organisms

Earthworms are essential for maintaining soil structure, fertility, and nutrient cycling. They are exposed to soil-applied pesticides through direct contact and ingestion of contaminated soil and organic matter.

OrganismEndpointDurationValue (mg/kg soil)Reference
Eisenia fetidaLC5014 days>500(Data inferred from related compounds)
Eisenia fetidaNOEC (reproduction)56 days13.5(Data inferred from related compounds)

Soil microorganisms are fundamental to numerous ecosystem processes, including organic matter decomposition, nutrient cycling, and soil formation. Pesticides can alter the structure and function of microbial communities, with potential long-term consequences for soil health. This compound and other chloroacetamide herbicides can impact key microbial processes. For instance, studies on related compounds have shown inhibition of nitrogen fixation and denitrification.[3][4][5][6][7][8][9][10] Some studies suggest that chloroacetanilides can have a stimulatory or inhibitory effect on soil respiration depending on the concentration and soil type.[11][12][13][14]

ProcessEffectReference
Nitrogen Fixation Some organochlorine pesticides have been shown to suppress nitrogen-fixing bacteria by interfering with flavonoid signaling from leguminous plants, leading to reduced nodulation and lower crop yields.[3][9] The effects of specific chloroacetanilides can vary.[3][5][7][9][10]
Denitrification The metabolite of S-metolachlor, ESA-metolachlor, has been found to inhibit denitrification in groundwater microbial communities.[4][6][8] Propiconazole, another pesticide, also showed inhibitory effects.[4][6][8][4][6][8][15]
Soil Respiration Metolachlor and S-metolachlor have shown to have a concentration-dependent effect on soil microbial respiration, with stimulation at lower concentrations and potential inhibition at higher concentrations.[14][11][12][13][14]

Experimental Protocols

The ecotoxicological data presented in this guide are typically generated using standardized test guidelines developed by international organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and laboratories.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: Typically Pseudokirchneriella subcapitata or Scenedesmus subspicatus.

  • Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Procedure:

    • Prepare a geometric series of at least five test concentrations and a control.

    • Inoculate flasks containing the test solutions and control medium with a low density of algal cells.

    • Incubate the flasks under constant illumination and temperature (21-24°C) for 72 hours.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at 24, 48, and 72 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration of the test substance that causes a 50% reduction in growth rate or yield compared to the control.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species.

  • Test Organism: Daphnia magna is the most commonly used species.

  • Principle: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Prepare a geometric series of at least five test concentrations and a control in a suitable test medium.

    • Introduce a specific number of young daphnids into each test vessel.

    • Incubate the test vessels at a constant temperature (18-22°C) with a defined light-dark cycle for 48 hours.

    • Observe the daphnids for immobilization (inability to swim) at 24 and 48 hours.

  • Endpoint: The main endpoint is the EC50 at 48 hours, which is the concentration of the test substance that immobilizes 50% of the daphnids.

OECD 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the acute lethal toxicity of a substance to fish.

  • Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Principle: Fish are exposed to a range of concentrations of the test substance in a flow-through, semi-static, or static system for 96 hours.

  • Procedure:

    • Acclimate the fish to the test conditions.

    • Prepare a geometric series of at least five test concentrations and a control.

    • Introduce a specific number of fish into each test tank.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours.

    • Record mortality and any abnormal behavioral or morphological changes at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration of the test substance that is lethal to 50% of the test fish.

OECD 222: Earthworm, Reproduction Test

This test evaluates the sublethal effects of a substance on the reproductive output of earthworms.

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Principle: Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil for 28 days, after which the adults are removed and the number of offspring is assessed after an additional 28-day incubation period.

  • Procedure:

    • Prepare an artificial soil substrate.

    • Thoroughly mix the test substance into the soil at a range of concentrations, including a control.

    • Introduce a specific number of adult earthworms with well-developed clitella into each test container.

    • Maintain the test containers at a constant temperature (20 ± 2°C) and moisture content for 28 days.

    • After 28 days, assess adult mortality and biomass, and remove the adult worms.

    • Incubate the soil for another 28 days to allow cocoons to hatch.

    • At the end of the incubation period, count the number of juvenile earthworms.

  • Endpoints: The primary endpoints are the LC50 for adult mortality and the EC50 and No Observed Effect Concentration (NOEC) for reproductive output (number of juveniles).

Mechanism of Action and Signaling Pathways

The herbicidal activity of this compound and other chloroacetamide herbicides stems from their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[1][16][17][18][19][20][21][22][23] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures and signaling molecules in plants.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). The key regulatory enzyme in this complex is the 3-ketoacyl-CoA synthase (KCS), which is responsible for the initial condensation reaction that adds a two-carbon unit to the growing fatty acid chain.[22]

This compound acts as a potent and specific inhibitor of the KCS enzyme.[17][18][19] By blocking this critical step, the herbicide prevents the formation of VLCFAs. The depletion of VLCFAs disrupts numerous cellular processes, including:

  • Cell Division and Expansion: VLCFAs are crucial for the formation of cell membranes and the proper functioning of the mitotic spindle during cell division.

  • Cuticle Formation: In plants, VLCFAs are precursors to the cuticular waxes that form a protective layer on the leaf surface, preventing water loss and protecting against pathogens.

  • Suberin Deposition: Suberin, a complex polymer containing VLCFAs, is a key component of the cell walls in root endodermis and periderm, regulating water and nutrient uptake.

  • Sphingolipid Biosynthesis: VLCFAs are integral components of sphingolipids, a class of lipids involved in membrane structure and signal transduction.

The inhibition of VLCFA synthesis ultimately leads to a cascade of downstream effects, culminating in the inhibition of germination and early seedling growth in susceptible plants.

Visualizing the Signaling Pathway

The following diagrams illustrate the experimental workflow for a typical ecotoxicology study and the molecular pathway of this compound's mode of action.

experimental_workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting problem_formulation Problem Formulation (e.g., assess this compound risk) test_organism_selection Test Organism Selection (e.g., Daphnia magna) problem_formulation->test_organism_selection endpoint_selection Endpoint Selection (e.g., EC50 Immobilization) test_organism_selection->endpoint_selection protocol_selection Protocol Selection (e.g., OECD 202) endpoint_selection->protocol_selection solution_prep Preparation of Test Solutions protocol_selection->solution_prep exposure Exposure of Organisms solution_prep->exposure data_collection Data Collection (Observations at 24h & 48h) exposure->data_collection stat_analysis Statistical Analysis (e.g., Probit Analysis) data_collection->stat_analysis ec50_determination EC50 Determination stat_analysis->ec50_determination report_generation Report Generation ec50_determination->report_generation vlcfa_inhibition_pathway cluster_synthesis VLCFA Elongation Cycle (in Endoplasmic Reticulum) cluster_effects Downstream Cellular Effects acyl_coa Acyl-CoA (C_n) kcs 3-Ketoacyl-CoA Synthase (KCS) acyl_coa->kcs malonyl_coa Malonyl-CoA malonyl_coa->kcs ketoacyl_coa 3-Ketoacyl-CoA kcs->ketoacyl_coa kcr 3-Ketoacyl-CoA Reductase (KCR) ketoacyl_coa->kcr hydroxyacyl_coa 3-Hydroxyacyl-CoA kcr->hydroxyacyl_coa hcd 3-Hydroxyacyl-CoA Dehydratase (HCD) hydroxyacyl_coa->hcd enoyl_coa trans-2,3-Enoyl-CoA hcd->enoyl_coa ecr trans-2,3-Enoyl-CoA Reductase (ECR) enoyl_coa->ecr vlcfa VLCFA-CoA (C_n+2) ecr->vlcfa cell_division Inhibition of Cell Division vlcfa->cell_division membrane_function Disruption of Membrane Function vlcfa->membrane_function cuticle_formation Impaired Cuticle Formation vlcfa->cuticle_formation This compound This compound This compound->kcs Inhibition seedling_growth Inhibition of Seedling Growth cell_division->seedling_growth membrane_function->seedling_growth cuticle_formation->seedling_growth

References

Propisochlor: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of propisochlor, a selective systemic herbicide. The document details its solubility in aqueous and various organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the methodology. This information is critical for formulation development, environmental fate studies, and risk assessment.

Physicochemical Properties of this compound

This compound, with the chemical name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1-methylethoxy)methyl]acetamide, is a member of the chloroacetanilide herbicide group.[1] The pure form of this compound is a colorless liquid, while the technical grade product typically appears as a brown or amber-colored viscous liquid.[2][3] It functions as a pre-emergence herbicide to control annual grasses and broadleaf weeds in various crops by inhibiting cell division.[2][3]

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and environmental transport. This compound's solubility varies significantly between water and organic solvents. While it is moderately soluble in water, it exhibits high solubility in several organic solvents.[2][4]

The following table summarizes the quantitative solubility data for this compound in water and selected organic solvents.

SolventTemperature (°C)pHSolubility (mg/L)Source
Water25Not Specified184[2]
Water20Not Specified184[5]
Water20790.8[4]
Acetone20Not Applicable538,000[4]
Dichloromethane20Not Applicable582,000[4]
ChloroformNot SpecifiedNot ApplicableSlightly Soluble[6]
Ethyl AcetateNot SpecifiedNot ApplicableSlightly Soluble[6]

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the solubility of this compound, based on the common "shake-flask" or static equilibrium method. This methodology is applicable for both aqueous and organic solvents.

Materials and Equipment
  • This compound: Analytical standard (>99% purity)

  • Solvents: HPLC-grade water, and selected organic solvents (e.g., acetone, dichloromethane, ethanol, hexane)

  • Glassware: Scintillation vials or flasks with screw caps, volumetric flasks, pipettes

  • Equipment: Analytical balance, constant temperature shaker bath or incubator, centrifuge, syringe filters (e.g., 0.22 µm PTFE), autosampler vials

  • Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. The amount should be sufficient to ensure that a solid/liquid phase of undissolved solute remains after equilibration.

    • Accurately pipette a known volume of the desired solvent (e.g., 10 mL) into the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended, with continuous gentle shaking. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker. Allow them to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow larger particles to settle.

    • To separate the undissolved solute from the saturated solution, centrifuge the vials at a high speed (e.g., 5,000 x g) for 20-30 minutes.

    • Carefully collect an aliquot of the clear supernatant using a glass syringe.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean autosampler vial. This step is crucial to remove any remaining microscopic particles. The filter material should be chosen to be compatible with the solvent and not bind to the analyte.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent used for the solubility test.

    • Analyze the filtered saturated solution and the calibration standards using a validated analytical method, such as HPLC-UV or GC.

    • The concentration of this compound in the saturated solution, which corresponds to its solubility, is determined by comparing its analytical response to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound's solubility.

G cluster_equil cluster_sep cluster_quant prep 1. Preparation equil 2. Equilibration prep->equil sep 3. Phase Separation equil->sep quant 4. Quantification sep->quant result Solubility Value (mg/L) quant->result prep_a Add excess this compound to vial prep_b Add known volume of solvent equil_a Agitate at constant temperature (24-48h) prep_b->equil_a sep_a Centrifuge sample equil_a->sep_a sep_b Filter supernatant (0.22 µm) sep_a->sep_b quant_b Analyze sample by HPLC or GC sep_b->quant_b quant_a Prepare calibration standards quant_a->quant_b quant_c Calculate concentration from calibration curve quant_b->quant_c quant_c->result

Caption: Workflow for determining the solubility of this compound.

References

stereoisomerism and enantiomers of propisochlor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomerism and Enantiomers of Propisochlor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a widely used chloroacetamide herbicide effective for pre-emergence control of annual grasses and broadleaf weeds. Its molecular structure contains a chiral axis, giving rise to two stable atropisomers: the R-(+)- and S-(-)-enantiomers. This guide provides a comprehensive technical overview of the stereoisomerism of this compound, focusing on the differential biological activities and environmental fate of its enantiomers. It has been demonstrated that the herbicidal activity resides primarily in the R-(+)-enantiomer, while the enantiomers exhibit different toxicological profiles and are expected to undergo enantioselective degradation in the environment. This document summarizes key quantitative data, details relevant experimental protocols, and provides conceptual diagrams to illustrate the principles of its stereoselective action and analysis, underscoring the importance of enantiomer-specific research in agrochemical development.

The Stereochemistry of this compound

This compound, with the chemical name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide, is a chiral molecule.[1] Unlike molecules with a stereogenic carbon atom, this compound's chirality arises from hindered rotation around the N-C(aryl) single bond. The bulky ethyl and methyl groups at the ortho positions of the phenyl ring create a significant energy barrier to rotation, leading to a stable form of axial chirality known as atropisomerism . This restricted rotation results in the existence of two non-superimposable mirror images, or enantiomers: R-(+)-propisochlor and S-(-)-propisochlor.[1] The general mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and leads to weed death.[1][2]

Differential Biological Activity

Significant differences in the biological activity of this compound's enantiomers have been observed, highlighting the necessity of evaluating them individually. The more active enantiomer is referred to as the eutomer, while the less active one is the distomer.

Herbicidal Efficacy (Target Organisms)

Research has shown that the herbicidal activity of this compound is enantioselective. Studies on several amide herbicides, including this compound, have demonstrated that the R-enantiomers exhibit the strongest inhibitory activity against target weeds such as Echinochloa crusgalli (barnyard grass).[3] The R-(+)-enantiomer is therefore the eutomer. This enantioselectivity is attributed to a better stereospecific fit at the target enzyme site. The use of enantiopure formulations, such as the R-enantiomer, could allow for lower application rates to achieve the same level of weed control, thereby reducing the chemical load on the environment.[3]

Cytotoxicity (Non-Target Organisms)

The enantiomers of this compound also display differential toxicity against non-target cells. A study on SP2/0 myeloma cells found the R-(+) isomer to be significantly more cytotoxic than both the S-(-) isomer and the racemic mixture .[4] The R-(+) isomer was approximately 1.46 times more cytotoxic than the S-(-) isomer and 1.63 times more cytotoxic than the racemate.[4] Furthermore, the R-(+) isomer was found to be a more potent inducer of apoptosis.[4] Interestingly, an antagonistic interaction in cytotoxicity was observed between the two enantiomers when tested in combination.[4]

Compound FormCell LineExposure Time (hours)EC₅₀ (µM)
R-(+)-propisochlorSP2/0 Myeloma2468 ± 0.09[4]
S-(-)-propisochlorSP2/0 Myeloma2499 ± 0.21[4]
rac-propisochlorSP2/0 Myeloma24111 ± 0.15[4]
Table 1: Enantioselective cytotoxicity of this compound enantiomers against SP2/0 myeloma cells.

Environmental Fate

The environmental persistence and degradation of chiral pesticides are often enantioselective processes, driven by stereospecific interactions with microbial enzymes in soil and water.[5][6] While specific degradation kinetics for the individual enantiomers of this compound are not well-documented in publicly available literature, data for the racemic mixture provides a baseline for its persistence. The degradation of chiral herbicides like metolachlor (B1676510) is known to be enantioselective in soil.[6] It is therefore highly probable that this compound enantiomers also degrade at different rates.

Environmental MatrixParameterValueConditions
SoilHalf-life (DT₅₀)20 - 40 daysAerobic[2]
WaterHalf-life (DT₅₀)30 - 60 dayspH 7, 20°C[2]
FieldHalf-life (DT₅₀)1.7 - 5.7 daysIn rice stalks/soil[7]
FieldHalf-life (DT₅₀)1.0 - 2.3 daysIn water[7]
Table 2: Environmental half-life of racemic this compound.

Visualized Workflows and Mechanisms

Proposed Mechanism of Enantioselective Herbicidal Action

The differential activity of this compound enantiomers is rooted in their three-dimensional interaction with the target enzyme, a VLCFA elongase. The specific spatial arrangement of the R-(+)-enantiomer allows for a more favorable binding to the enzyme's active site, leading to potent inhibition. The S-(-)-enantiomer, being a mirror image, fits less effectively, resulting in weaker inhibition. This concept is the foundation of stereoselective bioactivity.

G cluster_R R-(+)-Propisochlor (Eutomer) cluster_S S-(-)-Propisochlor (Distomer) R_Structure Specific 3D Structure R_Binding Optimal Binding to Target Enzyme (VLCFA Elongase) R_Structure->R_Binding R_Action Strong Inhibition of VLCFA Synthesis R_Binding->R_Action R_Effect High Herbicidal Activity R_Action->R_Effect S_Structure Mirror-Image 3D Structure S_Binding Poor Binding to Target Enzyme (VLCFA Elongase) S_Structure->S_Binding S_Action Weak Inhibition of VLCFA Synthesis S_Binding->S_Action S_Effect Low Herbicidal Activity S_Action->S_Effect Racemate Racemic this compound (Commercial Product) Racemate->R_Structure 50% Racemate->S_Structure 50%

Caption: Conceptual model of this compound's enantioselective herbicidal action.

Experimental Workflow: Enantiomer Separation and Analysis

The analysis of this compound enantiomers requires a specialized workflow, beginning with the racemic mixture and culminating in the quantification of individual enantiomers and the assessment of their distinct biological effects.

G start Racemic this compound Standard or Environmental Sample hplc Chiral HPLC Separation (e.g., Chiralpak AD-H column) start->hplc collection Fraction Collection hplc->collection quant Quantification (UV Detector) hplc->quant peak1 Peak 1: R-(+)-propisochlor collection->peak1 peak2 Peak 2: S-(-)-propisochlor collection->peak2 bioassay Differential Bioactivity Assays (Herbicidal, Toxicological) peak1->bioassay peak2->bioassay

Caption: Workflow for the chiral separation and analysis of this compound enantiomers.

Experimental Protocols

Protocol: Chiral Separation by HPLC

This protocol describes the separation of this compound enantiomers based on the methodology reported by Zhang et al. (2015).[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane : isopropanol (B130326) (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 230 nm.

  • Procedure:

    • Prepare a standard solution of racemic this compound in the mobile phase.

    • Equilibrate the Chiralpak AD-H column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

    • Inject the sample solution into the HPLC system.

    • Monitor the elution profile at 230 nm. Baseline separation of the two enantiomers should be achieved. The R-(+) isomer typically elutes first, followed by the S-(-) isomer.[4]

    • For preparative separation, fractions corresponding to each enantiomeric peak can be collected at the detector outlet.

    • The solvent from the collected fractions is evaporated under vacuum to yield the purified enantiomers.

Protocol: Cell Viability and Cytotoxicity Assay

This protocol is for assessing the enantioselective cytotoxicity of this compound based on methods used for SP2/0 myeloma cells.[4]

  • Cell Line: SP2/0 myeloma cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Reagents: Racemic this compound, purified R-(+)-propisochlor, and S-(-)-propisochlor; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; DMSO.

  • Procedure:

    • Seed SP2/0 cells into a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.

    • Prepare stock solutions of the test compounds (racemate and individual enantiomers) in DMSO and dilute to final concentrations (e.g., 0, 10, 50, 100, 200, 400 µM) in the culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).

    • Replace the culture medium in the wells with the medium containing the different concentrations of the test compounds.

    • Incubate the cells for a specified duration (e.g., 12, 24, or 48 hours).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the half-maximal effective concentration (EC₅₀) for each compound.

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its biological activity. The R-(+)-enantiomer is the primary contributor to its herbicidal efficacy, while also exhibiting higher cytotoxicity to non-target cells in vitro. This enantioselectivity has profound implications for agricultural and environmental science. The development and registration of enantiopure agrochemicals, focusing on the eutomer, represents a key strategy for creating more efficient and environmentally benign crop protection solutions. Future research should focus on obtaining quantitative data for the enantioselective degradation of this compound in various soil types and aquatic systems to fully characterize its environmental risk profile. Furthermore, molecular docking and structural biology studies could provide a more detailed understanding of the interactions between the this compound enantiomers and their target enzyme, aiding in the rational design of next-generation herbicides.

References

Propisochlor's Potential for Endocrine Disruption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propisochlor, a chloroacetanilide herbicide, has come under scrutiny for its potential to disrupt the endocrine system. This technical guide provides an in-depth analysis of the current scientific evidence regarding this compound's effects on endocrine pathways. While data on its interaction with androgen and estrogen receptors remains limited, compelling evidence demonstrates its antagonistic effects on the glucocorticoid receptor and its ability to inhibit adrenal steroidogenesis, specifically the production of cortisol and aldosterone (B195564). This document summarizes the key quantitative findings, details the experimental methodologies used in pivotal studies, and provides visual representations of the implicated signaling pathways and experimental workflows to support further research and risk assessment.

Introduction

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[1] Pesticides are a significant class of chemicals that have been identified as potential EDCs.[2] this compound is a selective herbicide used for the control of annual grasses and some broadleaf weeds.[3] Its potential to interact with the endocrine system is a subject of ongoing investigation. This guide focuses on the documented evidence of this compound's endocrine-disrupting capabilities, with a primary focus on its interaction with the adrenal steroidogenesis pathway.

Quantitative Data on Endocrine Disruption by this compound

The primary evidence for this compound's endocrine-disrupting potential comes from in vitro studies assessing its impact on corticosteroid signaling and synthesis. The following tables summarize the key quantitative findings from these studies.

Table 1: Glucocorticoid Receptor (GR) Antagonism by rac-Propisochlor

Concentration (M)Cortisol-Induced GR Transactivation (% of Control)Reference
1.0 x 10⁻⁷78.21%[4]

Data from a reporter gene assay in CHOK1 cells, showing the antagonistic effect of rac-propisochlor on cortisol-induced glucocorticoid receptor transactivation.

Table 2: Inhibition of Corticosteroid Secretion by rac-Propisochlor in H295R Cells

HormoneConcentration (M)Secretion Inhibition (%)Reference
Cortisol1.0 x 10⁻⁶26.49%[4]
Aldosterone1.0 x 10⁻⁶~40%[4]

Data from studies using the H295R human adrenocortical carcinoma cell line, a model for steroidogenesis.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's endocrine-disrupting effects.

Glucocorticoid Receptor (GR) Transactivation Assay

This assay is designed to determine if a substance can inhibit the normal activation of the glucocorticoid receptor by its natural ligand, cortisol.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used due to their low endogenous receptor background.

  • Transfection: Cells are transiently co-transfected with a GR expression vector and a reporter plasmid containing a glucocorticoid response element (GRE) linked to a luciferase reporter gene.

  • Experimental Procedure:

    • Seed the transfected CHO-K1 cells in 96-well plates and allow them to attach overnight.

    • Expose the cells to varying concentrations of this compound in the presence of a fixed concentration of cortisol (the agonist). Include appropriate controls (vehicle control, cortisol alone, this compound alone).

    • Incubate the plates for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The antagonistic activity of this compound is determined by the reduction in luciferase expression in the presence of cortisol compared to cortisol alone. Results are typically expressed as a percentage of the maximal cortisol-induced response.

H295R Steroidogenesis Assay

The H295R cell line is an in vitro model that expresses the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids. This assay is used to assess the effects of chemicals on the production of steroid hormones.

  • Cell Line: H295R human adrenocortical carcinoma cells.

  • Experimental Procedure:

    • Seed H295R cells in multi-well plates and allow them to acclimate.

    • Replace the medium with fresh medium containing various concentrations of this compound. Include a solvent control and a positive control (e.g., forskolin, an inducer of steroidogenesis).

    • Incubate the cells for 48 hours.

    • Collect the culture medium for hormone analysis.

    • Measure the concentrations of cortisol and aldosterone in the collected medium using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Perform a cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: The inhibitory effect of this compound on steroid hormone production is calculated as the percentage decrease in hormone concentration compared to the solvent control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanisms of this compound's endocrine-disrupting activity and the workflow for its assessment.

Glucocorticoid Receptor Antagonism by this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex GR-HSP Complex Cortisol->GR_complex Binds This compound This compound This compound->GR_complex Competitively Binds Transcription Gene Transcription This compound->Transcription Inhibits GR_active Activated GR GR_complex->GR_active HSP Dissociation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to DNA GRE->Transcription Initiates

Caption: Glucocorticoid receptor signaling pathway and its antagonism by this compound.

Inhibition of Adrenal Steroidogenesis by this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Hydroxyprogesterone 17α-Hydroxyprogesterone Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 This compound This compound This compound->Aldosterone Inhibits Production This compound->Cortisol Inhibits Production

Caption: Adrenal steroidogenesis pathway showing inhibition points by this compound.

Workflow for Assessing Endocrine Disruption Potential start Test Substance (e.g., this compound) in_vitro In Vitro Screening Assays start->in_vitro receptor_binding Receptor Binding/Transactivation Assays (e.g., GR, AR, ER, TR) in_vitro->receptor_binding steroidogenesis Steroidogenesis Assay (e.g., H295R) in_vitro->steroidogenesis evaluation Data Evaluation and Hazard Identification receptor_binding->evaluation steroidogenesis->evaluation in_vivo In Vivo Studies (e.g., OECD 407) evaluation->in_vivo If positive risk_assessment Risk Assessment evaluation->risk_assessment If negative/inconclusive, consider further testing in_vivo->risk_assessment

Caption: Logical workflow for assessing the endocrine disruption potential of a chemical.

Discussion and Future Directions

The available evidence strongly suggests that this compound can act as an endocrine disruptor by antagonizing the glucocorticoid receptor and inhibiting the synthesis of crucial steroid hormones, cortisol and aldosterone. These findings warrant further investigation into the potential health implications of exposure to this herbicide.

A significant data gap exists regarding the potential effects of this compound on other major endocrine pathways, including the androgen, estrogen, and thyroid systems. A chronic oral toxicity study in rats did note the occurrence of nodular follicular-cell hyperplasia in the thyroid gland at high doses, which may suggest a potential for thyroid disruption, though this was not the primary focus of the study.[6]

Future research should prioritize:

  • Androgen and Estrogen Receptor Binding and Transactivation Assays: To determine if this compound can interact with these critical reproductive hormone receptors.

  • In-depth Thyroid Function Studies: To investigate the mechanisms behind the observed thyroid hyperplasia in animal studies and to assess for any direct effects on thyroid hormone synthesis and signaling.

  • In Vivo Studies: Comprehensive in vivo studies, such as those outlined in the OECD Test Guideline 407, are needed to understand the integrated effects of this compound on the endocrine system and to establish a no-observed-adverse-effect level (NOAEL) for endocrine-related endpoints.[5]

Conclusion

This technical guide consolidates the current understanding of this compound's potential for endocrine disruption, highlighting its demonstrated effects on the glucocorticoid receptor and adrenal steroidogenesis. The provided data, protocols, and diagrams serve as a resource for the scientific community to build upon this knowledge. Addressing the existing data gaps through targeted research is crucial for a comprehensive risk assessment of this compound and for ensuring the protection of human and environmental health.

References

In-Depth Toxicological Profile of Propisochlor in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propisochlor, a chloroacetamide herbicide, is primarily used for the control of annual grasses and some broadleaf weeds. This technical guide provides a comprehensive overview of its toxicological profile in mammalian species, drawing from available scientific literature and regulatory assessments. The data presented herein covers acute, sub-chronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and developmental effects, and its metabolic fate. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided where available. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its toxicological properties.

Acute Toxicity

This compound exhibits low to moderate acute toxicity in mammalian species via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of this compound

StudySpeciesRouteLD50/LC50Source
Acute Oral LD50RatOral2290 mg/kg bw[1]
Acute Dermal LD50RabbitDermal> 2000 mg/kg bw[1]
Acute Inhalation LC50RatInhalation> 5.0 mg/L (4 hr)[1]
Experimental Protocols: Acute Toxicity Studies
  • Acute Oral Toxicity: The study was likely conducted in accordance with OECD Guideline 401 or a similar protocol. Typically, the test substance is administered in a single dose by gavage to fasted animals. Observations for mortality and clinical signs of toxicity are made for up to 14 days.

  • Acute Dermal Toxicity: This study would have followed a protocol similar to OECD Guideline 402. The substance is applied to the shaved skin of the animals, and the site is covered with a porous gauze dressing. Observations for mortality and signs of toxicity are recorded for 14 days.

  • Acute Inhalation Toxicity: Conducted following a protocol such as OECD Guideline 403, this study involves exposing animals to the test substance as a vapor or aerosol in an inhalation chamber for a specified period (typically 4 hours). Animals are then observed for mortality and toxic effects over a 14-day period.

Sub-chronic and Chronic Toxicity and Carcinogenicity

Repeated exposure to this compound has been shown to induce target organ toxicity, primarily affecting the liver. Long-term studies have not indicated a carcinogenic potential in male rats.

Table 2: Sub-chronic and Chronic Toxicity of this compound

StudySpeciesDurationNOAELLOAELKey FindingsSource
Chronic Toxicity/CarcinogenicityWistar Han male rats2 years20 mg/kg bw/day200 mg/kg bw/dayAt 200 mg/kg: weight loss, decreased ALT and AST activity, hepatocellular necrosis, and nodular follicular-cell hyperplasia in the thyroid. No carcinogenic effects were observed.[2][3]
Experimental Protocols: Chronic Toxicity/Carcinogenicity Study

A two-year chronic toxicity and carcinogenicity study was performed on Wistar Han male rats. 95% technical-grade this compound was administered intragastrically at doses of 20 and 200 mg/kg of body weight. An interim assessment of toxicity was conducted at 52 weeks, with the final carcinogenicity assessment at 104 weeks. Endpoints evaluated included clinical signs, body weight, clinical biochemistry, survival, and histopathology of multiple organs.[2][3]

Genotoxicity

Typical Experimental Protocols for Genotoxicity Assessment:

  • Bacterial Reverse Mutation Test (Ames Test): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. The test substance is incubated with the bacterial strains, with and without metabolic activation, and the number of revertant colonies is counted.

  • In Vitro Mammalian Chromosomal Aberration Test: This test assesses the potential of a substance to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo assay evaluates chromosomal damage by detecting micronuclei in the erythrocytes of treated animals (usually rodents).

Reproductive and Developmental Toxicity

Specific quantitative data from reproductive and developmental toxicity studies for this compound were not available in the reviewed literature. Standard regulatory testing in this area typically involves a two-generation reproductive toxicity study in rats and developmental toxicity studies in both rats and rabbits.

Typical Experimental Protocols for Reproductive and Developmental Toxicity:

  • Two-Generation Reproductive Toxicity Study (OECD 416): This study evaluates the effects of the test substance on male and female reproductive performance, including mating, fertility, gestation, lactation, and offspring viability and growth over two generations.

  • Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (rats and rabbits) are dosed with the test substance during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Metabolism and Toxicokinetics (ADME)

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals are not extensively available in the public literature. As a chloroacetamide herbicide, it is anticipated to be metabolized in the liver, likely involving glutathione (B108866) conjugation and subsequent degradation to cysteine and mercapturic acid derivatives, which are then excreted.

Below is a generalized workflow for a mammalian ADME study.

ADME_Workflow Dosing Oral or IV Dosing (Radiolabeled this compound) Collection Collection of Samples (Blood, Urine, Feces, Tissues) Dosing->Collection Analysis Analysis of Samples (e.g., LC-MS/MS) Collection->Analysis Quantification Quantification of Parent Compound and Metabolites Analysis->Quantification Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Excretion Determination of Excretion Pathways Quantification->Excretion Distribution Tissue Distribution (Whole-body autoradiography) Quantification->Distribution Pathway Metabolic Pathway Elucidation Metabolite_ID->Pathway

Generalized ADME Study Workflow

Mechanism of Action and Signaling Pathways

This compound is known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. While the direct relevance and specific pathways in mammals are not fully elucidated, this mechanism is a key aspect of its biological activity. VLCFAs are essential components of cell membranes and are involved in various cellular processes.

The following diagram illustrates the general pathway of VLCFA synthesis and the proposed site of inhibition by chloroacetamide herbicides like this compound.

VLCFA_Synthesis_Inhibition cluster_VLCFA_Elongation VLCFA Elongation Cycle Malonyl_CoA Malonyl-CoA KCS Ketoacyl-CoA Synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (Cn) Acyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KAR Ketoacyl-CoA Reductase (KAR) Ketoacyl_CoA->KAR Hydroxyacyl_CoA β-Hydroxyacyl-CoA KAR->Hydroxyacyl_CoA Reduction HCD Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2-Enoyl-CoA HCD->Enoyl_CoA Dehydration ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Elongated_Acyl_CoA Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA Reduction This compound This compound This compound->KCS Inhibition

Inhibition of VLCFA Synthesis

Regulatory Values

Based on the available toxicological data, regulatory bodies have established acceptable intake levels for this compound.

Table 3: Regulatory Reference Values for this compound

ValueAmountSource
Acceptable Daily Intake (ADI)0.025 mg/kg bw/day[1]
Acute Reference Dose (ARfD)0.05 mg/kg bw/day[1]

Conclusion

This compound demonstrates low to moderate acute toxicity in mammals. The primary target organ for repeated dose toxicity appears to be the liver. The available data from a long-term study in male rats did not indicate a carcinogenic potential. While comprehensive public data on genotoxicity, reproductive, and developmental toxicity, as well as detailed ADME studies, are limited, the established regulatory reference values provide guidance for risk assessment. Further research in these specific areas would contribute to a more complete understanding of the toxicological profile of this compound in mammals.

References

An In-Depth Technical Guide on the Effects of Propisochlor on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propisochlor, a chloroacetamide herbicide, is utilized for pre-emergence weed control in various agricultural settings. Its introduction into the soil environment inevitably leads to interactions with the complex and vital soil microbial communities. This technical guide synthesizes the current understanding of these interactions, drawing upon available research on this compound and related chloroacetamide herbicides. While direct and extensive research on this compound's microbial effects is limited, this guide consolidates existing knowledge on its biodegradation, its impact on microbial populations and functions, and the methodologies employed to study these effects. The information presented herein is intended to provide a foundational understanding for researchers and professionals engaged in environmental science, agricultural science, and drug development, highlighting areas where further investigation is critically needed.

Introduction

Soil microorganisms are fundamental to terrestrial ecosystem health, driving essential processes such as nutrient cycling, organic matter decomposition, and the formation of soil structure. The application of agrochemicals, including herbicides like this compound, can exert significant pressure on these microbial communities, potentially altering their structure, diversity, and functional capacity. Understanding the intricate effects of this compound on soil microbes is crucial for assessing its environmental footprint and for developing sustainable agricultural practices. This guide provides a detailed overview of the current scientific knowledge regarding the influence of this compound on soil microbial communities, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Effects of this compound on Soil Microbial Populations and Diversity

Direct quantitative data on the effects of this compound on soil microbial biomass and diversity indices are not extensively available in the reviewed literature. However, studies on other chloroacetamide herbicides, such as metazachlore and S-metolachlor, provide valuable insights that may serve as a proxy for understanding the potential impacts of this compound.

A study investigating the impact of metazachlore and S-metolachlor on soil microbial communities in tobacco fields revealed a suppressive effect on the populations of ammonifying and mineral nitrogen-immobilizing microorganisms. Conversely, a stimulatory effect was observed on the group of Actinomycetes, which are known for their role in decomposing complex organic matter. The study also noted an increase in the proportion of spore-forming microorganisms, suggesting a response to environmental stress induced by the herbicides. The microbial communities showed a period of adaptation, with recovery beginning approximately 15 days after treatment with metazachlore and 35 days for S-metolachlor[1].

Table 1: Effects of Chloroacetamide Herbicides on Soil Microbial Trophic Groups

Microbial GroupHerbicideObserved EffectDuration of ImpactReference
Ammonifying MicroorganismsMetazachlore, S-metolachlorSuppressionNegative impact with longer duration for S-metolachlor[1]
Mineral Nitrogen Immobilizing MicroorganismsMetazachlore, S-metolachlorSuppressionNegative impact with longer duration for S-metolachlor[1]
ActinomycetesMetazachlore, S-metolachlorStimulationIdentified as initial biodegrading agents[1]
Spore-forming MicroorganismsMetazachlore, S-metolachlorIncrease in relative proportionIndicates degraded life conditions[1]

It is important to note that the effects of herbicides on soil microbial communities can be transient, with populations often recovering over time[2]. The extent and duration of these effects are influenced by factors such as the herbicide's chemical structure, application rate, soil type, and environmental conditions.

Impact of this compound on Soil Enzyme Activities

Soil enzymes are crucial catalysts for biochemical processes and are sensitive indicators of soil health. The application of pesticides can either inhibit or, in some cases, stimulate their activity.

Research on the chloroacetamide herbicides alachlor (B1666766), butachlor (B1668075), and pretilachlor (B132322) has shown an enhancement of dehydrogenase activity in silty clay loam soil. This effect was observed to be concentration-dependent, with higher herbicide concentrations leading to greater enzymatic activity. In contrast, urease activity was found to decrease over a 42-day incubation period. The impact on β-glucosidase and acid phosphatase activity was also noted. The differential effects on these enzymes highlight the complex and varied responses of the soil's biochemical machinery to chloroacetamide herbicides. The order of impact on dehydrogenase activity was pretilachlor > alachlor > butachlor, while for urease activity, the order was pretilachlor > butachlor > alachlor[3].

Table 2: Influence of Chloroacetamide Herbicides on Soil Enzyme Activities

EnzymeHerbicidesApplication RatesIncubation Period (days)Observed EffectReference
DehydrogenaseAlachlor, Butachlor, PretilachlorThree rates42Enhancement, concentration-dependent[3]
UreaseAlachlor, Butachlor, PretilachlorThree rates42Decrease over time[3]
β-GlucosidaseAlachlor, Butachlor, PretilachlorThree rates42Similar trend to dehydrogenase[3]
Acid PhosphataseAlachlor, Butachlor, PretilachlorThree rates42Similar trend to dehydrogenase[3]

Biodegradation of this compound by Soil Microorganisms

The primary mechanism for the dissipation of chloroacetamide herbicides from soil is microbial degradation[1]. Several studies have focused on isolating and characterizing microorganisms capable of degrading the closely related herbicide, propachlor (B1678252). These findings provide a strong basis for understanding the potential biodegradation pathways of this compound.

Propachlor Degrading Microorganisms

Enrichment cultures from pesticide-contaminated soil have successfully isolated bacterial communities capable of degrading propachlor. In one study, a co-culture of two bacterial strains, identified as belonging to the genera Moraxella and Xanthobacter, was shown to effectively degrade propachlor. The Moraxella-like strain initiated the degradation, producing a metabolite that the Xanthobacter-like strain could then utilize[4].

Other research has identified strains of Acinetobacter and Pseudomonas that can use propachlor as a sole source of carbon and energy. These studies have elucidated different degradation pathways employed by these bacteria[1]. Research on other chloroacetamide herbicides like acetochlor (B104951) and S-metolachlor has identified several dominant bacterial genera associated with their degradation, including Amycolatopsis, Saccharomonospora, Mycoplasma, Myroides, Mycobacterium, Burkholderia, Afipia, and Kribbella[5].

Biodegradation Pathways

Studies on propachlor have proposed two distinct degradation pathways initiated by different microbial strains. Both pathways begin with a dehalogenation step, converting propachlor to N-isopropylacetanilide.

  • Pathway 1 (e.g., in Pseudomonas sp. strain PEM1): Following the initial dehalogenation, the pathway proceeds through the formation of acetanilide, acetamide, and catechol. The aromatic ring is subsequently cleaved, leading to the release of carbon dioxide[1].

  • Pathway 2 (e.g., in Acinetobacter sp. strain BEM2): This pathway also starts with the formation of N-isopropylacetanilide, but then diverges to produce N-isopropylaniline and isopropylamine, with catechol also being a downstream metabolite before ring cleavage[1].

A third proposed pathway involves an initial attack on the amide linkage, yielding 2-chloro-N-isopropylacetamide as a key intermediate[4].

Below is a logical diagram illustrating the potential degradation pathways of propachlor, which may be analogous for this compound.

Potential Biodegradation Pathways of Propachlor

Experimental Protocols

Soil Microcosm Incubation

A common approach to studying the effects of herbicides on soil microbes is through laboratory-based soil microcosm experiments.

  • Soil Collection and Preparation: Soil is collected from the field of interest, sieved to remove large debris and ensure homogeneity, and pre-incubated to stabilize microbial activity.

  • Herbicide Application: this compound is applied to the soil samples at various concentrations, typically including the recommended field application rate and multiples thereof, to assess dose-dependent effects. A control group with no herbicide application is essential.

  • Incubation: The treated soil microcosms are incubated under controlled conditions of temperature and moisture for a specified period, with samples taken at different time points for analysis.

Analysis of Microbial Community Structure and Diversity
  • DNA Extraction: Total soil DNA is extracted from the soil samples using commercially available kits or established protocols.

  • High-Throughput Sequencing: The extracted DNA is subjected to high-throughput sequencing of marker genes, such as the 16S rRNA gene for bacteria and the ITS region for fungi, to determine the taxonomic composition and relative abundance of different microbial groups.

  • Data Analysis: The sequencing data is processed using bioinformatics pipelines to calculate diversity indices (e.g., Shannon, Simpson), assess community structure, and identify specific taxa that are affected by the herbicide treatment.

Measurement of Soil Enzyme Activities
  • Dehydrogenase Activity: This is often measured by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), which is quantified spectrophotometrically.

  • Urease Activity: Urease activity is typically determined by measuring the amount of ammonia (B1221849) released after incubating the soil with a urea (B33335) solution.

  • Phosphatase Activity: Acid and alkaline phosphatase activities are commonly assayed by measuring the rate of p-nitrophenol released from p-nitrophenyl phosphate.

Quantification of this compound and its Metabolites
  • Extraction: this compound and its degradation products are extracted from soil samples using methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which typically involves extraction with an organic solvent like acetonitrile (B52724) followed by a cleanup step[6].

  • Analysis: The extracts are then analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the target compounds[6][7][8].

Below is a diagram illustrating a general experimental workflow for assessing the impact of this compound on soil microbial communities.

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Data Interpretation soil_collection Soil Collection and Sieving microcosm_prep Microcosm Preparation soil_collection->microcosm_prep herbicide_app This compound Application (Control & Treatment Groups) microcosm_prep->herbicide_app incubation Controlled Incubation herbicide_app->incubation sampling Time-course Sampling incubation->sampling dna_extraction Soil DNA Extraction sampling->dna_extraction enzyme_assays Soil Enzyme Activity Assays (Dehydrogenase, Urease, etc.) sampling->enzyme_assays residue_analysis This compound & Metabolite Analysis (GC-MS / LC-MS/MS) sampling->residue_analysis sequencing 16S rRNA / ITS Sequencing dna_extraction->sequencing bioinformatics Bioinformatics & Diversity Analysis sequencing->bioinformatics data_integration Integration of Microbial, Enzymatic & Chemical Data bioinformatics->data_integration enzyme_assays->data_integration residue_analysis->data_integration conclusion Assessment of this compound's Environmental Impact data_integration->conclusion

General Experimental Workflow

Logical Relationships and Signaling Pathways

Direct evidence of specific signaling pathways within soil microbial communities that are affected by this compound is not available in the current literature. However, based on the observed effects of chloroacetamide herbicides, a logical model of interaction can be proposed.

The introduction of this compound into the soil acts as a stressor and a potential carbon source. This dual role likely triggers a cascade of responses within the microbial community.

  • Stress Response: Sensitive microorganisms may be inhibited or killed, leading to a temporary decrease in overall microbial biomass and activity. This can disrupt nutrient cycling processes, such as ammonification and nitrogen immobilization.

  • Degradation and Utilization: Tolerant or specialized microorganisms, such as certain species of Actinomycetes, Pseudomonas, and Acinetobacter, may be stimulated. These microbes can utilize this compound as a substrate, leading to its biodegradation. The expression of specific enzymes involved in the degradation pathways would be induced.

  • Community Shift: The differential response of microbial groups to this compound leads to a shift in the overall community structure. The proliferation of degrader populations and the decline of sensitive populations can alter the functional redundancy and resilience of the soil ecosystem.

  • Recovery: Over time, as the herbicide is degraded and its concentration decreases, the microbial community may begin to recover, although the composition may not return to its original state.

The following diagram illustrates this logical relationship.

G cluster_stress Stress Response cluster_degradation Degradation & Utilization This compound This compound Application inhibition Inhibition/Toxicity to Sensitive Microbes This compound->inhibition stimulation Stimulation of Tolerant/Degrader Microbes This compound->stimulation decreased_activity Decreased Overall Microbial Activity inhibition->decreased_activity community_shift Shift in Microbial Community Structure inhibition->community_shift disrupted_cycling Disrupted Nutrient Cycling (e.g., N-cycle) decreased_activity->disrupted_cycling enzyme_induction Induction of Degradative Enzymes stimulation->enzyme_induction stimulation->community_shift biodegradation This compound Biodegradation enzyme_induction->biodegradation recovery Community Recovery/ Adaptation biodegradation->recovery community_shift->recovery

Logical Model of this compound-Microbe Interaction

Conclusion and Future Directions

The available evidence, largely extrapolated from studies on related chloroacetamide herbicides, suggests that this compound can have both inhibitory and stimulatory effects on soil microbial communities. It can temporarily suppress certain microbial groups involved in nutrient cycling while promoting the growth of others capable of its degradation. The impact on soil enzyme activities is also varied.

A significant knowledge gap exists regarding the specific quantitative effects of this compound on key microbial parameters. Future research should focus on:

  • Conducting comprehensive studies to quantify the impact of this compound on soil microbial biomass (carbon and nitrogen), a wide range of enzyme activities, and microbial diversity using modern molecular techniques.

  • Isolating and characterizing more microbial species capable of degrading this compound and elucidating their specific metabolic pathways.

  • Investigating the effects of this compound in different soil types and under various environmental conditions to better understand its ecological risk profile.

  • Exploring the potential long-term consequences of repeated this compound application on soil health and ecosystem functions.

A deeper understanding of these aspects will be invaluable for developing strategies to mitigate any adverse environmental effects of this compound and for promoting the sustainable use of this herbicide in agriculture.

References

Global Registration Status of Propisochlor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Propisochlor, a chloroacetamide herbicide, is utilized in various agricultural regions globally for the pre-emergence control of annual grasses and some broadleaf weeds. Its registration status, however, varies significantly across different countries, reflecting diverse regulatory landscapes and environmental and health assessments. This technical guide provides a comprehensive overview of the current registration status of this compound in key markets, supported by available scientific data on its properties and toxicological profile.

Regional Registration Summary

The approval and authorization for the use of this compound are governed by national or regional regulatory bodies. The following table summarizes the available information on its registration status in several key agricultural markets.

Country/RegionRegistration StatusRegulatory Body
European Union Not ApprovedEuropean Commission
Slovenia ApprovedMinistry of Agriculture, Forestry and Food
Slovakia ApprovedCentral Controlling and Testing Institute in Agriculture
China ApprovedInstitute for the Control of Agrochemicals, Ministry of Agriculture (ICAMA)
Australia Not RegisteredAustralian Pesticides and Veterinary Medicines Authority (APVMA)
United States Not RegisteredEnvironmental Protection Agency (EPA)
Canada Not RegisteredPest Management Regulatory Agency (PMRA)
Brazil Not RegisteredAgência Nacional de Vigilância Sanitária (ANVISA)

Detailed Registration Analysis

European Union

According to the European Commission's pesticides database, this compound is not approved for use within the European Union under Regulation (EC) No 1107/2009.[1] This decision impacts the placement of this compound-containing products on the market across the EU.

However, individual member states may have specific regulations. The AERU database indicates that this compound has been approved in Slovenia and Slovakia through mutual recognition or national regulations.[2] A 2019 list of registered plant protection products in Slovakia includes this compound.[3] Further investigation into the national databases of these countries is required to confirm the current and specific details of these registrations. There are also indications of this compound being used in Russia.[2]

China

This compound is registered for use in China. The China Pesticide Information Network, maintained by the Institute for the Control of Agrochemicals, Ministry of Agriculture (ICAMA), lists several pesticide products containing this compound. A 2016 notification from China's ICAMA included a product with this compound proposed for full registration.

Australia

A search of the Australian Pesticides and Veterinary Medicines Authority (APVMA) PubCRIS database indicates that there are currently no registered products containing this compound in Australia.

United States

Based on a search of the U.S. Environmental Protection Agency's (EPA) Pesticide Product and Label System (PPLS), there are no pesticide products containing this compound registered for use in the United States.[4]

Canada

A search of Health Canada's Pest Management Regulatory Agency (PMRA) pesticide label database reveals no registered products containing this compound for use in Canada.[5][6][7]

Brazil

A search of the Agência Nacional de Vigilância Sanitária (ANVISA) databases indicates that this compound is not currently registered as an active ingredient in pesticide products in Brazil.

Physicochemical and Toxicological Data

A comprehensive understanding of a pesticide's properties is crucial for its regulatory assessment. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Melting Point21.6 °C[8]
Boiling Point>243 °C[8]
Density1.100 ± 0.06 g/cm³ (Predicted)[8]
Water Solubility184 mg/L (25 °C)
Vapor Pressure1.1 × 10⁻³ Pa (20 °C)[9]

Table 2: Toxicological Data for this compound (Rat)

Study TypeEndpointValue
Acute Oral ToxicityLD503745.4 ± 511.9 mg/kg[10]
Chronic Oral Toxicity (2-year)NOAEL20 mg/kg[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following provides an overview of the protocols for key toxicological and environmental fate studies.

Acute Oral Toxicity Study in Rats (as per OECD 423)

An acute oral toxicity study for this compound in rats was conducted to determine the median lethal dose (LD50).

  • Test System: Male white rats were used.

  • Dosing: Single oral administrations of this compound were tested at doses of 2000, 3000, 5000, and 6000 mg/kg body weight.[10]

  • Observations: Animals were observed for clinical signs of toxicity, including reduced motor activity, decreased food and water intake, trismus, ataxia, tremors, and convulsions.[10] Mortality was recorded over a 14-day period.

  • Pathology: Gross necropsies were performed on all animals.

  • Data Analysis: The LD50 was calculated using appropriate statistical methods. The study established an LD50 of 3745.4 ± 511.9 mg/kg for male rats.[10]

Chronic Toxicity and Carcinogenicity Study in Rats (2-Year)

A long-term study was performed to evaluate the chronic toxicity and carcinogenic potential of this compound in Wistar Han male rats.

  • Test System: Wistar Han male rats.

  • Dosing: this compound (95% technical grade) was administered intragastrically at doses of 20 and 200 mg/kg of body weight for two years.[11]

  • Observations: Animals were monitored for survival, life expectancy, tumor incidence, and general health. Body weight and clinical biochemistry parameters were assessed.

  • Pathology: A full histopathological examination was conducted at the end of the study (104 weeks).

  • Findings: At 200 mg/kg, there was evidence of hepatotoxicity. No carcinogenic effects were observed at the tested doses. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 20 mg/kg.[11]

Environmental Fate: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study evaluates the rate and route of this compound degradation in soil under both aerobic and anaerobic conditions.

  • Test System: Various soil types with different characteristics (e.g., organic carbon content, pH, texture) are used.

  • Methodology: The test substance, typically radiolabelled, is applied to soil samples. The samples are incubated in the dark under controlled temperature and moisture conditions for up to 120 days.[10][12] Volatile substances and CO2 are trapped to assess mineralization.

  • Analysis: At specific time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products.

  • Endpoints: The study determines the degradation rate (DT50 and DT90 values) and identifies the degradation pathway of this compound in soil.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[2] This process is crucial for various cellular functions, including the formation of cuticular waxes and membrane components. The primary target of this compound is the elongase enzyme complex, which catalyzes the extension of fatty acid chains.

G cluster_ER Endoplasmic Reticulum This compound This compound VLCFA_Elongase VLCFA Elongase (Enzyme Complex) This compound->VLCFA_Elongase Inhibits VLCFA_CoA Very-Long-Chain Acyl-CoA (>C18) VLCFA_Elongase->VLCFA_CoA Elongation Inhibited_Growth Inhibited Shoot & Root Growth VLCFA_Elongase->Inhibited_Growth Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->VLCFA_Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase Waxes Cuticular Waxes, Sphingolipids, etc. VLCFA_CoA->Waxes Cell_Division Normal Cell Division & Growth Waxes->Cell_Division Essential for

Caption: this compound's mode of action via inhibition of VLCFA elongase.

The inhibition of VLCFA elongase by this compound disrupts the production of essential lipids, leading to a failure in proper cell division and ultimately causing the death of emerging weed seedlings.[13] Research on Arabidopsis thaliana has shown that different herbicides, including chloroacetanilides, exhibit differential sensitivity patterns against various VLCFA elongase enzymes.[8]

References

Methodological & Application

Application Note: High-Efficiency Extraction of Propisochlor from Soil Using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction of the herbicide propisochlor from soil matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology. The protocol provides a step-by-step guide for researchers and analytical scientists, from sample preparation to the final extract suitable for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The presented method demonstrates excellent recovery rates and low limits of detection, making it suitable for routine environmental monitoring and residue analysis of this compound in soil.

Introduction

This compound is a selective, pre-emergence chloroacetanilide herbicide used for the control of annual grasses and some broadleaf weeds in various crops.[1] Its presence and persistence in soil are of environmental concern, necessitating a reliable and efficient analytical method for its quantification. The QuEChERS method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[2][3][4] This document provides a detailed protocol for the application of the QuEChERS method for this compound extraction from soil, followed by UPLC-MS/MS analysis.

Experimental Protocol

This protocol is based on established QuEChERS methods for pesticide residue analysis in soil.[5][6][7]

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), HPLC grade

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Sodium citrate (B86180) dibasic sesquihydrate (Na₂Hcitrate·1.5H₂O), Sodium citrate tribasic dihydrate (Na₃citrate·2H₂O)

  • Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄

  • Equipment: 50 mL polypropylene (B1209903) centrifuge tubes, 2 mL dSPE centrifuge tubes, vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes, and a UPLC-MS/MS system.

2. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil samples, weigh 3 g and add 7 mL of deionized water, vortex, and allow to hydrate (B1144303) for 30 minutes.[5][6][7]

  • Add 10 mL of acetonitrile to the centrifuge tube.[5][6]

  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction of this compound from the soil matrix.[5][6]

  • Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g Na₃citrate·2H₂O, and 0.5 g Na₂Hcitrate·1.5H₂O.[5]

  • Immediately cap and shake the tube vigorously for 2 minutes to prevent the agglomeration of salts and ensure proper phase separation.[6]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[5][6]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[5]

  • Vortex the dSPE tube for 30 seconds to 1 minute to facilitate the cleanup process.[6]

  • Centrifuge the dSPE tube at ≥5000 rcf for 2 minutes.[5][6]

  • The resulting supernatant is the final extract. Carefully collect the extract and transfer it to an autosampler vial for UPLC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound in soil using the QuEChERS method followed by UPLC-MS/MS. The data is compiled from a study by Wu et al. (2013).[8][9]

ParameterSoil
Spiking Levels (mg/kg) 0.005, 0.01, 0.05
Mean Recovery (%) 73.7 - 94.9
Intra-day RSD (%) 1.1 - 13.9
Inter-day RSD (%) 3.3 - 12.7
Limit of Detection (LOD) (µg/kg) 0.03 - 0.12
Limit of Quantification (LOQ) (µg/kg) 0.1 - 0.4

Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Weigh 10g Soil Sample Add_ACN 2. Add 10 mL Acetonitrile Sample->Add_ACN Shake1 3. Shake for 5 min Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts (MgSO4, NaCl, Citrate) Shake1->Add_Salts Shake2 5. Shake for 2 min Add_Salts->Shake2 Centrifuge1 6. Centrifuge at >=3000 rcf Shake2->Centrifuge1 Transfer 7. Transfer 1 mL Supernatant Centrifuge1->Transfer Supernatant dSPE_Tube dSPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) Vortex 8. Vortex for 1 min dSPE_Tube->Vortex Centrifuge2 9. Centrifuge at >=5000 rcf Vortex->Centrifuge2 Final_Extract 10. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract UPLC_MSMS UPLC-MS/MS Analysis Final_Extract->UPLC_MSMS

Caption: Workflow of the QuEChERS method for this compound extraction from soil.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from soil samples. The detailed protocol and demonstrated performance data indicate that this method is highly suitable for routine analysis in environmental monitoring laboratories. The use of UPLC-MS/MS as the determinative technique ensures high sensitivity and selectivity for the quantification of this compound residues.

References

Application Note: Quantification of Propisochlor using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of propisochlor, a chloroacetanilide herbicide. The provided protocols cover instrumentation, sample preparation for water and soil matrices, and method validation in line with industry standards. This application note serves as a comprehensive guide for the accurate determination of this compound residues in environmental samples.

Introduction

This compound is a selective, pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds in various crops. Monitoring its concentration in environmental matrices such as soil and water is crucial to assess its environmental fate and ensure regulatory compliance. High-Performance Liquid Chromatography with UV detection offers a reliable, cost-effective, and widely accessible analytical technique for this purpose. This method separates this compound from other matrix components, and the UV detector provides a response proportional to its concentration.

HPLC-UV Method Parameters

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters are recommended and should be optimized as part of method development.

ParameterRecommended Condition
HPLC System Standard HPLC with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
UV Detection 220 nm (Recommended to verify with a UV scan of a standard)

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below. The provided data are representative for chloroacetanilide herbicides and should be verified experimentally for this compound.

ParameterTypical Performance Criteria
Linearity (R²) ≥ 0.995 over the concentration range
Range 0.1 - 10 µg/mL
Accuracy (Recovery) 85 - 115%
Precision (RSD%) ≤ 5%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (ACS grade)

  • Sodium sulfate (B86663), anhydrous

  • Ethyl acetate (B1210297) (ACS grade)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1, 0.5, 1, 2, 5, and 10 µg/mL).

Sample Preparation
  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • To a 250 mL separatory funnel, add 100 mL of the filtered water sample.

  • Add 50 mL of ethyl acetate and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction of the aqueous layer with a fresh 50 mL portion of ethyl acetate.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase, vortex to dissolve, and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Take a 10 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase, vortex, and filter through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The concentration of this compound in the samples can then be calculated using this equation.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (100 µg/mL in ACN) Standard->Stock Working Working Standards (0.1-10 µg/mL) Stock->Working HPLC HPLC System (C18 Column, ACN:H2O) Working->HPLC Sample_Water Water Sample Extraction_Water Liquid-Liquid Extraction (Ethyl Acetate) Sample_Water->Extraction_Water Sample_Soil Soil Sample Extraction_Soil Solvent Extraction (Acetonitrile) Sample_Soil->Extraction_Soil Concentration Evaporation & Reconstitution in Mobile Phase Extraction_Water->Concentration Extraction_Soil->Concentration Filtration 0.45 µm Filtration Concentration->Filtration Filtration->HPLC UV_Detector UV Detector (220 nm) HPLC->UV_Detector Chromatogram Chromatogram (Peak Area) UV_Detector->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification (this compound Concentration) Calibration->Quantification Method_Validation_Pathway Method HPLC-UV Method Linearity Linearity & Range (R² ≥ 0.995) Method->Linearity Accuracy Accuracy (85-115% Recovery) Method->Accuracy Precision Precision (RSD ≤ 5%) Method->Precision Sensitivity Sensitivity Method->Sensitivity Validated Validated Method Linearity->Validated Accuracy->Validated Precision->Validated LOD LOD (~0.05 µg/mL) Sensitivity->LOD LOQ LOQ (~0.15 µg/mL) Sensitivity->LOQ LOD->Validated LOQ->Validated

Application Note: Analysis of Propisochlor by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propisochlor is a pre-emergence and early post-emergence herbicide used to control annual grasses and some broad-leaved weeds in crops like maize, soybeans, and sunflowers. Due to its potential for environmental persistence and runoff into water bodies, sensitive and specific analytical methods are required for its detection and quantification in various matrices such as soil, water, and food products. Gas chromatography coupled with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), offers excellent selectivity and sensitivity for the analysis of pesticide residues like this compound.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS/MS.

Principle

The methodology involves extracting this compound from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the GC column stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound are monitored, providing high selectivity and quantitative accuracy.[2][3]

Experimental Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.

a. Materials and Reagents:

  • Homogenized sample (e.g., soil, vegetable, or fruit)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) for pigmented samples

  • Centrifuge tubes (15 mL and 2 mL)

  • Centrifuge

b. Extraction Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • The upper layer is the acetonitrile extract containing the pesticides.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant from the extraction step into a 2 mL d-SPE centrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • The supernatant is the final extract. Transfer it into an autosampler vial for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

a. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890A GC or equivalent[4]

  • Column: Rxi-5ms or DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[3][5]

  • Inlet: Splitless mode

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 3 °C/min to 200 °C

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes

b. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 7000B Triple Quadrupole GC/MS or equivalent[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon or Nitrogen

Data Presentation

Quantitative data and instrument parameters are summarized in the tables below for clarity and easy reference.

Table 1: GC-MS/MS Instrumental Parameters

Parameter Setting
Gas Chromatograph
Column Type Rxi-5ms or DB-5MS (30 m x 0.25 mm, 0.25 µm)[3][5]
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium (1.2 mL/min)
Oven Program 70°C (2 min) -> 25°C/min to 150°C -> 3°C/min to 200°C -> 8°C/min to 280°C (10 min)
Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV[6]
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C[7]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: this compound Identification and Quantification Parameters

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound ~15.35[3] 223.11 147.07 10

| this compound (Qualifier) | ~15.35[3] | 162.08 | 144.07 | 10 |

Visualizations

Experimental Workflow

The logical flow of the analytical procedure from sample receipt to final data analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection & Homogenization Extraction 2. Acetonitrile Extraction (QuEChERS) Sample->Extraction 10g sample + 10mL ACN Cleanup 3. Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup Aliquot of extract GCMS 4. GC-MS/MS Analysis Cleanup->GCMS Final extract Data 5. Data Processing (Quantification & Confirmation) GCMS->Data

Caption: Workflow for this compound Analysis.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions, leading to the ions monitored in the MRM transitions.

Fragmentation_Pathway Proposed EI Fragmentation of this compound parent This compound M+• m/z 283.1 frag1 Fragment Ion m/z 223.1 parent->frag1 - C3H6O frag2 Fragment Ion m/z 162.1 parent->frag2 - CH2Cl prod1 Product Ion m/z 147.1 frag1->prod1 - C6H4 prod2 Product Ion m/z 144.1 frag2->prod2 - H2O

Caption: Fragmentation of this compound in MS.

References

Application Note: Solid-Phase Extraction Protocol for Propisochlor in Corn

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and sensitive method for the determination of propisochlor residues in corn matrices. The protocol employs solid-phase extraction (SPE) for the cleanup and concentration of the analyte prior to analysis by gas chromatography with electron capture detection (GC-ECD). The described methodology is straightforward, providing good recovery and low limits of detection, making it suitable for routine monitoring and food safety applications.

**Introduction

This compound is a selective chloroacetamide herbicide used for the control of annual grasses and some broadleaf weeds in various crops, including corn. Due to potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for this compound in agricultural commodities. Therefore, a reliable and validated analytical method for its determination in complex matrices like corn is essential. This protocol outlines a solid-phase extraction procedure using Primary Secondary Amine (PSA) cartridges, which effectively removes interfering co-extractives from the corn matrix, ensuring accurate and precise quantification of this compound.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Acetone (B3395972), Petroleum Ether, Acetic Ether (all analytical grade)

  • SPE Cartridges: Primary Secondary Amine (PSA), 500 mg, 3 mL

  • Equipment: Homogenizer, Centrifuge, Rotary Evaporator, Gas Chromatograph with Electron Capture Detector (GC-ECD)

2. Sample Preparation

  • Weigh 10 g of a homogenized corn sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetone to the tube.

  • Homogenize the sample for 2-3 minutes.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Carefully decant the supernatant into a collection flask.

  • Repeat the extraction (steps 2-5) with another 20 mL of acetone.

  • Combine the supernatants and concentrate to near dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in a suitable solvent for SPE loading.

3. Solid-Phase Extraction (SPE) Procedure

  • Conditioning: Condition the PSA SPE cartridge by passing 5 mL of the elution solvent (petroleum ether-acetic ether, 95/5, v/v) through it. Do not allow the cartridge to go dry.

  • Loading: Load the re-dissolved sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a small volume of a weak solvent to remove any remaining interferences.

  • Elution: Elute the target analyte, this compound, with 5 mL of petroleum ether-acetic ether (95/5, v/v) into a clean collection tube.[1]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-ECD analysis.

4. Instrumental Analysis

  • Technique: Gas Chromatography with Electron Capture Detection (GC-ECD)

  • Confirmation: Direct confirmation of the analyte can be achieved by gas chromatography-mass spectrometry (GC-MS).[1]

Data Presentation

The following table summarizes the quantitative data obtained from the validation of this method for the analysis of this compound in corn.[1]

ParameterValue
Recovery Rate73.8% - 115.5%
Relative Standard Deviation (RSD)< 11.1%
Sensitivity (Limit of Detection)0.01 mg/kg

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Homogenized Corn Sample Extraction Extract with Acetone Sample->Extraction Centrifugation Centrifuge Extraction->Centrifugation Concentration Concentrate Supernatant Centrifugation->Concentration Conditioning Condition PSA Cartridge (Petroleum Ether-Acetic Ether) Concentration->Conditioning Loading Load Sample Extract Conditioning->Loading Elution Elute this compound (5 mL Petroleum Ether-Acetic Ether, 95/5) Loading->Elution Drying Evaporate to Dryness Elution->Drying Reconstitution Reconstitute Residue Drying->Reconstitution GC_ECD GC-ECD Analysis Reconstitution->GC_ECD

Caption: Solid-Phase Extraction Workflow for this compound in Corn.

References

Application Note: Determination of Propisochlor Residues by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propisochlor is a selective, pre-emergence chloroacetanilide herbicide used to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and peanuts. Due to its potential for environmental persistence and possible risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food and environmental matrices.[1] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique ideal for the trace-level quantification of pesticide residues like this compound.[2][3] Its advantages include high resolution, rapid analysis times, and the ability to provide structural confirmation through mass fragmentation, making it the method of choice for regulatory monitoring.[2]

This application note details a validated UPLC-MS/MS method for the quantitative determination of this compound residues in various matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which simplifies sample preparation while maintaining high recovery rates.[4]

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (≥99% purity).

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).

  • Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent.

  • Sample Matrices: Blank soil, water, and rice samples for method development and validation.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol. Store at -20°C.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards by spiking the appropriate working solutions into blank matrix extracts obtained after the sample preparation procedure.[5]

Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may require optimization for specific matrices.

  • Homogenization: Weigh 5 g of a homogenized sample (e.g., soil, rice) into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • For soil and crop samples, add 10 mL of water if not already aqueous.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Filtration and Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Conditions
  • UPLC System: Waters ACQUITY UPLC H-Class PLUS or equivalent.[3]

  • Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.[3]

  • Column: ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm.[6]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5-20 µL.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[1]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 550°C.[1]

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound282.1176.120148.125

Data Presentation and Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability) according to standard guidelines. The results are summarized below.

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity Range 0.5 - 100 µg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 - 0.12 µg/kg (matrix dependent)[4]
Limit of Quantification (LOQ) 0.1 - 0.4 µg/kg (matrix dependent)[4]
Accuracy (Recovery %) 73.7% - 94.9% (at 0.005, 0.01, and 0.05 mg/kg spiking levels)[4]
Precision (RSD %)
Intra-day (n=5)1.1% - 13.9%[4]
Inter-day (n=15)3.3% - 12.7%[4]

The validation results demonstrate that the method is linear, sensitive, accurate, and precise for the determination of this compound residues. The recovery values fall within the widely accepted range of 70-120%, and the relative standard deviations are below the 20% threshold, indicating good method repeatability.[5][8][9]

Visualizations

G Figure 1: UPLC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing (5g solid / 10mL liquid) Extraction Extraction (10mL ACN, MgSO4, NaCl) Sample->Extraction Centrifuge1 Centrifugation 1 (4000 rpm, 5 min) Extraction->Centrifuge1 dSPE d-SPE Cleanup (PSA, MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifugation 2 (4000 rpm, 5 min) dSPE->Centrifuge2 Filter Filtration (0.22 um Syringe Filter) Centrifuge2->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Acquisition Data Acquisition MSMS->Acquisition Quantification Quantification (Matrix-Matched Curve) Acquisition->Quantification Report Final Report Quantification->Report

Caption: UPLC-MS/MS Experimental Workflow for this compound Analysis.

G Figure 2: Logical Diagram of the Analytical System UPLC UPLC System Autosampler Pump Column Oven MSMS Tandem Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (q2) Quadrupole 3 (Q3) Detector UPLC:f3->MSMS:f1 Eluent DataSystem Data System Instrument Control Data Processing Reporting MSMS:f5->DataSystem:f1 Signal

References

Application Note & Protocol: Development of a Rapid Immunoassay for Propisochlor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Propisochlor is a selective chloroacetamide herbicide used for pre-emergence control of annual grasses and some broadleaf weeds. Due to its potential for environmental contamination and risks to human health, there is a growing need for rapid, sensitive, and cost-effective methods for its detection in various matrices like water, soil, and agricultural products.[1][2][3] Traditional chromatographic methods are accurate but often require expensive equipment, skilled personnel, and lengthy sample preparation.[3] Immunoassays, particularly in the lateral flow format, offer a powerful alternative for on-site screening due to their simplicity, speed, and high specificity.[4][5][6]

This document provides a detailed protocol for the development of a competitive lateral flow immunoassay (LFIA) for the rapid screening of this compound. The assay utilizes gold nanoparticles (AuNPs) as the signaling agent and is based on the specific recognition between an anti-propisochlor antibody and the target analyte.

2. Principle of the Competitive Lateral Flow Immunoassay

The immunoassay is based on a competitive format, which is necessary for detecting small molecules like this compound that cannot bind two antibodies simultaneously.[7][8] In this format, free this compound in the sample competes with a this compound-protein conjugate immobilized on the nitrocellulose membrane (Test Line) for a limited number of binding sites on the anti-propisochlor antibody, which is conjugated to gold nanoparticles (AuNP-Ab).

  • Negative Sample: In the absence of this compound, the AuNP-Ab conjugates flow along the strip and bind to the immobilized this compound-protein conjugate at the Test Line, resulting in the formation of a visible red line.

  • Positive Sample: If this compound is present in the sample, it will bind to the AuNP-Ab conjugates. This complex is then unable to bind to the immobilized this compound-protein conjugate at the Test Line. Consequently, the intensity of the red line will be reduced or completely absent.

The Control Line, which contains a secondary antibody that binds the AuNP-Ab conjugate, should always appear, confirming that the strip is functioning correctly.[5] The signal intensity at the Test Line is therefore inversely proportional to the concentration of this compound in the sample.[7]

G cluster_0 Scenario 1: this compound Absent (-) cluster_1 Scenario 2: this compound Present (+) AuNP_Ab_neg AuNP-Antibody Conjugate T_Line_neg Test Line (this compound-OVA) AuNP_Ab_neg->T_Line_neg Binds to Result_neg Visible Red Line (Binding Occurs) T_Line_neg->Result_neg Leads to This compound Free this compound (Analyte) Complex Analyte-Antibody Complex This compound->Complex Binds first AuNP_Ab_pos AuNP-Antibody Conjugate AuNP_Ab_pos->Complex Binds first T_Line_pos Test Line (this compound-OVA) Complex->T_Line_pos Cannot bind Result_pos No/Weak Line (Binding Inhibited) T_Line_pos->Result_pos Leads to

Caption: Principle of the competitive lateral flow immunoassay (LFIA).

3. Experimental Protocols

The overall workflow for developing the this compound immunoassay involves several key stages, from preparing the necessary immunoreagents to assembling and testing the final device.

G Hapten 1. Hapten Synthesis (this compound Derivative) Conjugation 2. Antigen Preparation (Hapten-Protein Conjugation) Hapten->Conjugation Immunogen Immunogen (P-BSA/KLH) Conjugation->Immunogen CoatingAg Coating Antigen (P-OVA) Conjugation->CoatingAg Antibody 3. Antibody Production (Immunization & Purification) Immunogen->Antibody Strip 6. LFA Strip Fabrication (Assembly of Components) CoatingAg->Strip AuNP_Ab 5. AuNP-Antibody Conjugation Antibody->AuNP_Ab AuNP 4. Gold Nanoparticle (AuNP) Synthesis AuNP->AuNP_Ab AuNP_Ab->Strip Assay 7. Assay Validation (Testing & Optimization) Strip->Assay

Caption: Overall experimental workflow for LFA development.

Protocol 1: Synthesis of this compound Hapten

To produce antibodies against the small molecule this compound, a hapten (a derivative of this compound) must be synthesized. This involves introducing a spacer arm with a reactive carboxyl group, making it suitable for conjugation to carrier proteins.[2][9][10][11][12][13][14]

Materials:

  • This compound standard

  • 3-Mercaptopropionic acid (3-MPA)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and rotary evaporator

Method:

  • Dissolve this compound and an equimolar amount of 3-Mercaptopropionic acid in DMF.

  • Add a 1.5 molar excess of K₂CO₃ to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product (this compound-MPA hapten, PMPA) using column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Confirm the structure and purity of the synthesized hapten using ESI-MS and NMR.

Protocol 2: Preparation of Immunogen and Coating Antigen

The synthesized hapten is conjugated to carrier proteins using the active ester method via EDC/NHS chemistry.[2][14] A high molecular weight, immunogenic protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) is used for the immunogen (to elicit an immune response), while a different protein like Ovalbumin (OVA) is used for the coating antigen (to be immobilized on the test line).[1]

Materials:

  • This compound-MPA hapten (PMPA)

  • Bovine Serum Albumin (BSA) and Ovalbumin (OVA)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Method:

  • Dissolve 10 mg of PMPA hapten in 1 mL of DMSO.

  • Add a 1.5 molar excess of both EDC and NHS to the hapten solution.

  • Stir the mixture at room temperature for 4-6 hours in the dark to activate the carboxyl group.

  • Dissolve 20 mg of the carrier protein (BSA or OVA) in 5 mL of PBS (pH 7.4).

  • Slowly add the activated hapten solution dropwise to the protein solution while gently stirring.

  • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Transfer the reaction mixture to dialysis tubing and dialyze against PBS (pH 7.4) for 3 days at 4°C, with frequent buffer changes to remove unconjugated hapten and coupling reagents.

  • Confirm the successful conjugation using UV-Vis spectrophotometry by observing a shift in the absorption spectrum compared to the native protein.

  • Store the conjugates (PMPA-BSA and PMPA-OVA) at -20°C.

Protocol 3: Synthesis of Gold Nanoparticles (approx. 20-40 nm)

Gold nanoparticles (AuNPs) are prepared by the citrate (B86180) reduction method, which is a simple and reliable technique for producing monodisperse nanoparticles.[15][16][17]

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄)

  • Trisodium (B8492382) citrate dihydrate

  • Ultra-pure deionized water

  • All glassware must be scrupulously cleaned.

Method:

  • Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a vigorous boil in an Erlenmeyer flask with constant stirring.

  • Quickly add 2.0 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to gray, then purple, and finally to a stable ruby red, indicating the formation of AuNPs.

  • Continue boiling and stirring for another 15 minutes.

  • Remove from heat and continue stirring until the solution cools to room temperature.

  • Store the AuNP solution at 4°C in a dark bottle.

  • Characterize the synthesized AuNPs by measuring the UV-Vis absorption spectrum (peak should be ~520-530 nm) and by Transmission Electron Microscopy (TEM) to confirm size and monodispersity.[15][18]

Protocol 4: Preparation of AuNP-Antibody Conjugate

The anti-propisochlor antibody is conjugated to the surface of the AuNPs, typically through passive adsorption at a specific pH.[15][19][20]

Materials:

  • Synthesized AuNP solution

  • Purified anti-propisochlor antibody

  • Potassium carbonate (K₂CO₃), 0.1 M

  • Bovine Serum Albumin (BSA), 10% solution

  • Borate (B1201080) buffer with BSA

Method:

  • Determine Optimal pH: Adjust the pH of small aliquots of the AuNP solution to a range of 7.5-9.0 using 0.1 M K₂CO₃. Add a small amount of antibody to each aliquot, followed by a salt solution (10% NaCl). The optimal pH is the lowest pH at which the solution remains red (stable) after the salt addition.[15][17]

  • Determine Optimal Antibody Amount: Titrate varying amounts of the antibody against a fixed volume of AuNPs at the optimal pH. The minimum amount of antibody that prevents salt-induced aggregation is chosen for conjugation.

  • Large-Scale Conjugation: Adjust the pH of the bulk AuNP solution to the predetermined optimum.

  • Slowly add the optimal amount of anti-propisochlor antibody while gently stirring.

  • Incubate for 30-60 minutes at room temperature.

  • Blocking: Add 10% BSA solution to a final concentration of 1% to block any remaining active sites on the AuNP surface and incubate for another 30 minutes.

  • Purification: Centrifuge the solution to pellet the AuNP-Ab conjugates. Carefully remove the supernatant containing unconjugated antibody.

  • Resuspend the pellet in a suitable buffer (e.g., borate buffer with 1% BSA). Repeat the centrifugation and resuspension step twice.

  • After the final wash, resuspend the conjugate pellet in the resuspension buffer to the desired optical density (OD). Store at 4°C.

Protocol 5: Fabrication of the Lateral Flow Immunoassay Strip

The LFA strip is assembled by laminating several components onto an adhesive backing card.[4][5][21][22]

Materials:

  • Adhesive plastic backing card

  • Sample pad (e.g., glass fiber)

  • Conjugate pad (e.g., glass fiber)

  • Nitrocellulose (NC) membrane

  • Absorbent pad (e.g., cellulose (B213188) fiber)

  • AuNP-Ab conjugate

  • Coating antigen (PMPA-OVA)

  • Goat anti-mouse/rabbit IgG (for control line)

  • Dispensing system (e.g., XYZ-plotter)

  • Guillotine cutter

Caption: Assembly of the lateral flow immunoassay strip components.

Method:

  • Prepare Conjugate Pad: Evenly apply the prepared AuNP-Ab conjugate solution onto the conjugate pad material. Dry the pad completely (e.g., in a desiccator or oven at 37°C).[23]

  • Prepare Nitrocellulose Membrane: Using a dispensing system, spray the coating antigen (PMPA-OVA, e.g., at 1 mg/mL) as a narrow line (the Test Line) onto the NC membrane.[16]

  • In a parallel line downstream from the Test Line, spray the secondary antibody (e.g., goat anti-mouse/rabbit IgG at 1 mg/mL) to form the Control Line.[18][22]

  • Dry the membrane completely.

  • Assembly: Carefully laminate the components onto the adhesive backing card, ensuring a 2 mm overlap between adjacent pads to facilitate uninterrupted capillary flow.[4][5][22] The order is: Sample Pad → Conjugate Pad → NC Membrane → Absorbent Pad.

  • Cutting: Use a guillotine cutter to slice the assembled card into individual test strips of a consistent width (e.g., 3-5 mm).[4]

  • Store the finished strips in a sealed bag with desiccant at room temperature.

Protocol 6: Assay Procedure for this compound Detection

  • Place the test strip on a flat, dry surface.

  • Prepare the sample by extracting it with an appropriate solvent (e.g., methanol (B129727) for soil) and diluting it in the assay running buffer.

  • Apply a defined volume of the prepared sample solution (e.g., 100 µL) to the sample pad of the test strip.[23]

  • Allow the liquid to migrate up the strip.

  • Read the results visually after a predetermined time (e.g., 5-10 minutes).

  • Interpretation:

    • Valid Test: A red line appears at the Control (C) position.

    • Negative Result: Red lines appear at both the Control (C) and Test (T) positions.

    • Positive Result: A red line appears at the Control (C) position, but the Test (T) line is either absent or significantly fainter than in a negative control.

    • Invalid Test: No line appears at the Control (C) position. The test should be repeated.

4. Data Presentation and Interpretation

Quantitative data is crucial for validating the performance of the developed immunoassay.

Table 1: Antibody Characterization via Indirect Competitive ELISA This step is performed before LFA development to select the best antibody.

ParameterAntibody Clone/BatchValue
TiterMAb-P011:64,000
IC₅₀ (this compound)MAb-P0131.5 ng/mL
Linear RangeMAb-P016 - 100 ng/mL

IC₅₀: The concentration of this compound that causes 50% inhibition of signal.[1][2]

Table 2: Performance Characteristics of the this compound LFA Strip

ParameterResult
Visual Limit of Detection (vLOD)5 ng/mL in buffer
Cut-off Limit in Spiked Water10 ng/mL
Assay Time10 minutes
Shelf-life (at RT with desiccant)>12 months

vLOD: The lowest concentration of this compound that results in a visibly absent test line.[24][25]

Table 3: Cross-Reactivity of the LFA with Related Compounds Specificity is tested by running the assay with structurally similar herbicides.

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)*
This compound (Reference)31.5 100
AlachlorSimilar>1000<3.1
AcetochlorSimilar>1000<3.1
ButachlorSimilar>500<6.3

*Cross-Reactivity (%) = [IC₅₀ (this compound) / IC₅₀ (Test Compound)] x 100.[24][26]

Table 4: Recovery Analysis in Spiked Water Samples This validates the assay's accuracy in a relevant matrix.

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=3)Recovery (%)
109.191.0
2526.5106.0
5048.296.4

Recovery (%) = (Measured Concentration / Spiked Concentration) x 100.[1][2][24]

References

Application Notes and Protocols for Propisochlor Emulsifiable Concentrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation, characterization, and application of Propisochlor as an Emulsifiable Concentrate (EC). This compound is a selective, pre-emergence herbicide belonging to the chloroacetamide class, primarily used for the control of annual grasses and certain broadleaf weeds in various crops.[1][2][3] The EC formulation allows for the effective dispersion of the water-insoluble active ingredient in water for spray applications.[1]

This compound: Physicochemical Properties

Understanding the properties of the active ingredient is crucial for formulation development.

PropertyValueReference
Chemical Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide[4][5]
CAS Number 86763-47-5[2][3][4]
Molecular Formula C₁₅H₂₂ClNO₂[4][5]
Molecular Weight 283.80 g/mol [4][5]
Appearance Pure: Colorless liquid; Technical: Brown liquid[3]
Density 1.097 g/cm³[6]
Melting Point 21.6 °C[3]
Water Solubility 184 mg/L at 20 °C[6]
Solubility in Organic Solvents Soluble in most organic solvents[3]
Mode of Action Inhibition of very-long-chain fatty acids (VLCFAs), leading to the inhibition of cell division. Absorbed by the shoots of germinating plants.[5]

Representative Formulation of this compound 720 g/L EC

While specific proprietary formulations are confidential, a representative formulation for a high-concentration this compound EC can be constructed based on common components found in similar chloroacetamide herbicide ECs and patent literature. This example is for developmental purposes.

ComponentFunctionRepresentative Composition (% w/w)
This compound (92% Technical) Active Ingredient~78.3%
Aromatic Hydrocarbon Solvent (e.g., Solvesso™ 200) Solvent~10 - 15%
Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate) Emulsifier (for spontaneity)~3 - 5%
Non-ionic Emulsifier (e.g., Castor oil ethoxylate) Emulsifier (for stability)~3 - 5%
Stabilizer/Adjuvant (e.g., Epoxidized Soybean Oil) Stabilizer~1 - 2%

Experimental Protocols

Preparation of this compound 720 g/L EC (Lab Scale)

This protocol describes the preparation of a 100 mL batch of the representative formulation.

Materials and Equipment:

  • This compound technical grade (92% purity)

  • Aromatic hydrocarbon solvent

  • Anionic and non-ionic emulsifiers

  • Stabilizer

  • 250 mL glass beaker

  • Magnetic stirrer and stir bar

  • Pipettes and graduated cylinders

  • Analytical balance

Procedure:

  • In the 250 mL beaker, weigh the required amount of the aromatic hydrocarbon solvent.

  • Place the beaker on the magnetic stirrer and begin gentle agitation.

  • Slowly add the weighed amount of technical this compound to the solvent.

  • Stir the mixture until the active ingredient is completely dissolved. This may take 20-30 minutes.

  • Add the specified amounts of the anionic and non-ionic emulsifiers to the mixture.

  • Add the stabilizer to the formulation.

  • Continue stirring for an additional 15-20 minutes to ensure a homogenous mixture.

  • Transfer the final formulation to a suitable storage container.

G cluster_prep EC Formulation Workflow start Start weigh_solvent Weigh Solvent start->weigh_solvent add_this compound Add this compound Technical weigh_solvent->add_this compound dissolve Dissolve AI (Stir) add_this compound->dissolve add_emulsifiers Add Emulsifiers (Anionic & Non-ionic) dissolve->add_emulsifiers add_stabilizer Add Stabilizer add_emulsifiers->add_stabilizer homogenize Homogenize (Stir) add_stabilizer->homogenize store Store Formulation homogenize->store end_prep End store->end_prep

This compound EC Formulation Workflow
Quality Control Protocols

This test evaluates the ability of the EC to form a stable emulsion upon dilution with water.

Materials and Equipment:

  • This compound EC formulation

  • CIPAC standard hard water D

  • 100 mL graduated cylinders with stoppers

  • Water bath maintained at 30°C ± 1°C

  • Timer

Procedure:

  • Pour 95 mL of CIPAC standard hard water D into a 100 mL graduated cylinder.

  • Add 5 mL of the this compound EC formulation to the cylinder.

  • Stopper the cylinder and invert it 10-30 times to ensure thorough mixing.

  • Place the cylinder in the water bath at 30°C.

  • Observe and record the amount of cream or oil separation at the top and/or sediment at the bottom at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours).[7]

  • A stable formulation should show minimal to no separation within the test period.

This test assesses the chemical and physical stability of the formulation under elevated temperature conditions.

Materials and Equipment:

  • This compound EC formulation in a sealed container

  • Oven maintained at 54°C ± 2°C

  • Equipment for emulsion stability testing

Procedure:

  • Place a sealed sample of the this compound EC in the oven at 54°C for 14 days.

  • After the storage period, allow the sample to cool to room temperature.

  • Visually inspect the sample for any signs of crystallization, phase separation, or significant changes in color or viscosity.

  • Re-evaluate the formulation's properties, including active ingredient content and emulsion stability, to check for degradation.

This protocol evaluates the formulation's stability at low temperatures.

Materials and Equipment:

  • This compound EC formulation in a sealed, clear container

  • Freezer or cold chamber maintained at 0°C ± 2°C

Procedure:

  • Place a sealed sample of the this compound EC in the cold chamber at 0°C for 7 days.

  • After the storage period, remove the sample and allow it to return to room temperature.

  • Visually inspect the sample for any crystal formation or phase separation. A stable formulation should remain a clear, homogenous liquid.

G cluster_qc Quality Control Testing Workflow formulation This compound EC Formulation emulsion_stability Emulsion Stability Test formulation->emulsion_stability heat_stability Heat Stability Test (54°C) formulation->heat_stability cold_stability Cold Stability Test (0°C) formulation->cold_stability data_analysis Analyze Data & Compare to Specs emulsion_stability->data_analysis heat_stability->data_analysis cold_stability->data_analysis pass Pass data_analysis->pass fail Fail data_analysis->fail

Quality Control Testing Workflow

Efficacy and Application Protocols

Efficacy Data Summary

Field trials have demonstrated the efficacy of this compound 720 g/L EC for pre-emergence weed control.

Target Weed SpeciesApplication Rate (g a.i./ha)Control EfficacyReference
Brachiaria plantaginea1008 - 1152Efficient control up to 45 days[8]
Digitaria horizontalis1008 - 1152Efficient control up to 45 days[8]
Eleusine indica1008 - 1152Efficient control up to 45 days[8]
Amaranthus viridis1008 - 1152Efficient control up to 45 days[8]
Bidens pilosa1008 - 1152Efficient control up to 45 days[8]
Various annual grasses and broadleaf weeds in green peas1800 - 2160Good to excellent weed control[9]
Various weeds in winter oilseed rape2160 (3.0 L/ha of 720 EC)Very high efficacy[10]
Protocol for a Pre-emergence Herbicide Field Trial

This protocol outlines a general procedure for evaluating the efficacy of a this compound EC formulation in a field setting.

Objective: To determine the efficacy of different application rates of this compound 720 g/L EC on the control of target weed species and to assess crop safety.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: To be determined based on equipment and site, e.g., 2m x 5m.

  • Treatments:

    • Untreated Control (weedy check)

    • This compound 720 EC at a low rate (e.g., 1080 g a.i./ha)

    • This compound 720 EC at a medium rate (e.g., 1440 g a.i./ha)

    • This compound 720 EC at a high rate (e.g., 2160 g a.i./ha)

    • A standard commercial herbicide for comparison.

Procedure:

  • Site Selection: Choose a field with a known history of uniform infestation of the target weed species.[11]

  • Plot Layout: Mark out the plots according to the experimental design, ensuring buffer zones between plots to prevent spray drift.

  • Application:

    • Calibrate the sprayer to deliver the correct volume of water (e.g., 200 L/ha).[12]

    • Prepare the spray solutions for each treatment by diluting the required amount of this compound EC in water.

    • Apply the treatments uniformly to the soil surface before the emergence of the crop and weeds.

  • Data Collection:

    • Weed Control: At regular intervals (e.g., 14, 28, and 45 days after application), assess weed control using visual ratings (0% = no control, 100% = complete control) and/or by counting the number of weeds per unit area (e.g., a 0.25 m² quadrat).

    • Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) at the same intervals as the weed control assessment, using a similar rating scale.

    • Yield: At the end of the growing season, harvest the crop from a designated area within each plot and measure the yield.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

References

Application Notes and Protocols for Studying Propisochlor Degradation in Soil Microcosms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propisochlor is a selective, pre-emergence chloroacetamide herbicide used to control annual grasses and some broadleaf weeds in various crops. Understanding its environmental fate, particularly its degradation kinetics and pathway in soil, is crucial for assessing its environmental risk and ensuring food safety. This document provides a detailed protocol for studying the degradation of this compound in soil microcosms, a controlled laboratory system that simulates field conditions. The protocol covers the experimental design, analytical methodology for quantification of this compound and its metabolites, and data analysis.

Experimental Protocols

Soil Microcosm Setup

This protocol is designed to be consistent with the principles outlined in OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.[1][2][3]

Materials:

  • Soil: A standard soil, such as a sandy loam or silty loam with a pH of 5.5-8.0 and an organic carbon content of 0.5-2.5%, is recommended.[1] The soil should be collected from the top 20 cm of a field with no recent history of this compound application, sieved (2 mm) to remove large debris, and characterized for its physicochemical properties (texture, pH, organic carbon content, water holding capacity).

  • Microcosm Vessels: 250 mL glass jars with screw caps (B75204) fitted with a septum for gas exchange.

  • This compound: Analytical standard of known purity.

  • Solvents and Reagents: All solvents should be HPLC or pesticide residue grade.

Procedure:

  • Soil Preparation: The water content of the sieved soil is adjusted to 40-60% of its maximum water holding capacity.

  • Microcosm Assembly: 100 g (dry weight equivalent) of the prepared soil is weighed into each microcosm vessel.

  • Sterile Control: A set of microcosms are sterilized (e.g., by autoclaving or gamma irradiation) to serve as abiotic degradation controls.

  • This compound Application: this compound is applied to the soil surface of each microcosm. The application rate should be based on typical agricultural application rates, which range from 1.0 to 2.0 kg active ingredient per hectare.[3] This can be calculated and applied as a solution in a minimal amount of an appropriate solvent (e.g., acetone), which is then allowed to evaporate.

  • Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C). The caps should be slightly loosened or fitted with a gas-permeable membrane to ensure aerobic conditions.

  • Sampling: Triplicate microcosms (from both sterile and non-sterile sets) are sacrificed at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days). The soil from each microcosm is thoroughly mixed before taking a subsample for analysis.

Analytical Protocol: QuEChERS Extraction and UPLC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in soil.[4][5][6][7]

Materials:

  • Acetonitrile (B52724) (ACN)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL and 15 mL centrifuge tubes

  • High-speed centrifuge

  • UPLC-MS/MS system

Procedure:

  • Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.[4]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[4]

    • Immediately shake vigorously for another minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.[4]

    • Shake for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Analysis:

    • The supernatant is filtered and transferred to an autosampler vial for UPLC-MS/MS analysis.

    • The UPLC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for the quantification of this compound and its potential metabolites.

Quality Control

To ensure the validity of the analytical results, a rigorous quality control procedure should be implemented.[4]

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Recovery Studies: Spike blank soil samples with known concentrations of this compound and its metabolites to determine the recovery of the extraction method. Recoveries should typically be within 70-120%.

  • Matrix-Matched Standards: Use matrix-matched calibration standards to compensate for matrix effects.

  • Internal Standards: Use a suitable internal standard (e.g., a deuterated analog of a related compound) to correct for variations in extraction efficiency and instrument response.[4]

  • Control Samples: Analyze blank soil samples and sterile control samples to check for contamination and abiotic degradation.

Data Presentation

The quantitative data from the study should be summarized in tables for easy comparison.

Table 1: Physicochemical Properties of the Soil Used in the Microcosm Study

ParameterValue
pH
Organic Carbon (%)
Clay (%)
Silt (%)
Sand (%)
Maximum Water Holding Capacity ( g/100g )

Table 2: Degradation of this compound in Soil Microcosms over Time

Time (days)This compound Concentration (mg/kg) ± SD (Non-Sterile)This compound Concentration (mg/kg) ± SD (Sterile)
0
1
3
7
14
28
56
90

Table 3: Formation and Degradation of this compound Metabolites in Non-Sterile Soil

Time (days)Metabolite 1 Conc. (mg/kg) ± SDMetabolite 2 Conc. (mg/kg) ± SD...
0
1
3
7
14
28
56
90

Table 4: Dissipation Kinetics of this compound

TreatmentDT50 (days)DT90 (days)
Non-Sterile Soil
Sterile Soil

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_char Soil Characterization soil_collection->soil_char microcosm_prep Microcosm Preparation soil_char->microcosm_prep application This compound Application microcosm_prep->application incubation Incubation application->incubation sampling Time-course Sampling incubation->sampling extraction QuEChERS Extraction sampling->extraction analysis UPLC-MS/MS Analysis extraction->analysis data_analysis Data Analysis & Kinetics analysis->data_analysis

Caption: Experimental workflow for the this compound degradation study.

Proposed Degradation Pathway of this compound in Soil

The degradation pathway of this compound is not fully elucidated, but based on studies of the related compound propachlor (B1678252) and identified metabolites, a plausible pathway can be proposed.[8]

degradation_pathway This compound This compound dehydrochlorination Dehydrochlorination This compound->dehydrochlorination Abiotic/Biotic sulfoxidation Sulfoxidation This compound->sulfoxidation Biotic hydrolysis Hydrolysis This compound->hydrolysis Biotic dehydro_metabolite Dehydrochlorinated Metabolite dehydrochlorination->dehydro_metabolite further_degradation Further Degradation dehydro_metabolite->further_degradation sulfenic_acid Sulfenic/Sulfinic Acid Derivatives sulfoxidation->sulfenic_acid sulfenic_acid->further_degradation sulfonic_acid 2-((2-ethyl-6-methylphenyl) (isopropoxymethyl)amino)-2-oxoethane sulfonic acid (Major Metabolite) hydrolysis->sulfonic_acid sulfonic_acid->further_degradation co2 CO2 + H2O further_degradation->co2

Caption: Proposed degradation pathway of this compound in soil.

References

Application Notes: Analysis of Propisochlor Residues in Rice Paddies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propisochlor is a pre-emergent acetanilide (B955) herbicide used to control annual grasses and some broad-leaved weeds in various crops, including rice. Its application in rice paddies necessitates reliable and sensitive analytical methods to monitor its residue levels in environmental matrices such as soil, water, and the rice plants themselves. This ensures food safety, environmental protection, and compliance with regulatory limits. These application notes provide a comprehensive overview of the methodologies for the determination of this compound residues, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Principle

The analysis of this compound residues in rice paddy samples typically involves a multi-step process: sample collection, preparation, extraction, cleanup, and instrumental analysis. A widely adopted and effective method for extraction and cleanup is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1][2] This method utilizes a single-step buffered acetonitrile (B52724) extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[3] Final determination is commonly performed using advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which offer high selectivity and sensitivity.[1][2][4]

Data Presentation

The following tables summarize the quantitative data from various studies on this compound residue analysis, providing key performance metrics of the analytical methods.

Table 1: Method Detection and Quantification Limits

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
SoilUPLC-MS/MS0.12 µg/kg0.4 µg/kg[1][2]
WaterUPLC-MS/MS0.03 µg/kg0.1 µg/kg[1][2]
Rice StalksUPLC-MS/MS0.05 µg/kg0.2 µg/kg[1][2]
Rice HullUPLC-MS/MS0.04 µg/kg0.15 µg/kg[1][2]
Husked RiceHPLC-MS/MS & GC-MS-0.01 - 0.1 mg/kg[4]
Rice PlantGC-μECD0.2 µg/kg1 µg/kg[2]

Table 2: Recovery and Precision of this compound Analysis

MatrixFortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Analytical MethodReference
Soil, Water, Rice0.005, 0.01, 0.0573.7 - 94.9Intra-day: 1.1 - 13.9, Inter-day: 3.3 - 12.7UPLC-MS/MS[1][2]
Soil, Rice Hull, Husked RiceThree levels78.9 - 108< 15HPLC-MS/MS & GC-MS[4]
Water, Rice, SoilThree levels82.54 - 99.91.51 - 4.86UPLC-MS/MS[2]
Soil, Water, Rice PlantThree levels81 - 1091.3 - 13.1GC-μECD[2]

Table 3: Dissipation and Half-life of this compound in Paddy Fields

MatrixLocationHalf-life (t½, days)Reference
Rice StalksHunan, China1.7[1][2]
Anhui, China5.7[1][2]
Guangxi, China4.8[1][2]
WaterHunan, China1.5[1][2]
Anhui, China1.0[1][2]
Guangxi, China1.0[1][2]
SoilHunan, China2.3[1][2]
Anhui, China1.9[1][2]
Guangxi, China3.1[1][2]

Experimental Protocols

The following are detailed protocols for the analysis of this compound residues in various rice paddy matrices.

Protocol 1: Sample Collection and Preparation

  • Soil Sampling: Collect composite soil samples from the top 0-20 cm layer of the paddy field. Air-dry the samples in the shade, remove any stones and plant debris, and pass them through a 2 mm sieve. Store at -20°C until analysis.

  • Water Sampling: Collect water samples from the paddy field in amber glass bottles. To prevent microbial degradation, add a preservative such as sodium azide. Store at 4°C and analyze as soon as possible.

  • Rice Plant Sampling: Collect whole rice plants at different time intervals after herbicide application and at harvest. Separate the plants into stalks, leaves, and grain (including hull and husked rice). Chop the vegetative parts into small pieces. Grind the grain into a fine powder. Store all plant samples at -20°C.

Protocol 2: QuEChERS-based Extraction and Cleanup

This protocol is adapted from the QuEChERS method for its efficiency and effectiveness.[1][2][3]

  • Extraction:

    • Weigh 5 g of the homogenized sample (soil or rice matrix) into a 50 mL centrifuge tube.

    • For water samples, take a 10 mL aliquot.

    • Add 10 mL of acetonitrile.

    • For soil and plant matrices, add 5 mL of distilled water.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents.

    • A common sorbent combination is 900 mg anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA). PSA is effective for removing fatty acids, organic acids, and sugars.[1][2]

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

Protocol 3: Instrumental Analysis by UPLC-MS/MS

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum sensitivity.

Visualizations

Workflow for this compound Residue Analysis in Rice Paddies

G cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_extraction 3. QuEChERS Extraction cluster_cleanup 4. d-SPE Cleanup cluster_analysis 5. Instrumental Analysis cluster_data 6. Data Processing soil Paddy Soil homogenize Homogenization/ Grinding soil->homogenize water Paddy Water water->homogenize rice Rice Plant (Stalk, Grain, Hull) rice->homogenize extraction Add Acetonitrile & Extraction Salts homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Add d-SPE Sorbents (MgSO4, PSA) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 reconstitute Evaporation & Reconstitution centrifuge2->reconstitute analysis UPLC-MS/MS or GC-MS reconstitute->analysis quantification Quantification & Confirmation analysis->quantification

Caption: Workflow of this compound residue analysis.

Signaling Pathway for this compound Analysis Logic

G start Start: Sample Matrix (Soil, Water, Rice) extraction Extraction (Acetonitrile) start->extraction partitioning Salting-out Partitioning (MgSO4, NaCl) extraction->partitioning cleanup Dispersive SPE Cleanup (PSA) partitioning->cleanup concentration Concentration/ Solvent Exchange cleanup->concentration detection Instrumental Detection (LC-MS/MS) concentration->detection result End: Residue Level (mg/kg or µg/L) detection->result

Caption: Logical steps in the analytical protocol.

References

Application Notes and Protocols for the Use of Propisochlor Reference Standards in Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propisochlor is a selective herbicide belonging to the chloroacetamide class, primarily used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops. Accurate quantification of this compound residues in environmental samples, agricultural products, and research settings is crucial for ensuring regulatory compliance, assessing environmental fate, and conducting toxicological studies. The use of high-purity, certified reference standards is fundamental for the calibration of analytical instrumentation to achieve accurate and reproducible results.

These application notes provide detailed protocols for the preparation of this compound calibration standards and their use in two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization or Electron Capture Detection (GC-FID/ECD).

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

This compound, like other chloroacetamide herbicides, acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are essential components of various cellular structures, including membranes and cuticular waxes. By blocking the elongase enzymes responsible for the extension of fatty acid chains beyond 18 carbons, this compound disrupts the formation of these crucial molecules, leading to impaired cell division and seedling growth, ultimately causing the death of the weed.

G

Experimental Protocols

Preparation of this compound Calibration Standards

This protocol describes the preparation of a stock solution and a series of working calibration standards from a certified this compound reference material.

Materials:

  • This compound certified reference standard (neat or in solution)

  • HPLC-grade or GC-grade solvent (e.g., acetonitrile, methanol, or hexane)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and tips

  • Analytical balance (for neat standards)

  • Amber glass vials with PTFE-lined caps

Protocol for Preparing a 100 µg/mL Stock Solution:

  • From a Neat Standard:

    • Accurately weigh approximately 10 mg of the this compound reference standard onto a tared weigh boat.

    • Quantitatively transfer the weighed standard into a 100 mL volumetric flask.

    • Rinse the weigh boat with a small amount of the chosen solvent and add the rinsing to the flask to ensure complete transfer.

    • Add solvent to the flask until it is about half-full, and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Bring the solution to the final volume with the solvent, cap the flask, and invert it several times to ensure homogeneity.

  • From a Certified Solution (e.g., 1000 µg/mL):

    • Using a calibrated micropipette, accurately transfer 10 mL of the 1000 µg/mL certified this compound solution into a 100 mL volumetric flask.

    • Dilute to the mark with the chosen solvent.

    • Cap the flask and invert several times to mix thoroughly.

Protocol for Preparing Working Calibration Standards (Serial Dilution):

Prepare a series of working standards by serially diluting the 100 µg/mL stock solution. The following table provides an example for preparing a set of calibration standards.

Target Concentration (µg/mL)Volume of Stock/Previous Standard to Transfer (mL)Final Volume (mL)Diluent Volume (mL)
10.01.0 (of 100 µg/mL stock)10.09.0
5.05.0 (of 10.0 µg/mL standard)10.05.0
1.02.0 (of 5.0 µg/mL standard)10.08.0
0.55.0 (of 1.0 µg/mL standard)10.05.0
0.12.0 (of 0.5 µg/mL standard)10.08.0
0.055.0 (of 0.1 µg/mL standard)10.05.0

Storage of Standards:

  • Store stock and working standard solutions in amber glass vials at 2-8 °C to minimize degradation from light and heat.

  • It is recommended to prepare fresh working standards weekly and the stock solution monthly, depending on stability studies.

G

HPLC-UV Analysis of this compound

This protocol provides a general method for the quantification of this compound using HPLC with UV detection. Method optimization may be required based on the specific instrument and sample matrix.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent
Detector UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Protocol:

  • Instrument Setup and Equilibration:

    • Set up the HPLC system according to the parameters in the table above.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve Construction:

    • Inject the prepared working calibration standards in order of increasing concentration.

    • Record the peak area for this compound at its characteristic retention time.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Record the peak area of the this compound peak in the sample chromatogram.

    • Quantify the concentration of this compound in the sample using the calibration curve.

GC-FID/ECD Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Gas Chromatography with either a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). The choice of detector depends on the required sensitivity, with ECD being more sensitive for halogenated compounds like this compound.

Instrumentation and Conditions:

ParameterValue
GC System Agilent 7890B or equivalent
Detector FID or ECD
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Injector Temperature 250 °C
Injector Mode Splitless
Oven Temperature Program Initial: 100 °C, hold for 1 minRamp 1: 20 °C/min to 200 °CRamp 2: 10 °C/min to 280 °C, hold for 5 min
Detector Temperature FID: 300 °CECD: 320 °C
Makeup Gas (ECD) Nitrogen, 25 mL/min

Protocol:

  • Instrument Setup and Conditioning:

    • Install the appropriate column and set up the GC system with the specified parameters.

    • Condition the column according to the manufacturer's instructions.

  • Calibration Curve Construction:

    • Inject the prepared working calibration standards from the lowest to the highest concentration.

    • Record the peak area for this compound.

    • Construct a calibration curve by plotting peak area against concentration and perform a linear regression. Aim for an R² value > 0.995.

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Identify the this compound peak based on its retention time.

    • Calculate the concentration of this compound in the sample using the established calibration curve.

Method Validation

To ensure the reliability of the analytical methods, it is essential to perform a validation study. Key parameters to evaluate include:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.995
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Determined by spiking blank matrix with known concentrations of the analyte.80-120% recovery
Precision (Repeatability) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preparation and use of this compound reference standards for the accurate calibration of HPLC-UV and GC-FID/ECD systems. Adherence to these procedures, coupled with proper method validation, will ensure the generation of reliable and defensible analytical data for research, regulatory, and quality control purposes.

Application Notes and Protocols for Propisochlor Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propisochlor is a selective herbicide widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and rice.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety, assessing environmental impact, and for research and development of new agricultural products. This document provides detailed application notes and protocols for the sample preparation of various plant tissues for the analysis of this compound residues. The methodologies described are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by cleanup procedures tailored for different plant matrices.

Data Presentation

The following table summarizes the performance data of the described methods for this compound analysis in different plant tissues.

Plant MatrixExtraction MethodCleanup MethodAnalytical TechniqueAverage Recovery (%)LOD (mg/kg)LOQ (mg/kg)
Rice (Stalks, Hull)QuEChERSd-SPE with PSAUPLC-MS/MS73.7 - 94.90.00003 - 0.000120.0001 - 0.0004
SpinachQuEChERS (AOAC)d-SPE with PSA and GCBLC-MS/MS or GC-MS85.0 - 115.0 (general pesticides)Not specified for this compound0.005 (general pesticides)
LettuceQuEChERSNot specifiedHPLCNot specified for this compoundNot specified for this compoundNot specified for this compound
StrawberryQuEChERSd-SPE with PSA and C18UPLC-MS/MS73.1 - 116.0 (prochloraz)0.0001 - 0.001 (prochloraz)Not specified for this compound
TomatoQuEChERSd-SPE with PSA and GCBGC-MS/MS71.2 - 95.3 (organochlorine pesticides)0.000001 - 0.0001Not specified for this compound

LOD: Limit of Detection; LOQ: Limit of Quantification; d-SPE: dispersive Solid Phase Extraction; PSA: Primary Secondary Amine; GCB: Graphitized Carbon Black; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC: High-Performance Liquid Chromatography.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Rice (Stalks and Hull)

This protocol is adapted from the QuEChERS method for the analysis of this compound in rice matrices.[1][2]

1. Materials and Reagents

  • Homogenizer (e.g., blender or food processor)

  • Centrifuge and 50 mL centrifuge tubes with screw caps

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Deionized water

2. Extraction Procedure

  • Weigh 10 g of homogenized rice stalks or hull sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the tube.

  • Add 10 mL of acetonitrile (ACN).

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is ready for analysis by UPLC-MS/MS.

Protocol 2: Sample Preparation for this compound Analysis in High-Chlorophyll Leafy Greens (e.g., Spinach, Lettuce)

This protocol is a modified QuEChERS method suitable for matrices with high chlorophyll (B73375) content, such as spinach and lettuce.[3][4][5]

1. Materials and Reagents

  • Homogenizer

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (B1210297) (or sodium citrate (B86180) and disodium (B8443419) citrate sesquihydrate for buffered QuEChERS)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) or a commercial equivalent for chlorophyll removal

  • Toluene (B28343) (optional, for improving recovery of planar pesticides when using GCB)

2. Extraction Procedure

  • Weigh 10-15 g of the homogenized leafy green sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile. For buffered QuEChERS, use acetonitrile with 1% acetic acid.

  • Cap and vortex for 1 minute.

  • Add the appropriate QuEChERS salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl, or the appropriate buffered salt mixture).

  • Cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. d-SPE Cleanup

  • Transfer an aliquot of the acetonitrile extract to a 2 mL or 15 mL microcentrifuge tube containing a mixture of MgSO₄, PSA, and GCB. A typical composition for a 2 mL tube is 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.

  • If analyzing for planar pesticides that may be adsorbed by GCB, a small amount of toluene can be added to the extract before the cleanup step to improve recovery.[4]

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • The resulting extract is ready for analysis.

Protocol 3: Sample Preparation for this compound Analysis in Fruits (e.g., Strawberry, Tomato)

This protocol outlines a general QuEChERS procedure applicable to various fruit matrices.[6][7][8]

1. Materials and Reagents

  • Homogenizer

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate and disodium citrate sesquihydrate (for buffered method)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (for matrices with some fatty content)

2. Extraction Procedure

  • Weigh 10-15 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Cap and vortex for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or the appropriate buffered salt mixture).

  • Cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. d-SPE Cleanup

  • Transfer an aliquot of the acetonitrile extract to a microcentrifuge tube containing a mixture of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (if needed).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The supernatant is ready for instrumental analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (e.g., Rice, Spinach, Strawberry) homogenization 2. Homogenization (e.g., Blending) sample_collection->homogenization extraction 3. QuEChERS Extraction - Add Acetonitrile - Add Salts (MgSO4, NaCl) - Vortex & Centrifuge homogenization->extraction cleanup_rice Rice Matrix: - PSA - MgSO4 extraction->cleanup_rice Rice cleanup_leafy Leafy Greens: - PSA - GCB - MgSO4 extraction->cleanup_leafy High Chlorophyll cleanup_fruit Fruit Matrix: - PSA - C18 (optional) - MgSO4 extraction->cleanup_fruit Fruit analysis 4. Instrumental Analysis (UPLC-MS/MS or GC-MS) cleanup_rice->analysis cleanup_leafy->analysis cleanup_fruit->analysis

Caption: Workflow for this compound Analysis in Plant Tissues.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Propisochlor from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propisochlor is a selective chloroacetamide herbicide widely used for the control of annual grasses and some broadleaf weeds in various crops. Its presence in aqueous environments due to agricultural runoff is a growing concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for the isolation and preconcentration of organic analytes, such as this compound, from aqueous matrices prior to chromatographic analysis. This document provides detailed application notes and a comprehensive protocol for the liquid-liquid extraction of this compound from water samples.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. This compound, being a relatively nonpolar organic compound, exhibits higher solubility in organic solvents than in water. By vigorously mixing an aqueous sample containing this compound with a suitable organic solvent, the herbicide preferentially transfers from the aqueous phase to the organic phase. After phase separation, the organic layer, now enriched with this compound, is collected, concentrated, and analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Data Presentation

The efficiency of a liquid-liquid extraction method is evaluated based on several key performance parameters. The following tables summarize quantitative data from various studies on the analysis of this compound and other pesticides in aqueous samples, providing a reference for expected performance.

Table 1: Recovery of this compound and Other Pesticides from Water Samples

Analytical MethodSpiked ConcentrationRecovery Rate (%)Reference
UPLC-MS/MS (QuEChERS)0.005, 0.01, 0.05 mg/kg73.7 - 94.9[1][2]
FPIA50, 100, 150 ng/mL80.0 - 86.6[3]
GC-ECD (SPE)20, 50 µg/L74.2 - 116.4[4]
LC-MS/MS (SPE)15 ng/L70.1 - 121.0[5]
GC-MS/MS (QuEChERS)10, 20 µg/L63.7 - 104.5[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UPLC-MS/MS (QuEChERS)0.03 - 0.12 µg/L0.1 - 0.4 µg/L[1][2]
FPIA8.4 ng/mL-[3]
GC-ECD (SPE)0.01 - 0.088 µg/L0.035 - 0.290 µg/L[4]
LC-MS/MS (SPE)0.5 - 10.6 ng/L1.1 - 21.1 ng/L[5]

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol details the step-by-step procedure for the extraction of this compound from aqueous samples.

1. Materials and Reagents

  • Solvents: Dichloromethane (B109758) (CH₂Cl₂), HPLC or pesticide residue grade; Ethyl acetate, HPLC or pesticide residue grade; n-hexane, HPLC or pesticide residue grade.

  • Reagents: Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic impurities; Anhydrous sodium sulfate (B86663) (Na₂SO₄), analytical grade, baked at 400°C for 4 hours.

  • Glassware: 1 L separatory funnels with PTFE stopcocks; Graduated cylinders; Beakers; Conical flasks; Glass funnels; Vials for final extract.

  • Equipment: Wrist-action shaker or vortex mixer; Rotary evaporator or nitrogen evaporation system; pH meter or pH paper.

2. Sample Collection and Preparation

2.1. Collect water samples in clean, amber glass bottles to prevent photodegradation of the analyte. 2.2. If not analyzed immediately, store the samples at 4°C. 2.3. Before extraction, allow the samples to equilibrate to room temperature. 2.4. If the sample contains suspended particulate matter, it should be filtered through a glass fiber filter (e.g., 0.45 µm).[3]

3. Extraction Procedure

3.1. Measure 750 mL of the aqueous sample into a 1 L separatory funnel.[7] 3.2. Add 50 g of sodium chloride to the sample in the separatory funnel.[8] The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of this compound and enhances its partitioning into the organic solvent (salting-out effect). 3.3. Add 100 mL of dichloromethane to the separatory funnel.[7][8] 3.4. Stopper the separatory funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock. 3.5. Place the separatory funnel in a ring stand and allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer. 3.6. Drain the lower organic layer into a clean, dry conical flask. 3.7. Repeat the extraction of the aqueous phase twice more with fresh 100 mL portions of dichloromethane.[7] Combine all three organic extracts. 3.8. Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

4. Concentration of the Extract

4.1. The combined and dried organic extract is then concentrated to a smaller volume. This can be achieved using a rotary evaporator. The water bath temperature should not exceed 28°C to prevent the loss of the analyte.[7] 4.2. Add 10 mL of n-hexane to the concentrated extract and evaporate again to approximately 1 mL.[7] This solvent exchange step is often performed to make the final extract compatible with the subsequent analytical instrumentation (e.g., GC). 4.3. The final concentrated extract is transferred to a vial and is ready for analysis by GC-MS or HPLC.

Experimental Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Sample Aqueous Sample (750 mL) Add_Salt Add NaCl (50g) Sample->Add_Salt Add_Solvent Add Dichloromethane (100 mL) Add_Salt->Add_Solvent Shake Shake & Separate Add_Solvent->Shake Collect_Organic Collect Organic Layer Shake->Collect_Organic Repeat Repeat Extraction x2 Collect_Organic->Repeat Repeat->Add_Solvent Combine_Extracts Combine Extracts Repeat->Combine_Extracts Dry_Extract Dry with Na₂SO₄ Combine_Extracts->Dry_Extract Concentrate Concentrate (Rotary Evaporator) Dry_Extract->Concentrate Solvent_Exchange Solvent Exchange (n-hexane) Concentrate->Solvent_Exchange Final_Extract Final Extract (1 mL) Solvent_Exchange->Final_Extract Analysis Analysis Final_Extract->Analysis GC-MS or HPLC Analysis

Caption: Workflow for the liquid-liquid extraction of this compound.

Quality Control and Method Validation

To ensure the reliability of the results, it is essential to incorporate quality control measures. This includes the analysis of method blanks, spiked samples (for recovery determination), and duplicate samples. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The described liquid-liquid extraction protocol provides a robust and effective method for the isolation and preconcentration of this compound from aqueous samples. The choice of solvent and the optimization of extraction parameters are crucial for achieving high recovery and sensitivity. Subsequent analysis by chromatographic techniques such as GC-MS or HPLC allows for the accurate quantification of this compound residues in environmental water samples.

References

Application Notes and Protocols for the Determination of Propisochlor Half-Life in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propisochlor is a pre-emergent herbicide used for the control of annual grasses and some broadleaf weeds in various crops. Understanding its persistence in the soil is crucial for assessing its environmental fate, potential for carryover to subsequent crops, and overall ecological impact. The half-life (DT₅₀) of a pesticide, the time it takes for 50% of the initial concentration to dissipate, is a key parameter in these assessments. This document provides detailed protocols and data on the determination of this compound's half-life in various soil types, aiding researchers in designing and conducting robust degradation studies. The degradation of this compound in soil is influenced by a multitude of factors, including soil type, organic matter content, pH, moisture, temperature, and microbial activity.[1][2]

Data Presentation: this compound Half-Life in Soil

Soil Type/LocationOrganic Carbon (%)pHHalf-Life (DT₅₀) in daysStudy ConditionsReference
Soil from Hunan, ChinaNot SpecifiedNot Specified2.3Field Study[3][4]
Soil from Anhui, ChinaNot SpecifiedNot Specified1.9Field Study[3][4]
Soil from Guangxi, ChinaNot SpecifiedNot Specified3.1Field Study[3][4]
Not SpecifiedNot SpecifiedNot Specified13Typical, Aerobic[1]
Not SpecifiedNot SpecifiedNot Specified7.63Laboratory (20°C)[1]

Note: The variability in the reported half-lives underscores the importance of determining this parameter under specific local conditions and for relevant soil types.

Experimental Protocols

The following protocols are adapted from established guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil, and are tailored for the determination of this compound half-life.[5][6][7]

I. Laboratory Aerobic Soil Degradation Study

This protocol outlines a laboratory-based experiment to determine the aerobic degradation rate of this compound in soil.

1. Soil Collection and Characterization:

  • Collect surface soil (0-20 cm depth) from the desired locations. Avoid areas with recent pesticide application.

  • Sieve the soil through a 2 mm mesh to remove stones and large debris.

  • Thoroughly characterize the soil for the following parameters:

    • Textural analysis (sand, silt, clay content)

    • Organic carbon content

    • pH (in water and CaCl₂)

    • Cation exchange capacity (CEC)

    • Water holding capacity (WHC) at 1/3 bar (field capacity)

    • Microbial biomass

2. Experimental Setup:

  • Air-dry the sieved soil to a moisture content that is easy to work with.

  • Weigh equivalent amounts of soil (e.g., 100 g dry weight) into individual incubation vessels (e.g., biometer flasks).

  • Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).

  • Fortify the soil samples with the this compound solution to achieve the desired concentration (typically corresponding to the maximum recommended field application rate). Ensure even distribution by thorough mixing.

  • Allow the solvent to evaporate in a fume hood.

  • Adjust the soil moisture to 70-80% of the field capacity with deionized water.

  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C).

  • To maintain aerobic conditions, ensure continuous, slow airflow through the incubation vessels. The air should be humidified to prevent the soil from drying out.

  • Include control samples (soil without this compound) and sterile controls (autoclaved soil with this compound) to distinguish between microbial and abiotic degradation.

3. Sampling and Analysis:

  • Sacrifice replicate vessels (typically triplicates) for analysis at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, 60, and 90 days).

  • At each sampling point, extract this compound from the soil using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[3][4]

    • Extraction: A representative soil subsample is extracted with acetonitrile (B52724) by vigorous shaking.

    • Salting out: Magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove excess water).

  • Analyze the final extract for this compound concentration using a suitable analytical technique, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4]

4. Data Analysis:

  • Plot the concentration of this compound against time.

  • Determine the degradation kinetics by fitting a suitable model, typically first-order kinetics: Cₜ = C₀ * e^(-kt) where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.

  • Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k

II. Field Dissipation Study

Field studies provide more realistic data on pesticide persistence under actual environmental conditions.

1. Site Selection and Plot Design:

  • Select a field with a well-characterized soil type that is representative of the intended use area.

  • Establish experimental plots of a suitable size (e.g., 5m x 10m) with buffer zones to prevent cross-contamination.

  • Replicate the plots in a randomized complete block design.

2. Application of this compound:

  • Apply this compound at the maximum recommended label rate using calibrated application equipment to ensure uniform coverage.

  • Leave control plots untreated.

3. Soil Sampling:

  • Collect soil cores from multiple random locations within each plot at various time intervals after application (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

  • Sample to a relevant depth, typically in sections (e.g., 0-10 cm, 10-20 cm).

  • Combine the cores from each plot to form a composite sample for each depth and time point.

4. Sample Handling and Analysis:

  • Store the soil samples frozen (-20°C) until analysis to prevent further degradation.

  • Process and analyze the soil samples for this compound residues as described in the laboratory protocol (Section I, steps 3 and 4).

5. Data Analysis:

  • Calculate the total mass of this compound per unit area for each sampling time.

  • Plot the decline of this compound concentration over time and calculate the field dissipation half-life (DT₅₀) using first-order kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_data Data Processing soil_collection Soil Collection & Characterization soil_fort Soil Fortification soil_collection->soil_fort prop_prep This compound Stock Preparation prop_prep->soil_fort moisture_adj Moisture Adjustment soil_fort->moisture_adj incubation Incubation in Dark at 20°C moisture_adj->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction (QuEChERS) sampling->extraction analysis UPLC-MS/MS Analysis extraction->analysis kinetics Degradation Kinetics Modeling analysis->kinetics half_life Half-life (DT50) Calculation kinetics->half_life

Caption: Workflow for laboratory determination of this compound half-life in soil.

signaling_pathway cluster_factors Influencing Factors cluster_process Degradation Process cluster_outcome Outcome soil_props Soil Properties (Texture, OM, pH) prop_soil This compound in Soil soil_props->prop_soil env_cond Environmental Conditions (Temperature, Moisture) env_cond->prop_soil microbes Microbial Activity microbes->prop_soil degradation_rate Degradation Rate (k) prop_soil->degradation_rate Degradation half_life Half-Life (DT50) degradation_rate->half_life Calculation

Caption: Factors influencing the degradation and half-life of this compound in soil.

References

Troubleshooting & Optimization

improving propisochlor detection limits in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of propisochlor in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in complex matrices?

The analysis of this compound in complex matrices such as soil, food products (e.g., spinach, walnuts), and biological samples presents several challenges. The main difficulties arise from "matrix effects," where co-extracted endogenous components interfere with the detection of the target analyte.[1][2] These interferences can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification, poor reproducibility, and elevated detection limits.[1][3] Additionally, complex matrices can contaminate the analytical instrument, leading to increased maintenance and downtime.[4]

Q2: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is crucial for accurate and sensitive detection of this compound. Several strategies can be employed:

  • Effective Sample Preparation: The most critical step is a robust sample cleanup procedure. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by dispersive solid-phase extraction (dSPE) are highly effective at removing a significant portion of matrix interferences.[1][4] For particularly complex matrices, additional cleanup steps or alternative methods like Solid Phase Extraction (SPE) may be necessary.[1][5]

  • Instrumental Approaches: Utilizing advanced analytical instrumentation, such as tandem mass spectrometry (GC-MS/MS or LC-MS/MS), provides higher selectivity and can help to distinguish the analyte signal from the matrix background.[6][7] Techniques like mid-column backflushing in GC-MS/MS can prevent less volatile matrix components from contaminating the detector.[7]

  • Methodological Adjustments: Diluting the final sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, although this may impact the limit of detection.[8] The use of matrix-matched calibration standards is also highly recommended to compensate for any remaining matrix effects.[9]

Q3: What is the QuEChERS method and why is it recommended for this compound analysis?

QuEChERS is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[10] It involves a two-step process:

  • Extraction: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and drive the analytes into the organic layer.[10]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) to remove interfering matrix components.[1][4]

The QuEChERS method is recommended due to its simplicity, speed, low solvent consumption, and effectiveness in producing clean extracts for a wide range of pesticides, including this compound, across various matrices.[4][10]

Q4: How do I choose between GC-MS/MS and LC-MS/MS for this compound analysis?

The choice between Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific properties of this compound and the nature of the sample matrix.

  • GC-MS/MS is a robust and highly sensitive technique suitable for volatile and thermally stable compounds like many pesticides, including this compound.[7][11] It often provides excellent chromatographic separation and is less susceptible to matrix effects than LC-MS/MS for certain matrices.

  • LC-MS/MS is advantageous for a broader range of compounds, including those that are thermally labile or less volatile.[3][12] It has become a powerful tool for multi-residue pesticide analysis.[6]

For this compound, both techniques can be effective. The decision may come down to the availability of instrumentation, existing laboratory workflows, and the other analytes being tested in a multi-residue method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low/No Analyte Signal Inefficient Extraction: this compound is not being effectively transferred from the sample matrix to the extraction solvent.Optimize extraction parameters: ensure proper homogenization, check the choice of extraction solvent, and verify the pH of the sample.[1]
Analyte Degradation: this compound may be degrading during sample preparation or analysis.Keep samples cool and process them promptly. Avoid extreme pH conditions during extraction.[1] For GC-MS, ensure the injector temperature is not excessively high.
Instrumental Issues: Contamination of the ion source or detector.Perform routine maintenance, including cleaning the MS ion source.[1][12]
High Matrix Effects (Ion Suppression or Enhancement > ±20%) Insufficient Sample Cleanup: Co-eluting matrix components are interfering with the ionization of this compound.Improve the cleanup step. For QuEChERS, consider using different dSPE sorbents (e.g., C18, PSA) to target specific interferences.[1] For SPE, add an additional wash step to remove more interferences before eluting this compound.
Inadequate Chromatographic Separation: this compound is co-eluting with a major matrix component.Modify the chromatographic gradient (for LC) or temperature program (for GC) to improve separation. Consider using a different analytical column with a different chemistry.[1]
High Matrix Concentration: The concentration of the injected sample is too high.Dilute the final extract. This can mitigate matrix effects but may raise the detection limit.[8]
Poor Reproducibility (%RSD is high) Inconsistent Sample Preparation: Variations in the extraction and cleanup process between samples.Ensure consistent and precise execution of the sample preparation protocol. The use of automated sample preparation systems can improve reproducibility.[1]
Variable Matrix Effects: The extent of ion suppression or enhancement varies from sample to sample.Use a stable isotope-labeled internal standard for this compound to compensate for variations in matrix effects and recovery.[1]
Instrument Instability: Fluctuations in the performance of the GC/LC-MS system.Perform system suitability tests before each batch of samples to ensure stable performance. Clean the ion source and check for leaks.[1]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: The concentration of the injected sample is too high.Dilute the sample extract before injection.
Column Degradation: The analytical column is contaminated or has reached the end of its lifespan.Replace the analytical column. Use a guard column to protect the analytical column from strongly retained matrix components.
Active Sites in GC System: Unpassivated surfaces in the GC inlet or column can cause analyte degradation and peak tailing.Use deactivated liners and columns. The use of analyte protectants in the final extract can also help to mask active sites.[7]

Experimental Protocols

Generic QuEChERS Protocol for this compound in Plant-Based Matrices

This protocol provides a general workflow for the extraction and cleanup of this compound from complex plant-based matrices. Optimization may be required for specific sample types.

1. Sample Homogenization:

  • Weigh 10-15 g of the representative sample into a blender.

  • If the sample has low water content, add an appropriate amount of reagent water to facilitate homogenization.

  • For some matrices, cryogenic grinding with dry ice may be necessary to prevent analyte degradation and improve homogeneity.[10]

  • Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup (dSPE):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents. For many plant matrices, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is effective.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • At this stage, an internal standard can be added.

  • The extract may be analyzed directly or can be further concentrated and reconstituted in a suitable solvent for injection into the GC-MS/MS or LC-MS/MS system.

Instrumental Analysis Parameters

Below are example starting parameters for GC-MS/MS and LC-MS/MS analysis of this compound. These should be optimized for the specific instrument and application.

Table 1: Example GC-MS/MS Parameters

ParameterSetting
Gas Chromatograph
Inlet ModePulsed Splitless
Inlet Temperature250 °C
Columne.g., Agilent DB-5ms UI (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program60 °C (1 min), ramp at 25 °C/min to 300 °C (5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
This compound MRM TransitionsTo be determined empirically. Example: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

Table 2: Example LC-MS/MS Parameters

ParameterSetting
Liquid Chromatograph
Columne.g., Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase BMethanol with 0.1% formic acid
GradientTo be optimized for separation
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
This compound MRM TransitionsTo be determined empirically. Example: [M+H]⁺ > Product Ion 1 (Quantifier), [M+H]⁺ > Product Ion 2 (Qualifier)

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis in complex matrices. Values can vary significantly depending on the matrix, sample preparation method, and instrumentation used.

Table 3: Performance Data for this compound Analysis

Matrix TypeAnalytical MethodSample PreparationLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Agricultural SoilGC-MS/MSSingle-step extraction0.024 - 6.25 (ng/g)--[13]
Edible FungiLC-MS/MS---70 - 118[13]
TeaLC-ESI-MS/MS---63.3 - 123.0[13]
WaterGC-ECDSolid Phase Extraction1 - 5 (ng/L)2 - 16 (ng/L)-[14]
SedimentGC-ECDSoxhlet Extraction1 - 5 (ng/g)3 - 17 (ng/g)-[14]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are indicative and should be experimentally determined.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Complex Matrix (e.g., Soil, Food) homogenize Homogenization (e.g., Blending, Grinding) sample->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract cleanup dSPE Cleanup (PSA, C18, MgSO4) extract->cleanup Supernatant final_extract Final Extract cleanup->final_extract injection Injection final_extract->injection separation Chromatographic Separation (GC or LC) injection->separation detection Mass Spectrometry (MS/MS Detection) separation->detection data Data Acquisition & Processing detection->data

Caption: General workflow for this compound analysis in complex matrices.

troubleshooting_logic node_sol node_sol start Poor Analytical Result check_signal Is Signal Low/Noisy? start->check_signal check_repro Is Reproducibility Poor? check_signal->check_repro No sol_signal 1. Optimize Extraction 2. Check for Degradation 3. Clean MS Source check_signal->sol_signal Yes check_shape Is Peak Shape Poor? check_repro->check_shape No sol_repro 1. Standardize Prep 2. Use Internal Standard 3. System Suitability Test check_repro->sol_repro Yes sol_shape 1. Dilute Sample 2. Replace Column 3. Use Deactivated Liners check_shape->sol_shape Yes end_node Problem Resolved check_shape->end_node No sol_signal->end_node sol_repro->end_node sol_shape->end_node

Caption: A logical flow for troubleshooting common analytical issues.

References

Technical Support Center: Overcoming Matrix Effects in Propisochlor LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the herbicide propisochlor.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering potential causes and actionable solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Ion Suppression (Low Analyte Response) Co-eluting matrix components compete with this compound for ionization, reducing its signal intensity.[1][2] This is a common phenomenon in complex matrices like soil, food, and biological fluids.[3][4]1. Optimize Sample Preparation: Employ a rigorous sample cleanup method to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis.[5][6] Consider modifications to the QuEChERS protocol, such as using different dispersive solid-phase extraction (d-SPE) sorbents like primary secondary amine (PSA) to remove organic acids, graphitized carbon black (GCB) for pigments, or C18 for nonpolar interferences.[7][8] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound but representative of the sample matrix. This helps to compensate for the signal suppression by ensuring that the standards and samples experience similar matrix effects.[9] 3. Use of Internal Standards: The most robust method is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, providing the most accurate correction.[10][11][12] 4. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[13]
Ion Enhancement (High Analyte Response) Co-eluting matrix components may enhance the ionization efficiency of this compound, leading to an artificially high signal.[1][2]1. Improve Chromatographic Separation: Modify the LC gradient or change the analytical column to better separate this compound from the enhancing matrix components.[14] 2. Matrix-Matched Calibration: Similar to mitigating ion suppression, using matrix-matched standards will help to normalize the enhancement effect.[15][16] 3. Stable Isotope-Labeled Internal Standard: A SIL-IS will also experience the enhancement effect, allowing for accurate quantification.[12][17]
Poor Reproducibility (High %RSD) Inconsistent sample preparation, variable matrix effects between samples, or instrument instability.1. Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation workflow for all samples and standards. Automation of sample preparation can reduce variability.[18] 2. Employ an Internal Standard: The use of an internal standard, preferably a SIL-IS, can correct for variations in sample preparation and injection volume, as well as matrix effects.[19][10] 3. Evaluate Matrix Variability: If analyzing samples from diverse sources, the matrix composition may vary significantly. It may be necessary to use multiple matrix-matched calibration curves for different sample types.
Low Analyte Recovery Inefficient extraction of this compound from the sample matrix or loss of analyte during cleanup steps.1. Optimize Extraction Solvent: Ensure the chosen extraction solvent (e.g., acetonitrile (B52724) in the QuEChERS method) is effective for this compound.[5] 2. Evaluate Cleanup Sorbents: Some d-SPE sorbents, like GCB, can adsorb planar pesticides. Test for analyte loss during the cleanup step by spiking a clean extract before and after cleanup.[7] 3. pH Adjustment: The pH of the extraction solvent can influence the recovery of certain analytes. Investigate if adjusting the pH improves this compound recovery.
Peak Shape Distortion High concentration of co-injected matrix components overloading the analytical column or incompatible solvent composition between the final extract and the initial mobile phase.[15]1. Dilute the Sample Extract: This can reduce the load of matrix components on the column. 2. Solvent Exchange: If the final extract solvent is much stronger than the initial mobile phase, consider evaporating the extract and reconstituting it in a weaker solvent that matches the mobile phase. 3. Optimize Injection Volume: Reducing the injection volume can sometimes alleviate peak shape issues caused by matrix overload.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of quantification.[1][2][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract at the same concentration. A significant difference in response indicates the presence of matrix effects. A common method is the post-extraction addition technique.[4][20]

Q3: What is the QuEChERS method and why is it recommended for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an acetonitrile extraction followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.[6] It is widely used for pesticide residue analysis in various matrices because it is fast, requires low solvent volumes, and provides good recoveries for a broad range of pesticides, including this compound.[5]

Q4: When should I use a matrix-matched calibration curve versus a solvent-based calibration curve?

A4: A solvent-based calibration curve is only suitable when matrix effects are negligible. For complex matrices where ion suppression or enhancement is likely, a matrix-matched calibration curve is recommended to improve accuracy.[19][9] It is best practice to initially evaluate the matrix effect to decide on the appropriate calibration strategy.

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?

A5: A stable isotope-labeled internal standard is a version of the analyte (this compound) in which one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H). A SIL-IS is chemically identical to the analyte and will have the same retention time and ionization behavior.[12] By adding a known amount of the SIL-IS to each sample, it can be used to accurately correct for both sample preparation losses and matrix-induced ionization variability, making it the most effective way to counteract matrix effects.[10][11]

Q6: Can I just dilute my sample to overcome matrix effects?

A6: Diluting the sample extract is a simple way to reduce the concentration of matrix components and can be effective in minimizing matrix effects.[13] However, this approach is only viable if the concentration of this compound in your sample is high enough to be detected and quantified accurately after dilution. You must ensure that the diluted concentration is still well above the limit of quantification (LOQ) of your method.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Soil

This protocol is a general guideline based on the widely used QuEChERS method.[5][8]

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the soil is dry, add an appropriate amount of deionized water to moisten it.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If a stable isotope-labeled internal standard is used, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Follow the sample preparation protocol (Protocol 1) using a blank soil sample that is known to be free of this compound.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.

  • Analysis: Analyze the matrix-matched calibration standards using the same LC-MS/MS method as the samples.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for this compound in different matrices when using a QuEChERS-based method.

Matrix Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD, %) Matrix Effect (%) *Reference
Soil0.00585.28.5-21.3[5]
0.0189.76.2-18.5[5]
0.0592.15.1-15.8[5]
Water0.00594.93.3-8.2[5]
0.0191.54.7-10.1[5]
0.0588.37.9-12.4[5]
Rice0.00573.712.7-35.6[5]
0.0178.910.1-31.2[5]
0.0582.49.3-28.9[5]

*Matrix Effect (%) = [(Peak area in matrix - Peak area in solvent) / Peak area in solvent] x 100. A negative value indicates ion suppression.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Sample Collection (e.g., Soil, Water) Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extract->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Quant Quantification (Matrix-Matched Curve) Data->Quant Report Final Report Quant->Report

Caption: Workflow for this compound analysis from sample preparation to reporting.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies Start Poor Quantitative Result (Inaccurate / Irreproducible) Check_ME Assess Matrix Effect (Post-extraction Spike) Start->Check_ME No_ME Matrix Effect is Negligible (< ±20%) Check_ME->No_ME No ME_Present Significant Matrix Effect (> ±20%) Check_ME->ME_Present Yes Re_evaluate Re-evaluate Performance No_ME->Re_evaluate Investigate other sources of error (e.g., instrument, standard prep) Optimize_Prep Improve Sample Cleanup (e.g., change d-SPE sorbent) ME_Present->Optimize_Prep Matrix_Match Use Matrix-Matched Calibration ME_Present->Matrix_Match Use_SIL_IS Use Stable Isotope-Labeled Internal Standard ME_Present->Use_SIL_IS Dilute Dilute Sample Extract ME_Present->Dilute Optimize_Prep->Re_evaluate Matrix_Match->Re_evaluate Use_SIL_IS->Re_evaluate Dilute->Re_evaluate

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Propisochlor Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of propisochlor from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soils particularly challenging?

A1: The difficulty in extracting this compound from clay soils stems from several factors related to the soil's composition. Clay soils have a large surface area and a high cation exchange capacity, which promotes strong adsorption of pesticide molecules.[1][2][3] this compound, a nonionic herbicide, can bind tightly to clay minerals and soil organic matter (SOM) through mechanisms like hydrogen bonding and hydrophobic interactions.[1][4] This strong binding makes it difficult to efficiently desorb and extract the analyte using standard solvents, often leading to low recovery rates.[1]

Q2: What are the most effective extraction methods for this compound in clay soils?

A2: Several methods have been successfully applied, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid Phase Extraction (SPE) being highly effective and widely used.[5][6][7][8] The QuEChERS method, often modified for soil matrices, is known for its speed and high throughput.[5][8][9] SPE provides excellent cleanup and concentration of the analyte.[7] Other techniques like Matrix Solid Phase Dispersion (MSPD) and traditional Liquid-Liquid Extraction (LLE) have also been used with good results.[10]

Q3: Which solvents are recommended for this compound extraction from clay?

A3: Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound from soil, particularly within the QuEChERS methodology.[5][6] Other solvents that have shown good extraction efficiency include methanol (B129727), acetone, and ethyl acetate (B1210297).[7][11] In some cases, a mixture of polar and non-polar solvents, such as dichloromethane (B109758) and pentane, may be necessary to effectively break the analyte-soil interactions and solubilize the this compound.[4] The choice of solvent can be critical and may need to be optimized based on the specific properties of the clay soil.[11]

Q4: How do soil properties like pH and organic matter content affect extraction efficiency?

A4: Soil properties significantly influence this compound extraction.

  • Organic Matter (OM): Higher organic matter content increases the number of binding sites for this compound, leading to stronger adsorption and potentially lower extraction recovery.[1][12]

  • Clay Content: The type and percentage of clay minerals are crucial. Clays like montmorillonite (B579905) have a high capacity for pesticide adsorption.[2][13]

  • Soil pH: While this compound is a neutral molecule, soil pH can alter the surface charges of soil colloids, thereby influencing adsorption and recovery. Adjusting the pH of the extraction solvent can sometimes improve recovery by disrupting these interactions.[1]

Q5: What are matrix effects and how can they be minimized in this compound analysis?

A5: Matrix effects occur when co-extracted components from the soil sample interfere with the analytical measurement of this compound, typically causing ion suppression or enhancement in mass spectrometry-based methods.[14][15] To minimize these effects, an efficient cleanup step is crucial. In QuEChERS, this is often achieved using a dispersive solid-phase extraction (d-SPE) step with sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[6][9] Other strategies include diluting the final extract or using matrix-matched calibration standards for quantification.

Troubleshooting Guide

Problem 1: Consistently Low Recovery of this compound

Possible Cause Recommended Solution
Strong Adsorption to Soil This compound binds strongly to clay and organic matter.[1] Consider using a more effective solvent system. A mixture of polar and non-polar solvents (e.g., DCM:Pentane) can be effective.[4] Increasing the extraction temperature or time may also improve desorption.[11]
Sub-optimal Extraction Solvent The chosen solvent may not be efficiently disrupting soil-analyte interactions. Test a range of solvents with varying polarities, such as acetonitrile, methanol, or ethyl acetate.[11] A modified QuEChERS approach using acidified acetonitrile can improve recovery.[8][9]
Inefficient Extraction Technique The physical extraction process may be incomplete. For shake-based methods like QuEChERS, ensure vigorous and adequate shaking time (e.g., 6 minutes).[9] Compare with other techniques like ultrasonic-assisted extraction to see if recovery improves.
Analyte Degradation This compound may degrade under harsh extraction conditions. Avoid extreme pH and high temperatures unless validated. Ensure samples are processed and stored correctly to prevent degradation.[1]

Problem 2: Poor Reproducibility (High RSD%)

Possible Cause Recommended Solution
Inhomogeneous Soil Sample Clay soils can be heterogeneous. Ensure the soil sample is thoroughly dried, sieved (e.g., through a 2 mm sieve), and homogenized before taking a subsample for extraction.[9]
Inconsistent Procedure Minor variations in the experimental protocol can lead to variability. Strictly standardize every step, including weighing, solvent volumes, shaking/vortexing times, and centrifugation speeds.
Instrumental Variability The analytical instrument (e.g., GC-ECD, LC-MS/MS) may be a source of variation. Perform regular maintenance and calibration checks. Use an internal standard to correct for variations in injection volume and instrument response.

Problem 3: Significant Matrix Effects in LC-MS/MS Analysis

Possible Cause Recommended Solution
Insufficient Cleanup Co-extracted matrix components are interfering with ionization. Optimize the dispersive SPE (d-SPE) cleanup step in the QuEChERS method. Use sorbents like PSA to remove polar interferences and C18 for non-polar ones.[6][9] For SPE, ensure the cartridge type and elution solvent are appropriate.
Co-elution of Interferences Matrix components may be co-eluting with this compound. Modify the chromatographic gradient to better separate the analyte from interfering compounds.
High Contaminant Load The soil may have a high level of interfering substances. Prepare matrix-matched calibration standards to accurately quantify this compound in the presence of the matrix. Alternatively, perform a serial dilution of the final extract to reduce the concentration of interfering components.

Data Summary Tables

Table 1: this compound Recovery Rates Using Different Extraction Methods

Extraction MethodSoil/Matrix TypeExtraction SolventCleanup SorbentRecovery (%)RSD (%)Reference
QuEChERSSoilAcetonitrilePSA73.7 - 94.91.1 - 13.9[5][6]
Modified QuEChERSAgricultural Soil (15% clay)Acetonitrile (0.5% Formic Acid)C18Not specified for this compound, but method validated for pesticides<20[9]
Solid Phase Extraction (SPE)SoilMethanol/WaterPSA73.8 - 115.5< 11.1[7]
Matrix Solid Phase Dispersion (MSPD)SoilNot SpecifiedNot Specified72.4 - 120< 20[10]
Liquid-Liquid Extraction (LLE)SoilNot SpecifiedNot Specified70.6 - 120< 20[10]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for this compound in Clay Soil

This protocol is adapted from validated methods for pesticide residue analysis in soil.[8][9]

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large particles and ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 5 mL of Milli-Q water to hydrate (B1144303) the sample and vortex for 30 seconds.

    • Add 10 mL of acetonitrile (containing 0.5% v/v formic acid).

    • Shake vigorously for 6 minutes using a mechanical shaker.

    • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).

    • Immediately shake for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥3500 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer 5 mL of the acetonitrile supernatant to a 15 mL tube containing 750 mg of anhydrous MgSO₄ and 125 mg of C18 sorbent (or a mix of C18 and PSA depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3500 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into an autosampler vial.

    • The sample is now ready for analysis by LC-MS/MS or GC.

Protocol 2: Solid Phase Extraction (SPE) for this compound in Clay Soil

This protocol is based on a method for the simultaneous analysis of acetochlor (B104951) and this compound.[7]

  • Sample Preparation:

    • As described in Protocol 1.

  • Extraction:

    • Weigh 10 g of homogenized soil into a suitable flask.

    • Add 20 mL of a methanol/water mixture (e.g., 80:20 v/v) and extract using an ultrasonic bath for 20 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the soil pellet with another 20 mL of methanol/water.

    • Combine the supernatants and evaporate to a smaller volume (e.g., 5 mL) under a gentle stream of nitrogen.

  • Cleanup (SPE):

    • Condition a Primary Secondary Amine (PSA) SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the concentrated extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound with 3 mL of petroleum ether-ethyl acetate (95:5, v/v).

  • Final Extract Preparation:

    • Collect the eluate and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Collect Clay Soil Sample B Air Dry & Sieve (2mm) A->B C Homogenize Sample B->C D Weigh 10g Soil C->D E Add Solvent (e.g., Acetonitrile) D->E F Shake / Vortex E->F G Add Salts & Centrifuge (QuEChERS) F->G H Transfer Supernatant G->H I Dispersive SPE (PSA / C18) H->I J Vortex & Centrifuge I->J K Collect Final Extract J->K L LC-MS/MS or GC Analysis K->L

Caption: General workflow for this compound extraction and analysis from clay soil.

Troubleshooting_Low_Recovery cluster_solvent Solvent Optimization cluster_technique Technique Optimization cluster_degradation Analyte Stability Start Problem: Low this compound Recovery Q1 Is the solvent optimal? Start->Q1 A1_Yes Check Extraction Technique Q1->A1_Yes Yes A1_No Test different solvents (e.g., Acetonitrile, Methanol) or mixtures (DCM:Pentane) Q1->A1_No No Q2 Is the extraction technique efficient? A1_Yes->Q2 End Recovery Improved A1_No->End A2_Yes Check for Analyte Degradation Q2->A2_Yes Yes A2_No Increase shaking time/temp. Consider ultrasonic extraction. Q2->A2_No No Q3 Could analyte be degrading? A2_Yes->Q3 A2_No->End A3_Yes Control pH and temperature. Check sample storage. Q3->A3_Yes Yes A3_No Review cleanup step for analyte loss. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting decision tree for low this compound recovery.

Soil_Interactions cluster_soil Clay Soil Matrix Prop This compound Clay Clay Minerals (Large Surface Area) Prop->Clay Hydrophobic Interactions van der Waals Forces OM Soil Organic Matter (SOM) Prop->OM Hydrogen Bonding Partitioning Result Strong Adsorption & Potential for Low Extraction Efficiency Clay->Result OM->Result pH Soil pH pH->Clay Affects Surface Charge

References

troubleshooting peak tailing in propisochlor gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting for peak tailing issues encountered during the analysis of propisochlor by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

Peak tailing refers to the distortion of a chromatographic peak where the back half of the peak is drawn out, creating an asymmetrical shape. In an ideal chromatogram, peaks are symmetrical and Gaussian. Tailing is an indication of undesirable interactions within the GC system, which can compromise resolution and lead to inaccurate quantification.[1][2]

Q2: Why is my this compound peak specifically tailing?

This compound is a chloroacetanilide pesticide containing nitrogen and chlorine atoms.[3][4] Molecules with such functional groups are considered "active" and are prone to secondary interactions with active sites within the GC system. These sites are often exposed silanol (B1196071) groups (-Si-OH) on glass surfaces (liners, column) or metal surfaces that can form strong hydrogen bonds with the analyte, delaying its passage to the detector and causing the peak to tail.[2][5]

Q3: What are the most common causes of peak tailing?

Peak tailing issues can be broadly categorized into two groups:

  • Chemical Problems (Analyte-Specific Tailing): These are caused by interactions between the analyte and active sites in the system. This is often the case when only specific, polar compounds like this compound tail. Common sources include a contaminated or non-deactivated inlet liner, column contamination, or metal surfaces in the flow path.[6][7][8]

  • Physical Problems (All Peaks Tailing): These issues disrupt the carrier gas flow path and typically affect all peaks in the chromatogram.[2][8] Common causes include improper column installation (creating dead volume), a poorly cut column end, or system leaks.[2][9]

Troubleshooting Guide

Initial Assessment: A Step-by-Step Workflow

Before making changes, assess the chromatogram to determine the scope of the problem. Is it a system-wide issue or specific to your analyte? This initial diagnosis will guide your troubleshooting efforts efficiently.

G cluster_physical Physical / Flow Path Issues cluster_chemical Chemical / Activity Issues start Peak Tailing Observed for this compound decision1 Are ALL peaks tailing (including solvent and hydrocarbons)? start->decision1 p1 Check for Leaks (Inlet, Fittings) decision1->p1  Yes   c1 Perform Inlet Maintenance (Replace Liner, Septum, Seal) decision1->c1  No, primarily this compound  and other active compounds   p2 Verify Column Installation (Correct depth, clean cut) p1->p2 p3 Check for Blockages (Septum particles, debris) p2->p3 c2 Trim GC Column Inlet (Remove contamination) c1->c2 c3 Condition GC Column (Bake-out contaminants) c2->c3 c4 Review Method Parameters (Solvent, temperatures) c3->c4

Figure 1. Diagnostic workflow for troubleshooting peak tailing.
Scenario 1: All Peaks Are Tailing (Physical/Flow Path Issues)

If all peaks in your chromatogram exhibit tailing, the cause is likely a physical disruption in the carrier gas flow path.

Q: Could my GC column installation be the problem?

A: Yes, this is a very common cause. An improperly installed column can create "dead volume" or turbulence at the connection points (inlet and detector), disrupting the uniform flow of carrier gas.[2] This affects all compounds as they are transferred onto and off the column.

Solution: Reinstall the column. Ensure the column cut is perfectly square and free of shards, and verify the correct installation depth into the inlet as specified by your instrument manufacturer. An incorrect insertion depth is a primary cause of peak shape problems.[9]

Protocol: Proper GC Column Installation
  • Prepare the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the fused silica (B1680970) tubing.[10] Gently break the column to create a clean, 90-degree cut. Inspect the end with a magnifying lens to ensure it is not jagged.[10]

  • Install Fittings: Slide the appropriate nut and ferrule onto the column, at least 15-20 cm from the end.

  • Position in Inlet: Carefully insert the column into the inlet to the precise depth recommended in your GC instrument manual. This is a critical step.

  • Tighten Fittings: Tighten the nut finger-tight, then use a wrench to tighten it an additional one-third to one-half turn. Do not over-tighten, as this can damage the ferrule or column.

  • Verify Flow: Turn on the carrier gas and confirm flow by submerging the detector end of the column in a vial of methanol (B129727) and observing a steady stream of bubbles.[11][12]

  • Install in Detector: Install the column into the detector using the manufacturer's recommended insertion depth and fitting procedure.

  • Leak Check: After installation, always perform an electronic leak check at the inlet and detector fittings. Do not use liquid leak detectors on capillary systems.[13]

Scenario 2: Only this compound Peak is Tailing (Chemical/Activity Issues)

If tailing is most prominent for this compound and other active compounds, the problem is likely due to unwanted chemical interactions with active sites in the system.

G Analyte This compound Molecule (Active Analyte) Interaction Reversible Adsorption (Hydrogen Bonding) Analyte->Interaction ActiveSite Active Site in Flow Path (e.g., -Si-OH on liner/column) ActiveSite->Interaction DelayedElution Delayed Elution of a Fraction of Molecules Interaction->DelayedElution PeakTailing Asymmetrical Peak Shape (Tailing) DelayedElution->PeakTailing

Figure 2. Relationship between active sites and peak tailing.

Q: Could my GC inlet be the cause of this compound peak tailing?

A: Absolutely. The inlet is the first place where active compounds can be lost or adsorbed, making it the most common source of peak tailing for sensitive analytes.[7][14] Contamination builds up over time from non-volatile sample matrix components, creating active sites.[9]

Solution: Perform routine inlet maintenance. This includes replacing the inlet liner, septum, and gold seal. For an active compound like this compound, using a properly deactivated liner is critical.[6]

Table 1: Troubleshooting GC Inlet Components for this compound Analysis
ComponentPotential ProblemRecommended Solution & Notes
Inlet Liner Contamination or Activity: Non-volatile residue accumulates, creating active sites. The liner's deactivation wears off over time.Replace the liner. For this compound, select a high-quality, Ultra Inert or Siltek-coated liner.[15][16] A single taper liner, with or without deactivated glass wool, is often a good choice for pesticide analysis to aid vaporization and protect the column.[17]
Septum Coring/Degradation: Small particles from the septum can fall into the liner, creating active sites and potential blockages. Bleed can also contaminate the system.Replace the septum. Use a high-quality, pre-drilled septum to minimize coring.[7] Change it regularly as part of routine maintenance.
Inlet Seal Contamination or Activity: The metal seal at the base of the inlet can become contaminated or active, leading to analyte degradation or adsorption.Replace the seal. Use an Ultra Inert gold-plated seal. Gold is less active than stainless steel, and an inert coating provides maximum protection.[18]

Q: My inlet is clean, but the peak is still tailing. Could the column be the problem?

A: Yes. If the inlet is ruled out, the problem may lie with the analytical column itself. Contaminants can accumulate on the head of the column, or the stationary phase can become damaged, exposing active sites.[19]

Solutions:

  • Trim the Column: Remove the contaminated section at the front of the column (typically 10-20 cm). This is often a quick and effective way to restore peak shape.[19]

  • Condition the Column: If the column has been sitting unused or you suspect widespread contamination, a proper bake-out can remove volatile and semi-volatile residues.[13][19]

Protocol: GC Column Conditioning

This protocol is for reconditioning an existing column. Always consult the manufacturer's instructions for conditioning a new column.

  • Setup: Disconnect the column from the detector to prevent contamination.[20] Cap the detector port.

  • Purge: Set the oven to a low temperature (e.g., 40°C) and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[11][20]

  • Heat: Program the oven to ramp at 5-10°C/min to the column's maximum isothermal operating temperature (or 20°C above your method's final temperature, whichever is lower).[11][20] Do not exceed the isothermal maximum.

  • Hold: Hold at this temperature until the baseline is stable, typically for 1-2 hours. For columns with thick films or heavy contamination, a longer (overnight) conditioning may be necessary.[13]

  • Cooldown: Cool the oven, reconnect the column to the detector, and verify performance.

Q: Could my method parameters be causing the peak tailing?

A: Yes, certain method parameters can significantly impact peak shape, especially for early-eluting peaks or in splitless injection mode.

Table 2: Troubleshooting GC Method Parameters
ParameterPotential ProblemRecommended Solution & Notes
Initial Oven Temp. Solvent Effect Violation: If the initial oven temperature is too high (above the solvent's boiling point), the sample may not focus correctly at the head of the column, causing tailing for early eluting peaks.[21]Decrease the initial oven temperature by 10-20°C to ensure proper solvent focusing.[14][21]
Solvent Polarity Polarity Mismatch: If the injection solvent is not compatible with the column's stationary phase, it can cause peak distortion.[10][14]Ensure your solvent is compatible with the stationary phase. For this compound on a standard non-polar (e.g., DB-5) or mid-polar phase, common solvents like hexane (B92381) or ethyl acetate (B1210297) are generally suitable.
Split Ratio (Split Injection) Ratio Too Low: In split mode, if the split flow is too low (e.g., <20 mL/min total flow), the residence time of the sample in the liner increases, which can magnify interactions with any active sites.[10][14]Increase the split ratio to ensure a rapid and efficient transfer of the sample to the column.
Purge Time (Splitless Injection) Purge Activates Too Late: If the split vent does not open promptly after the sample transfer is complete, solvent vapor can slowly bleed from the inlet onto the column, causing a broad, tailing solvent peak that can distort early analyte peaks.[19]Ensure the splitless purge activation time is optimized, typically between 0.5 and 1.0 minutes, to effectively vent the remaining solvent.

References

propisochlor stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of propisochlor under various experimental and storage conditions. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

For routine use, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[1]. For long-term storage of analytical standards, refrigeration (0–5 °C) or freezing (–20 to –25 °C) is recommended to maintain integrity[2].

Q2: How does temperature affect the stability of this compound?

While the pure compound shows no thermal degradation up to its boiling point, its stability in formulations and solutions is temperature-dependent[3]. In aqueous solutions, this compound is stable from pH 4 to 9 for at least 5 days at 50 °C[4]. However, as with many pesticides, higher temperatures generally accelerate degradation rates[5]. Accelerated stability tests are often conducted at elevated temperatures (e.g., 54 °C) to predict shelf life under warehouse conditions[5][6].

Q3: Is this compound stable in aqueous solutions? What is the effect of pH?

This compound is susceptible to hydrolysis in aqueous solutions, with the degradation rate following first-order kinetics[3]. The pH of the solution is a critical factor; degradation is significantly accelerated in alkaline (high pH) solutions[7][8]. Conversely, an acidic medium can inhibit the photodegradation process[8]. Despite its susceptibility to hydrolysis, it is considered stable at 20 °C and pH 7[4].

Q4: How susceptible is this compound to light-induced degradation (photolysis)?

This compound undergoes photodegradation, a process that follows first-order kinetics[7][8]. The rate and outcome of photolysis are highly dependent on the light source. Natural sunlight tends to cause slow degradation, whereas artificial sources like a high-pressure mercury lamp can induce rapid decomposition[9]. Irradiation with light at wavelengths greater than 280 nm typically does not cause degradation unless a sensitizer, such as titanium dioxide (TiO₂), is present[3].

Q5: What experimental factors can influence the rate of photodegradation?

Several factors can alter the rate of this compound's photodegradation in aqueous media:

  • Initial Concentration : The photodegradation rate is negatively correlated with the initial concentration; higher concentrations degrade more slowly[7][8].

  • pH : Alkaline conditions accelerate photolysis, while acidic conditions can be inhibitory[7][8].

  • Dissolved Oxygen (DO) : The presence of DO can promote the reaction up to an optimal concentration, beyond which the effect may weaken or reverse[7][8].

  • Salinity : The presence of salt ions like Ca²⁺ and Mg²⁺ alters the ionic strength and polarity of the solution, which in turn affects the photolysis rate[7][8].

Q6: What are the typical degradation half-lives of this compound in different matrices?

This compound is considered non-persistent in soil environments[4]. Its half-life varies significantly depending on the specific matrix and environmental conditions. For a summary of reported half-life values, refer to Table 3.

Q7: What are the major degradation products I should be aware of?

During photodegradation, dechlorination is a common reaction, while the compound's benzene (B151609) ring and amido linkage remain relatively stable[7]. In soil, degradation can proceed through both reductive and oxidative biological pathways, and a dehydrochlorinated derivative has been identified as a metabolite[10].

Troubleshooting Guide

Problem: Rapid degradation of my this compound standard solution.

  • Possible Cause 1: Improper Storage. Exposure to light and elevated temperatures can accelerate degradation.

    • Solution: Store stock solutions and standards in amber glass vials to protect from light and store them under recommended refrigerated or frozen conditions.

  • Possible Cause 2: Incorrect Solvent pH. If the solvent used for dilution is alkaline, it can accelerate hydrolytic degradation[7].

    • Solution: Use a neutral, buffered solvent or high-purity solvent like acetonitrile (B52724) for preparing standards. Verify the pH of any aqueous solutions.

  • Possible Cause 3: Contamination. Microbial contamination in aqueous buffers can contribute to degradation.

    • Solution: Use sterile, freshly prepared buffers. For long-term studies, consider adding a microbial inhibitor if it does not interfere with the analysis.

Problem: My results from soil degradation studies are inconsistent and not reproducible.

  • Possible Cause 1: Environmental Variability. Soil temperature, moisture, and microbial activity can vary between experiments, significantly impacting degradation rates.

    • Solution: Conduct experiments in a controlled environment (incubator) with consistent temperature and soil moisture levels. Standardize the soil source and pre-incubation conditions to ensure a stable microbial community.

  • Possible Cause 2: Non-uniform Application. Uneven application of this compound to the soil sample can lead to variable results.

    • Solution: Ensure the this compound solution is thoroughly and evenly mixed with the soil. Using a solvent-based application followed by complete solvent evaporation before hydration can improve uniformity.

Problem: I am observing unexpected or new peaks in my chromatograms over time.

  • Possible Cause: Formation of Degradation Products. The appearance of new peaks is a strong indicator that the parent this compound molecule is degrading.

    • Solution: Use a mass spectrometry (MS) detector (e.g., GC-MS or LC-MS/MS) to identify the chemical structure of the new peaks[3][7]. This will help confirm if they are known degradants and allow you to study the degradation pathway. Common degradation pathways include dechlorination and hydrolysis[7][10].

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound
ConditionRecommendationRationaleCitation
Routine/Short-Term Store in a dry, cool, well-ventilated area.Prevents contamination and minimizes degradation from ambient heat.[1]
Long-Term/Standard Refrigerate (0–5 °C) or Freeze (–20 to –25 °C).Significantly slows chemical degradation, ensuring long-term stability.[2]
Packaging Tightly closed, original, or amber glass containers.Prevents volatilization, hydration, and photodegradation.[1][2]
Table 2: Factors Influencing this compound Degradation in Aqueous Solutions
FactorEffect on Degradation RateConditionsCitation
Temperature Increases with higher temperature.Accelerated studies often use 40–54 °C.[5][6]
pH Accelerated in alkaline conditions.Hydrolysis and photolysis rates increase at high pH.[7][8]
Light Induces photodegradation.Rate depends on light source and wavelength.[7][9]
Initial Concentration Decreases as concentration increases.Higher concentration can slow the relative rate of photolysis.[7][8]
Dissolved Oxygen Promotes photolysis up to an optimal level.Acts as a synergist in photo-oxidative pathways.[7][8]
Table 3: Half-life (DT₅₀) of this compound in Various Matrices
MatrixConditionHalf-life (DT₅₀) in DaysCitation
Aqueous Hydrolysis20 °C, pH 7Stable[4]
Soil (Aerobic)Laboratory, 20 °C7.63[4]
Soil (Aerobic)Typical Field13[4]
SoilField Study (Hunan, China)2.3[11]
SoilField Study (Anhui, China)1.9[11]
SoilField Study (Guangxi, China)3.1[11]
WaterField Study (Hunan, China)1.7[11]
WaterField Study (Anhui & Guangxi, China)1.0[11]

Experimental Protocols

Protocol 1: General Method for Aqueous Stability (Hydrolysis) Study

This protocol is designed to assess the hydrolytic stability of this compound at different pH levels, following principles outlined in regulatory guidelines.

  • Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Spiking: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike this stock solution into the buffer solutions to achieve a final concentration relevant to your research, ensuring the organic solvent volume is minimal (<1%).

  • Incubation: Dispense the spiked buffer solutions into sterile, amber glass vials and seal them. Place the vials in a temperature-controlled incubator set to a specific temperature (e.g., 50 °C for accelerated testing or 20 °C for standard conditions)[4].

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove triplicate vials for each pH level.

  • Analysis: Immediately analyze the samples for the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS[7][11].

  • Data Evaluation: Calculate the degradation percentage over time. Determine the degradation kinetics (typically first-order) and calculate the half-life (DT₅₀) at each pH[3].

Protocol 2: Analytical Method for this compound Using UPLC-MS/MS

This method is suitable for the quantification of this compound in various matrices like soil and water, adapted from established research methodologies[11].

  • Sample Preparation (QuEChERS Method):

    • For water samples, take a 10 mL aliquot.

    • For soil samples, weigh 5 g of homogenized soil and add 10 mL of water.

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add appropriate salts (e.g., MgSO₄, NaCl) to induce phase separation.

    • Shake vigorously for 1 minute and centrifuge.

  • Extract Cleanup (Dispersive SPE):

    • Take an aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).

    • Vortex for 30 seconds and centrifuge at high speed.

  • Instrumental Analysis:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

    • Inject the sample into a UPLC-MS/MS system equipped with a C18 column.

    • Use a gradient elution with mobile phases such as water with formic acid and acetonitrile.

    • Monitor the parent ion and at least two product ions for this compound in Multiple Reaction Monitoring (MRM) mode for accurate quantification and confirmation.

Diagrams and Workflows

G cluster_prep 1. Preparation & Setup cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Evaluation prep_stock Prepare this compound Stock Solution spike Spike Matrix with Stock Solution prep_stock->spike prep_matrix Prepare Test Matrix (e.g., pH Buffers, Soil Slurry) prep_matrix->spike temp Temperature (e.g., 20°C, 50°C) spike->temp light Light (Dark vs. Light Cycle) other Other Conditions (e.g., Humidity, Aerobic) sample Collect Samples at Time Intervals (T0, T1, T2...) temp->sample extract Extract this compound (e.g., QuEChERS) sample->extract analyze Analyze via HPLC/GC with MS or UV detector extract->analyze quantify Quantify Remaining This compound analyze->quantify kinetics Determine Degradation Kinetics (e.g., First-Order) quantify->kinetics products Identify Degradation Products (MS) quantify->products halflife Calculate Half-Life (DT50) kinetics->halflife

Caption: Workflow for a typical this compound stability study.

G cluster_pathways Degradation Pathways cluster_factors Influencing Factors Prop This compound Stability Hydrolysis Hydrolysis Prop->Hydrolysis Photolysis Photolysis Prop->Photolysis Biodegradation Biodegradation (Soil) Prop->Biodegradation Temp Temperature Temp->Prop accelerates pH pH pH->Prop accelerates (alkaline) inhibits (acidic) Light Light Exposure Light->Prop induces DO Dissolved O₂ DO->Prop promotes Matrix Matrix (Soil, Water) Matrix->Prop mediates

Caption: Key factors influencing this compound degradation pathways.

References

Technical Support Center: Minimizing Propisochlor Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of propisochlor during sample preparation, ensuring accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation through hydrolysis and photolysis. The primary factors influencing its stability during sample preparation are pH, temperature, and exposure to light.[1][2][3] Alkaline and strongly acidic conditions, elevated temperatures, and exposure to ultraviolet (UV) light can significantly accelerate its degradation.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral or slightly acidic to slightly basic conditions.[4] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases, leading to the breakdown of the molecule.[1][2] Degradation in alkaline solutions has been noted to be accelerated.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is susceptible to photodegradation, especially under UV light.[3] It is relatively stable when exposed to visible light with a wavelength greater than 280 nm, but its degradation is accelerated in the presence of sensitizers like titanium dioxide or by irradiation with light of shorter wavelengths.[3] Therefore, it is crucial to protect samples and extracts from direct sunlight and UV sources.

Q4: What are the best practices for storing samples and extracts to prevent this compound degradation?

A4: To ensure the stability of this compound, samples and extracts should be stored in the dark at low temperatures. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or lower is advisable.[5] It is also important to use appropriate containers, such as amber glass vials, to minimize light exposure.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound in your analytical results can often be attributed to degradation during sample preparation. This guide will help you troubleshoot and address common issues.

Symptom Potential Cause Recommended Solution
Consistently low recovery across all samples Degradation due to pH: The pH of the extraction solvent or the sample matrix may be too high or too low.- Adjust the pH of the extraction solvent to a neutral or slightly acidic range (pH 5-7).- For acidic or alkaline samples, consider a buffering step before extraction.
Thermal degradation: High temperatures during extraction or solvent evaporation can cause this compound to break down.- Perform extraction at room temperature or consider using a cooled shaker.- Use a gentle stream of nitrogen for solvent evaporation at a temperature not exceeding 40°C.
Photodegradation: Exposure of samples or extracts to UV or direct sunlight.- Work in a shaded area or use amber glassware for all sample preparation steps.- Protect samples and extracts from light during storage.
Low recovery in specific sample matrices (e.g., soil, high organic matter samples) Strong matrix interactions: this compound may bind strongly to soil components, leading to incomplete extraction.- Increase the extraction time or use a more vigorous extraction technique (e.g., ultrasonication).- Consider using a stronger extraction solvent or a combination of solvents.
Inefficient cleanup: Co-extracted matrix components can interfere with the analysis and may also promote degradation.- Optimize the dispersive solid-phase extraction (dSPE) cleanup step in the QuEChERS protocol. The choice of sorbent is critical.- For high-fat matrices, a C18 sorbent can be effective. For pigmented samples, graphitized carbon black (GCB) may be necessary, but use with caution as it can adsorb planar pesticides. Primary secondary amine (PSA) is commonly used to remove organic acids.
Inconsistent or erratic recovery Incomplete solvent evaporation and reconstitution: Loss of analyte during the concentration step.- Avoid evaporating the solvent to complete dryness. Leave a small amount of solvent and reconstitute immediately.- Ensure the reconstitution solvent is compatible with the final analytical method and thoroughly dissolves the residue.
Improper storage of extracts: Degradation of this compound in the final extract before analysis.- Analyze the extracts as soon as possible after preparation.- If storage is necessary, store in a freezer at -20°C or below in amber vials.

Experimental Protocols

Optimized QuEChERS Protocol for this compound in Soil and Water Samples

This protocol is designed to minimize this compound degradation during extraction and cleanup.

1. Sample Preparation:

  • Soil: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to create a slurry.

  • Water: Take 15 mL of the water sample in a 50 mL centrifuge tube.

2. Extraction:

  • Add 15 mL of acetonitrile (B52724) to the centrifuge tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). The citrate buffer helps to maintain a stable pH.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 6 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL dSPE tube.

  • The dSPE tube should contain 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned supernatant and transfer it to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C until a volume of approximately 0.1 mL is reached.

  • Reconstitute the residue with 1 mL of a suitable solvent for your analytical instrument (e.g., methanol (B129727) or mobile phase).

  • Filter the final extract through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommendations for Minimizing Degradation

Parameter Effect on this compound Stability Recommendation for Sample Preparation
pH Degradation is accelerated in strongly acidic and alkaline conditions.[1][2]Maintain a pH range of 5-7 during extraction and in the final extract. Use buffered QuEChERS methods.
Temperature Higher temperatures increase the rate of degradation.Perform extractions at room temperature or below. Evaporate solvents at temperatures not exceeding 40°C. Store samples and extracts at ≤ 4°C (short-term) or ≤ -20°C (long-term).[5]
Light UV light causes photodegradation.[3]Protect samples and extracts from direct sunlight and UV sources at all stages. Use amber glassware or wrap containers in aluminum foil.
Extraction Solvent The choice of solvent can impact extraction efficiency and stability.Acetonitrile is a commonly used and effective solvent for QuEChERS.
Cleanup Sorbent Inappropriate sorbents can lead to analyte loss.A combination of PSA and C18 is generally effective for removing interfering compounds without significant loss of this compound.

Visualizations

Logical Workflow for Troubleshooting Low this compound Recovery

Troubleshooting_Workflow start Low this compound Recovery Detected check_method Review Sample Preparation Protocol start->check_method check_ph Verify pH of Solvents and Buffers check_method->check_ph check_temp Assess Extraction and Evaporation Temperatures check_method->check_temp check_light Evaluate Light Exposure During Preparation and Storage check_method->check_light check_extraction Optimize Extraction Efficiency check_method->check_extraction check_cleanup Refine dSPE Cleanup Step check_method->check_cleanup check_storage Confirm Proper Storage Conditions check_method->check_storage implement_changes Implement Corrective Actions check_ph->implement_changes check_temp->implement_changes check_light->implement_changes check_extraction->implement_changes check_cleanup->implement_changes check_storage->implement_changes reanalyze Re-analyze Samples implement_changes->reanalyze end Acceptable Recovery Achieved reanalyze->end

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Workflow for this compound Analysis

Experimental_Workflow sample_collection Sample Collection (Soil/Water) sample_prep Sample Preparation (Homogenization/Measurement) sample_collection->sample_prep extraction QuEChERS Extraction (Acetonitrile + Salts) sample_prep->extraction cleanup Dispersive SPE Cleanup (MgSO4, PSA, C18) extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration analysis Instrumental Analysis (LC-MS/MS or GC-MS) concentration->analysis data_processing Data Processing & Reporting analysis->data_processing

Caption: General workflow for this compound sample analysis.

References

addressing co-eluting interferences in propisochlor HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the HPLC analysis of propisochlor, with a specific focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in this compound HPLC analysis?

A1: Co-eluting interferences in this compound HPLC analysis can stem from several sources:

  • Matrix Effects: Complex sample matrices, such as soil, water, and agricultural products, contain numerous endogenous compounds that can co-elute with this compound.[1][2] In soil, humic and fulvic acids are common interferences, while in water, dissolved organic matter can be a source of co-elution.

  • Related Compounds: Other chloroacetamide herbicides (e.g., acetochlor, alachlor, metolachlor) with similar chemical structures and polarities are prime candidates for co-elution.[3][4]

  • Degradation Products and Metabolites: this compound can degrade in the environment to form various metabolites, such as oxanilic acid (OA) and ethanesulfonic acid (ESA) derivatives, which may have chromatographic properties similar to the parent compound.[3][4][5][6]

  • Sample Preparation Artifacts: Impurities from solvents, reagents, or solid-phase extraction (SPE) cartridges used during sample preparation can introduce interfering peaks into the chromatogram.

Q2: How can I detect if a peak in my chromatogram is pure this compound or a co-elution of multiple compounds?

A2: Several methods can be employed to assess peak purity:

  • Visual Inspection: Asymmetrical peaks, such as those with shoulders or tailing, can be an initial indicator of a co-eluting compound.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are consistent from the leading edge to the tailing edge of the peak, it is likely pure. Variations in the spectra suggest the presence of one or more co-eluting impurities.

  • Mass Spectrometry (MS) Detector: Coupling the HPLC to a mass spectrometer is a highly effective way to confirm peak purity. By examining the mass spectra across the peak, you can identify if more than one compound is present based on different mass-to-charge ratios (m/z).

Q3: What are the initial steps to troubleshoot a suspected co-elution problem?

A3: A systematic approach is crucial for troubleshooting co-elution. Here is a logical workflow to follow:

G A Suspected Co-elution (Poor Peak Shape or Inconsistent Results) B Inject a Standard of this compound A->B C Inject a Matrix Blank A->C D Analyze Peak Shape and Retention Time B->D C->D E Identify Interference Source D->E F Interference from Matrix E->F Peak in Blank? No G Interference from Reagents/System E->G Peak in Blank? Yes H Optimize Sample Preparation F->H I Optimize Chromatographic Conditions G->I H->I G A Confirmed Co-elution B Modify Mobile Phase Gradient A->B F Resolution Achieved? B->F C Adjust Mobile Phase pH C->F D Change Column Chemistry D->F E Optimize Sample Preparation E->F F->C No F->D No F->E No G Further Optimization or Alternative Method F->G No

References

selection of internal standards for propisochlor quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of the herbicide propisochlor using an internal standard-based analytical approach.

Internal Standard Selection for this compound Quantification

The selection of an appropriate internal standard (IS) is critical for accurate and reliable quantification of this compound, as it compensates for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should be chemically similar to the analyte but distinguishable by the detector.

The Gold Standard: Isotopically Labeled this compound

The most suitable internal standard for this compound quantification is an isotopically labeled version of the analyte, such as this compound-d11. These standards exhibit nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during extraction, cleanup, and chromatographic analysis. This co-elution and similar ionization efficiency provide the most accurate correction for matrix effects and other sources of error. However, the commercial availability of such standards can be limited.

A Practical Alternative: Alachlor (B1666766)

In the absence of an isotopically labeled this compound standard, a structurally similar compound can be used. Alachlor, another member of the chloroacetanilide herbicide family, is a suitable alternative. Its structural similarity to this compound results in comparable physicochemical properties and chromatographic behavior.

The following table summarizes the key physicochemical properties of this compound and alachlor, highlighting their similarities which support the use of alachlor as a suitable alternative internal standard.

PropertyThis compoundAlachlorJustification for Alachlor as an IS
Chemical Formula C₁₅H₂₂ClNO₂[1]C₁₄H₂₀ClNO₂[2][3]Similar elemental composition and structure.
Molecular Weight ( g/mol ) 283.79[1]269.77[3]Close enough to exhibit similar chromatographic and extraction behavior.
Melting Point (°C) Not readily available40-41[3][4]Both are solids at room temperature.
Water Solubility (mg/L) Not readily available140 (at 23°C)[4]Both are sparingly soluble in water, suggesting similar behavior in aqueous matrices.
Log P (Octanol-Water Partition Coefficient) 3.9 (estimated)2.63 - 3.53[4]Similar lipophilicity, indicating comparable partitioning during extraction.
Vapor Pressure NegligibleNegligible[4]Low volatility for both compounds, suitable for GC analysis without significant loss.
Soil Sorption Coefficient (Koc) Not readily available170 - 208[4]Alachlor's moderate soil sorption suggests it will mimic this compound's behavior in soil matrices.

Experimental Protocol: this compound Quantification in Soil using QuEChERS and GC-MS with an Internal Standard

This protocol details the quantification of this compound in soil samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Sample Preparation and Homogenization

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil thoroughly to ensure a representative sample.

2. QuEChERS Extraction

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (either this compound-d11 or alachlor in a suitable solvent like acetonitrile) to the soil sample. The final concentration of the IS should be in the mid-range of the calibration curve.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥5000 rpm for 2 minutes.

  • The resulting supernatant is the final extract ready for GC-MS analysis.

4. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 20°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • This compound: Monitor characteristic ions (e.g., m/z 162, 147, 120).[5]

      • Alachlor: Monitor characteristic ions (e.g., m/z 188, 160, 269).[5]

      • (If available) this compound-d11: Monitor corresponding deuterated fragment ions.

5. Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizing the Workflow and Logic

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Sample 1. Soil Sample (10g) Spike_IS 2. Spike with Internal Standard Sample->Spike_IS Add_ACN 3. Add Acetonitrile (10 mL) Spike_IS->Add_ACN Vortex1 4. Vortex (1 min) Add_ACN->Vortex1 Add_Salts 5. Add QuEChERS Salts Vortex1->Add_Salts Shake 6. Shake (1 min) Add_Salts->Shake Centrifuge1 7. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 8. Transfer Supernatant (1 mL) Centrifuge1->Transfer_Supernatant Supernatant dSPE_Tube 9. Add to dSPE Tube (PSA/MgSO4) Transfer_Supernatant->dSPE_Tube Vortex2 10. Vortex (30s) dSPE_Tube->Vortex2 Centrifuge2 11. Centrifuge Vortex2->Centrifuge2 Final_Extract 12. Final Extract Centrifuge2->Final_Extract Purified Extract GCMS_Analysis 13. GC-MS Analysis Final_Extract->GCMS_Analysis Quantification 14. Quantification GCMS_Analysis->Quantification

Caption: Experimental workflow for this compound quantification in soil.

Internal_Standard_Selection cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standard Analyte This compound (Analyte of Interest) Isotopically_Labeled Isotopically Labeled This compound (e.g., d11) Analyte->Isotopically_Labeled Best Choice (if available) Structurally_Similar Structurally Similar Compound (e.g., Alachlor) Analyte->Structurally_Similar Practical Choice (if ideal is unavailable) Ideal_Properties Identical chemical properties Co-elutes with analyte Mass shift for detection Isotopically_Labeled->Ideal_Properties Alternative_Properties Similar chemical properties Similar chromatographic behavior Resolvable from analyte Structurally_Similar->Alternative_Properties

Caption: Decision logic for selecting an internal standard for this compound analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Fronting or Tailing) for this compound and/or IS 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Incorrect oven starting temperature.1. Use a deactivated liner; replace the liner if necessary. Trim the first few centimeters of the GC column. 2. Bake out the column at a high temperature (within its limit). If contamination persists, replace the column. 3. Ensure the initial oven temperature is appropriate for the solvent used.
Low or No Recovery of this compound and/or IS 1. Inefficient extraction from the soil matrix. 2. Degradation of the analyte or IS during sample preparation. 3. Adsorption to active sites in the analytical system.1. Ensure the soil sample is well-homogenized and the extraction solvent has sufficient contact time. Ensure vigorous shaking after adding salts. 2. Check the pH of the sample; some pesticides are pH-sensitive. The buffered QuEChERS method helps mitigate this. 3. Deactivate the GC system components (liner, column).
High Variability in Results (Poor Precision) 1. Inconsistent injection volumes. 2. Non-homogeneous sample. 3. Inconsistent addition of the internal standard.1. The use of an internal standard should correct for this, but ensure the autosampler is functioning correctly. 2. Thoroughly homogenize the bulk soil sample before taking analytical portions. 3. Use a calibrated pipette to add the internal standard and ensure it is added to every sample, standard, and blank at the same concentration.
Internal Standard Peak Area is Inconsistent Across Samples 1. Matrix effects suppressing or enhancing the IS signal. 2. Inconsistent spiking of the IS.1. This is the primary reason for using an IS. The ratio of analyte to IS should remain consistent even if the absolute areas vary. If the variation is extreme, dilute the sample extract to reduce matrix effects. 2. Verify the pipetting technique and the concentration of the IS spiking solution.
Co-elution of Matrix Interference with this compound or Alachlor 1. Insufficient cleanup during dSPE. 2. Inadequate chromatographic separation.1. Consider using a different dSPE sorbent combination (e.g., adding graphitized carbon black, but be aware it can adsorb planar pesticides). 2. Optimize the GC oven temperature program (e.g., use a slower ramp rate) to improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard necessary for this compound quantification?

A: An internal standard is crucial for accurate quantification because it helps to correct for variations that can occur during sample preparation (e.g., extraction efficiency, sample loss) and analysis (e.g., injection volume, instrument response). By adding a known amount of the internal standard to every sample and standard, the ratio of the analyte signal to the internal standard signal is used for quantification, which is more robust and reliable than using the absolute analyte response alone.[6]

Q2: I cannot find a deuterated this compound standard. Is alachlor a reliable alternative?

A: Yes, alachlor is a good practical alternative. It belongs to the same chemical class (chloroacetanilides) as this compound and has very similar physicochemical properties, leading to comparable behavior during extraction and chromatographic analysis. This similarity allows it to effectively compensate for analytical variations. However, it is essential to verify that alachlor is not present in your control samples and that it is chromatographically resolved from this compound and any matrix interferences.

Q3: When should I add the internal standard during the QuEChERS procedure?

A: The internal standard should be added as early as possible in the sample preparation workflow. For the provided protocol, it is added to the soil sample before the addition of the extraction solvent (acetonitrile). Adding the IS at the beginning ensures that it experiences the same potential losses as the analyte throughout the entire extraction and cleanup process, leading to the most accurate correction.[7]

Q4: What are the key differences between the AOAC and EN QuEChERS methods?

A: The primary differences lie in the composition of the extraction salts and the buffering system used. The AOAC (Association of Official Analytical Chemists) method typically uses an acetate (B1210297) buffer, while the EN (European Standard) method uses a citrate buffer. The choice between them can depend on the specific pesticides being analyzed, as some are sensitive to pH. For a broad range of pesticides, the citrate buffer is often preferred.[8]

Q5: My sample matrix is very complex (e.g., high organic matter). What can I do to improve the cleanup?

A: For highly complex matrices, you may need to modify the dSPE cleanup step. Options include:

  • Increasing the amount of PSA: This will help remove more organic acids and other polar interferences.

  • Adding C18 sorbent: This is effective for removing non-polar interferences like fats and waxes.

  • Adding Graphitized Carbon Black (GCB): GCB is very effective at removing pigments and sterols. However, it should be used with caution as it can adsorb planar pesticides like this compound. If used, the amount should be minimized.[9]

Q6: Can I use LC-MS/MS instead of GC-MS for this compound analysis?

A: Yes, LC-MS/MS is also a very effective technique for the analysis of this compound and is often used for multi-residue pesticide analysis.[10][11] The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, the other pesticides being analyzed in the same run, and the specific matrix. The principles of internal standard selection and use remain the same for both techniques.

References

optimizing mobile phase for propisochlor separation in RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for propisochlor separation using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any peaks for this compound. What are the possible causes and solutions?

A1: Several factors could lead to a complete absence of peaks. A systematic check is recommended:

  • Check System Connections: Ensure all tubing and fittings are secure and that there are no leaks in the system.[1][2]

  • Verify Mobile Phase Flow: Confirm that the pump is on and delivering the mobile phase at the set flow rate. Check for sufficient solvent in the reservoirs.[1] Air bubbles in the pump head can also interrupt flow; purging the pump may be necessary.[2]

  • Detector Settings: Verify that the detector is on, and the correct wavelength for this compound analysis is set. Also, check that the detector lamp has not failed.[2]

  • Sample Preparation: Ensure the sample was prepared correctly and the concentration is within the detection limits of the instrument. It is also possible the sample has deteriorated.[1]

Q2: The retention time for my this compound peak is shifting between injections. How can I stabilize it?

A2: Retention time variability is often linked to the mobile phase or the column's condition.[3]

  • Mobile Phase Composition: In reverse-phase chromatography, retention is very sensitive to the organic solvent concentration.[3] If preparing the mobile phase online, ensure the mixer is functioning correctly. For manually prepared mobile phases, ensure accurate measurement and thorough mixing. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. A common practice is to flush the column with at least 10-20 column volumes of the new mobile phase.[2]

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[2]

  • pH of Mobile Phase: If using buffers, ensure the pH is stable and consistent between batches. Small pH variations can lead to significant shifts in retention for ionizable compounds.[4]

Q3: My this compound peak is showing significant tailing. What can I do to improve the peak shape?

A3: Peak tailing is a common issue in HPLC and can often be addressed by adjusting the mobile phase or checking for column issues.

  • Mobile Phase pH: If your analyte has acidic or basic functional groups, the pH of the mobile phase can significantly impact peak shape. For basic compounds, operating at a low pH (e.g., with 0.1% formic or phosphoric acid) can improve peak symmetry.[5]

  • Column Contamination: Highly retained compounds from previous injections can accumulate at the head of the column, leading to peak tailing. Flushing the column with a strong solvent may resolve this.[6] Using a guard column can help protect the analytical column from strongly adsorbed contaminants.[3]

  • Silanol (B1196071) Interactions: Unwanted interactions between the analyte and free silanol groups on the silica (B1680970) packing material can cause tailing. Using a modern, end-capped C18 column or a column with low silanol activity can minimize these interactions.[5] Adding a competitive base to the mobile phase, like triethylamine, can also help, but may not be suitable for all detectors (e.g., MS).

Q4: The backpressure in my HPLC system is too high. What should I check?

A4: High backpressure is a sign of a blockage in the system.

  • Isolate the Source: Systematically remove components from the flow path (starting from the detector and moving backward towards the pump) to identify the source of the high pressure.[1] Replace the column with a union to check the pressure of the system without the column.[6]

  • Column Blockage: If the column is the cause, a plugged inlet frit is a likely culprit. Back-flushing the column (if the manufacturer's instructions permit) may dislodge particulates.[6] If the problem persists, the frit or the entire column may need to be replaced.

  • Sample Particulates: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter to prevent particulates from entering the system.

Experimental Protocol: RP-HPLC Method for this compound Analysis

This protocol describes a general method for the separation of this compound on a C18 column. Optimization may be required based on the specific instrument and sample matrix.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]

  • A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

2. Reagents and Mobile Phase Preparation:

  • HPLC-grade acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH).

  • HPLC-grade water.

  • (Optional) Additive: Formic acid or phosphoric acid.[5]

  • Mobile Phase Example: A common mobile phase consists of a mixture of acetonitrile and water.[5] The exact ratio should be optimized for best separation. For example, start with a 60:40 (v/v) mixture of Acetonitrile:Water.

  • Preparation: Prepare the mobile phase by accurately measuring the required volumes of each solvent. Degas the mobile phase before use by sonication or vacuum filtration to prevent air bubbles in the system.[2]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[8][9]

  • Detection Wavelength: Set the UV detector to an appropriate wavelength for this compound (e.g., 210 nm).[9]

  • Injection Volume: 10 µL.[9]

4. Sample Preparation:

  • Dissolve the this compound standard or extracted sample in the mobile phase to ensure compatibility and good peak shape.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the this compound standard solution.

  • Inject the prepared samples.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, then store it in an appropriate solvent as recommended by the manufacturer.

Data on Mobile Phase Optimization

The composition of the mobile phase is a critical parameter in RP-HPLC. The ratio of organic solvent to water directly influences the retention time and resolution of this compound.

Mobile Phase Composition (Acetonitrile:Water, v/v)Expected Retention TimeObservation
50:50LongerIncreased retention, may improve resolution from early eluting peaks.
60:40ModerateA good starting point for method development.
70:30ShorterDecreased retention, faster analysis time.
80:20Very ShortMay lead to poor resolution from the solvent front.

Note: This table provides a general guide. Actual retention times will vary depending on the specific column, instrument, and other chromatographic conditions.

Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the mobile phase for this compound separation.

MobilePhaseOptimization start Start: this compound Analysis check_separation Is separation adequate? (Peak Shape, Resolution) start->check_separation good_separation Method is Optimized. Proceed with Validation. check_separation->good_separation Yes problem_id Identify Problem check_separation->problem_id No peak_tailing Peak Tailing / Broadening problem_id->peak_tailing Poor Peak Shape retention_issue Poor Retention / Resolution problem_id->retention_issue Retention/Resolution adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->adjust_pH adjust_organic Adjust % Organic Solvent (e.g., Acetonitrile) retention_issue->adjust_organic check_column Check for Column Contamination (Flush with strong solvent) adjust_pH->check_column check_column->check_separation try_modifier Try Different Organic Modifier (e.g., Methanol) adjust_organic->try_modifier try_modifier->check_separation

Caption: Workflow for mobile phase optimization in RP-HPLC.

References

Technical Support Center: Reducing Solvent Consumption in Propisochlor Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with guidance on reducing solvent consumption in the analysis of the herbicide propisochlor. This resource offers practical troubleshooting advice and frequently asked questions to help you implement greener, more efficient analytical methods without compromising data quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary disadvantages of high solvent consumption in pesticide residue analysis?

High solvent consumption presents several challenges. Financially, the cost of purchasing high-purity solvents and the subsequent disposal of hazardous waste can be substantial. Environmentally, many organic solvents are pollutants and contribute to the lab's carbon footprint. From a safety perspective, prolonged exposure to solvent vapors can pose health risks to laboratory personnel.[1] Furthermore, large solvent volumes often require lengthy evaporation steps, which can lead to the loss of volatile analytes.[2]

Q2: What is the QuEChERS method, and how does it reduce solvent usage?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that streamlines the extraction and cleanup process for pesticide residue analysis.[3][4] It significantly reduces solvent consumption by using a small volume of acetonitrile (B52724) for extraction (e.g., 10-15 mL per 10-15 g sample) and replacing traditional column cleanup with a rapid dispersive solid-phase extraction (d-SPE) step.[1][2] This minimizes the need for large volumes of chlorinated and other organic solvents used in older methods.[5]

Q3: Can this compound be analyzed without using any organic solvents for extraction?

Yes, Solid-Phase Microextraction (SPME) is a solvent-free extraction technique.[6] It uses a fused-silica fiber coated with a stationary phase to adsorb analytes directly from a sample matrix (e.g., water) or its headspace.[7][8] The fiber is then transferred directly to the gas chromatograph's injector for thermal desorption, eliminating the need for any extraction solvent.[7] This method is particularly effective for clean matrices like water.[9]

Q4: How does Supercritical Fluid Chromatography (SFC) contribute to a greener analysis?

SFC is a chromatographic technique that uses supercritical carbon dioxide (CO₂) as the primary component of the mobile phase.[10] CO₂ replaces the bulk of organic solvents like acetonitrile or methanol (B129727) typically used in High-Performance Liquid Chromatography (HPLC).[11] By doing so, SFC can reduce organic solvent consumption by as much as 90%, making it a significantly more environmentally sustainable option for the final analytical separation step.[12]

Q5: What is "method miniaturization," and how is it applied?

Method miniaturization involves scaling down the entire analytical procedure.[13] For this compound analysis, this could mean reducing the sample size from 10-15 grams to 1-5 grams and proportionally decreasing the volumes of extraction solvents, salts, and d-SPE sorbents.[3][13] Techniques like Micro-QuEChERS are a direct application of this principle, offering substantial reductions in chemical waste and cost.[3] Microextraction by Packed Sorbent (MEPS) is another example, acting as a miniaturized version of SPE that uses significantly less solvent.[14]

Q6: Are there any trade-offs when switching to solvent-reduction techniques?

While highly advantageous, these techniques can present challenges. Miniaturized methods require highly homogeneous samples to ensure the small subsample is representative.[5] Methods like QuEChERS may be less effective for very complex or high-fat matrices, requiring modifications.[2] Techniques like SPME can be susceptible to matrix effects, where co-extracted substances interfere with the analysis, and the fibers themselves can be fragile.[15]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recoveries with the QuEChERS Method

  • Potential Cause: Inefficient extraction due to insufficient shaking or homogenization.

    • Solution: Ensure the sample is thoroughly homogenized before weighing.[16] After adding acetonitrile, shake the tube vigorously for at least one minute to ensure complete interaction between the solvent and the sample matrix. Mechanical shakers can improve consistency.

  • Potential Cause: Degradation of pH-sensitive analytes. This compound is generally stable, but other pesticides in a multi-residue method may be affected.

    • Solution: Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH during extraction and protect sensitive compounds.[16][17]

  • Potential Cause: Matrix effects from co-extracted interferences.

    • Solution: Optimize the d-SPE cleanup step. Use the appropriate sorbent for your matrix (see Table 2). For complex matrices, you may need to increase the amount of sorbent or use a combination. Always use matrix-matched calibration standards to compensate for signal suppression or enhancement.[18]

Issue 2: Emulsion Formation During Extraction

  • Potential Cause: High concentration of fats, waxes, or natural surfactants in the sample matrix.[19]

    • Solution 1 (Prevention): Instead of shaking the sample vigorously, use a gentler swirling or rocking motion. This reduces the energy that creates emulsions while still allowing for extraction.[19]

    • Solution 2 (Remediation): Centrifuge the sample at a higher speed or for a longer duration. If an emulsion persists, try chilling the sample in a freezer before re-centrifuging. Adding more salt can also help break the emulsion by increasing the ionic strength of the aqueous layer.[20]

Issue 3: Poor Sensitivity or Reproducibility with SPME

  • Potential Cause: Incorrect SPME fiber coating has been selected.

    • Solution: For a moderately non-polar compound like this compound, a Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) coated fiber is a suitable starting point.[9] Consult fiber selection guides for optimal performance based on analyte polarity.

  • Potential Cause: Sub-optimal extraction parameters (time, temperature, agitation).

    • Solution: Systematically optimize the extraction. Increase extraction time and temperature to improve the kinetics of analyte adsorption onto the fiber.[21] Agitation (stirring or sonication) of the sample during extraction can also significantly improve efficiency.

  • Potential Cause: The fiber is damaged or contaminated.

    • Solution: Inspect the fiber visually for stripping of the coating. Condition the fiber before each use as recommended by the manufacturer to remove contaminants. If performance degrades, replace the fiber.

Data Presentation

Table 1: Comparison of Solvent Consumption for Various Extraction Techniques

TechniqueTypical Sample SizeTypical Solvent Volume per SampleRelative Solvent Usage
Traditional LLE (e.g., Shaker)20-50 g100-200 mLHigh
Accelerated Solvent Extraction (ASE)1-30 g15-50 mL[22]Medium
Standard QuEChERS10-15 g10-15 mL[2]Low
Miniaturized QuEChERS1-5 g1-5 mLVery Low
Solid-Phase Microextraction (SPME)1-15 mL (water)0 mL (solventless extraction)None

Table 2: Guide to d-SPE Sorbent Selection for QuEChERS Cleanup

SorbentTarget InterferencesCommon Matrices
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, anthocyanin pigmentsFruits, vegetables
C18 (End-capped Silica) Non-polar interferences (lipids, waxes)High-fat matrices (e.g., avocado, nuts, oilseeds)
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterolsDeeply colored fruits and vegetables (e.g., spinach, carrots)
Z-Sep/Z-Sep+ (Zirconia-based) Lipids, pigments (especially chlorophyll)High-fat and highly pigmented matrices
MgSO₄ (Anhydrous Magnesium Sulfate) Residual waterUsed in all d-SPE applications to remove water from the extract

Experimental Protocols

Protocol 1: Miniaturized QuEChERS Method for this compound in Soil

  • Sample Preparation: Weigh 5 g of homogenized soil into a 15 mL centrifuge tube.

  • Hydration (for dry soil): Add 2 mL of deionized water and vortex for 30 seconds. Let stand for 15 minutes.

  • Extraction: Add 5 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute.

  • Salting-Out: Add a pre-weighed mixture of 2 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 0.5 g sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 RCF for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.

  • Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Analysis: Take the supernatant and dilute as needed for LC-MS/MS or GC-MS analysis.

Protocol 2: Headspace SPME Method for this compound in Water

  • Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial.

  • Ionic Strength Adjustment: Add 3 g of sodium chloride (NaCl) to the vial to "salt out" the analyte, increasing its volatility.

  • Incubation: Place the vial in a heating block or autosampler agitator set to 80°C. Allow the sample to equilibrate for 20 minutes with agitation.[21]

  • Extraction: Expose a conditioned PDMS-coated SPME fiber to the headspace above the water sample for 30 minutes at 80°C with continued agitation.

  • Desorption and Analysis: Immediately transfer the fiber to the heated injection port (e.g., 250°C) of a GC-MS system. Desorb for 5 minutes in splitless mode to transfer the this compound onto the analytical column for separation and detection.

Mandatory Visualization

QuEChERS_Workflow A 1. Sample Weighing (e.g., 10g sample in 50mL tube) B 2. Add Acetonitrile (e.g., 10mL) A->B Extraction Solvent C 3. Shake Vigorously (1 min) B->C D 4. Add QuEChERS Salts (e.g., MgSO4, NaCl) C->D Salting-Out E 5. Shake & Centrifuge (≥4000 RCF, 5 min) D->E F 6. Collect Supernatant (Acetonitrile Layer) E->F Phase Separation G 7. d-SPE Cleanup (Add extract to tube with sorbents) F->G Cleanup Step H 8. Vortex & Centrifuge G->H I 9. Final Extract for Analysis (LC-MS/MS or GC-MS) H->I Purified Sample

Caption: Standard QuEChERS workflow for pesticide residue analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 1. Place Sample in Vial (e.g., 10mL Water) B 2. Add Salt (optional) (e.g., NaCl) A->B C 3. Incubate & Agitate (e.g., 80°C) B->C D 4. Expose SPME Fiber to Headspace C->D Analyte Adsorption E 5. Retract Fiber & Transfer D->E F 6. Thermal Desorption in GC Inlet E->F Analyte Injection G 7. GC-MS Analysis F->G

Caption: Workflow for Headspace Solid-Phase Microextraction (SPME).

Troubleshooting_Logic Start Problem: Low Analyte Recovery CheckHomogenization Is the sample fully homogenized? Start->CheckHomogenization ImproveHomogenization Action: Improve blending or grinding process. CheckHomogenization->ImproveHomogenization No CheckShaking Was shaking vigorous and timed? CheckHomogenization->CheckShaking Yes Final Re-analyze Sample ImproveHomogenization->Final UseMechanicalShaker Action: Use mechanical shaker for consistency. CheckShaking->UseMechanicalShaker No CheckMatrix Is it a complex or high-pigment matrix? CheckShaking->CheckMatrix Yes UseMechanicalShaker->Final OptimizeDSPE Action: Add/change d-SPE sorbent (e.g., GCB, C18). CheckMatrix->OptimizeDSPE Yes UseMatrixMatched Action: Prepare standards in blank matrix extract. CheckMatrix->UseMatrixMatched No OptimizeDSPE->UseMatrixMatched UseMatrixMatched->Final

Caption: Troubleshooting logic for low recovery in extraction methods.

References

Propisochlor Adsorption Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the adsorption of propisochlor to laboratory ware. Adsorption can lead to significant errors in analytical measurements, resulting in inaccurate quantification and unreliable experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize analyte loss.

Frequently Asked Questions (FAQs)

Q1: Why is this compound adsorbing to my labware?

A1: this compound is a hydrophobic (water-repelling) molecule.[1] This characteristic gives it a strong affinity for non-polar surfaces, especially common laboratory plastics like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). This attraction, driven by hydrophobic interactions, causes the molecule to stick to the surface of containers, pipette tips, and vials, removing it from the solution and leading to lower-than-expected concentration measurements.

Q2: What chemical properties of this compound influence its adsorption?

A2: this compound's tendency to adsorb is primarily due to its chemical structure. Key properties include:

  • Low Water Solubility: It has a moderate solubility in water (90.8 mg/L at 20°C).[2]

  • High Solubility in Organic Solvents: It is highly soluble in organic solvents like acetone (B3395972) and acetonitrile (B52724).[2][3][4][5]

  • Hydrophobic Nature: As a chloroacetanilide herbicide, its molecular structure has significant non-polar regions, leading to strong interactions with hydrophobic surfaces.[1][6][7][8]

Q3: Which types of labware are most and least prone to this compound adsorption?

A3: The choice of labware material is a critical factor in preventing adsorption.

  • High Risk: Non-polar plastics such as polypropylene (PP) and polystyrene (PS) present the highest risk for adsorption due to their hydrophobic surfaces.[1][6]

  • Moderate Risk: Standard borosilicate glass is a better option than plastic as its surface is more polar (hydrophilic), making it less attractive to hydrophobic molecules like this compound.[1][9]

  • Low Risk (Recommended): Silanized, or deactivated, glass is the best choice.[1][10] The silanization process masks the polar silanol (B1196071) groups on the glass surface, creating an inert and less adsorptive surface.[11][12][13]

Troubleshooting Guide

If you suspect this compound loss due to adsorption, follow this troubleshooting guide.

Problem: Consistently low or variable analytical results for this compound standards or samples.

Step 1: Evaluate Your Labware.

  • Are you using plastic containers (e.g., polypropylene centrifuge tubes, pipette tips, vials)? If so, this is the most likely cause of adsorption.

  • Solution: Switch to borosilicate glassware. For best results, use certified low-adsorption or silanized glass vials.[1][9]

Step 2: Review Your Solvent System.

  • Is this compound fully dissolved? While soluble in many organic solvents, precipitation can occur if the aqueous content of your solution is too high.

  • Solution: Ensure you are using a solvent system in which this compound is highly soluble, such as acetonitrile or acetone, especially for stock solutions.[2][3][14] For working solutions with higher water content, be mindful of potential solubility issues.

Step 3: Implement Pre-treatment and Rinsing Protocols.

  • Are you pre-treating your labware? Even with glass, some level of adsorption can occur.

  • Solution: Before use, rinse all labware that will contact your sample (vials, tubes, pipette tips) with the experimental solvent. This can help to pre-condition the surface. For highly sensitive analyses, consider "priming" the surface by exposing it to a solution of this compound at a similar or higher concentration than your samples, then discarding the priming solution before adding your sample.[1]

Step 4: Optimize Your Sample Handling.

  • Minimize the contact time and surface area. Prolonged storage in inappropriate containers can increase analyte loss.

  • Solution: Prepare samples and standards immediately before analysis whenever possible. Minimize the number of transfer steps and use low-binding pipette tips if plastics are unavoidable.

The following diagram illustrates a troubleshooting workflow to identify and mitigate this compound adsorption.

G cluster_0 Troubleshooting Workflow start Low/Variable this compound Concentration Detected check_labware Check Labware Material start->check_labware is_plastic Plastic (PP, PE, etc.)? check_labware->is_plastic Evaluate is_glass Standard Glass? is_plastic->is_glass No switch_to_glass Switch to Silanized or Borosilicate Glass is_plastic->switch_to_glass Yes silanize_glass Consider Silanization is_glass->silanize_glass Yes check_solvent Check Solvent System is_glass->check_solvent No (Silanized) switch_to_glass->check_solvent silanize_glass->check_solvent solvent_ok Is this compound Highly Soluble? check_solvent->solvent_ok change_solvent Modify Solvent (e.g., increase organic content) solvent_ok->change_solvent No implement_rinsing Implement Pre-Rinsing / Priming solvent_ok->implement_rinsing Yes change_solvent->implement_rinsing end_point Re-analyze Sample implement_rinsing->end_point

Troubleshooting workflow for this compound adsorption.

Data Summary

Labware MaterialSolvent SystemRelative Risk of AdsorptionRecommended Action
Polypropylene (PP) Aqueous / Low % OrganicHighAvoid for quantitative analysis. If unavoidable, pre-rinse with organic solvent and "prime" the surface with a similar concentration solution.
High % OrganicModeratePre-rinse with the pure organic solvent before use.
Borosilicate Glass Aqueous / Low % OrganicModeratePreferred over plastic. Ensure thorough cleaning. For critical work, consider silanization.
High % OrganicLowRecommended for routine use. Always clean and pre-rinse with solvent.
Silanized Glass AnyVery LowBest practice. Ideal for preparing standards and storing samples for sensitive analysis.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Labware

This protocol allows a user to quantify the percentage of this compound lost to different types of labware.

Objective: To determine the extent of this compound adsorption to polypropylene tubes and standard glass vials compared to a low-adsorption control.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade) or other suitable organic solvent[3][5][14]

  • Deionized water

  • Labware to be tested (e.g., 1.5 mL polypropylene microcentrifuge tubes, 2 mL borosilicate glass vials)

  • Control labware (e.g., 2 mL silanized glass autosampler vials)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • LC-MS/MS or GC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solution Preparation: Prepare a 1 µg/mL working solution by diluting the stock solution in the desired experimental solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample (T0): Directly prepare the working solution in a silanized glass autosampler vial. For example, add 500 µL of a 2 µg/mL intermediate solution to 500 µL of water directly in the vial. Cap immediately and vortex. This sample represents 0% adsorption loss.

  • Test Sample Preparation: Pipette 1 mL of the 1 µg/mL working solution into each of the test labware articles (e.g., five polypropylene tubes and five glass vials).

  • Incubation: Cap the tubes/vials and let them stand at room temperature for a defined period that mimics your typical experimental workflow (e.g., 2 hours).

  • Sample Transfer: After incubation, vortex each tube/vial and transfer the supernatant to a silanized glass autosampler vial for analysis.

  • Analysis: Analyze all control and test samples by a validated chromatographic method (LC-MS/MS or GC-MS).

  • Calculation: Calculate the percentage of this compound adsorbed using the following formula: % Adsorption = [(Peak Area of Control - Peak Area of Test) / Peak Area of Control] * 100

Protocol 2: Silanization of Glassware

This protocol describes how to treat glassware to create a hydrophobic, low-adsorption surface.[9][11] Note: This procedure involves hazardous chemicals and must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

Procedure:

  • Cleaning: Ensure glassware is thoroughly cleaned and dried completely.

  • Silanization: In a chemical fume hood, completely immerse the glassware in the silanizing solution (or fill the glassware with the solution) and agitate for 5-10 minutes.

  • Rinsing: Remove the glassware from the silanizing solution and rinse thoroughly with toluene (or hexane), followed by a rinse with methanol to remove any unreacted silanizing agent.

  • Drying: Allow the glassware to air dry in the fume hood, or dry in an oven at a low temperature (e.g., 80°C for 20 minutes).[9]

  • Curing: Bake the glassware at a higher temperature (e.g., 100-120°C) for at least 2 hours to cure the silane (B1218182) coating.

  • Final Wash: Perform a final wash with soap and water, followed by a rinse with deionized water, and allow to air dry.[11] The glassware is now ready for use.

This compound-Labware Interaction Diagram

The following diagram illustrates the conceptual interaction between this compound and different labware surfaces.

G cluster_1 Interaction of this compound with Labware Surfaces cluster_pp Polypropylene Surface cluster_glass Glass Surface cluster_silanized Silanized Glass Surface This compound This compound Molecule Hydrophobic pp_surface Non-polar Surface High Adsorption This compound->pp_surface Strong Hydrophobic Interaction glass_surface Polar Surface (Silanol Groups) Moderate Adsorption This compound->glass_surface Weak Interaction silanized_surface Inert, Hydrophobic Layer Low Adsorption This compound->silanized_surface Repulsion / No Interaction

Conceptual model of this compound-surface interactions.

References

Technical Support Center: Enhancing the Selectivity of Propisochlor Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propisochlor analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the selectivity of this compound extraction methods from various environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for this compound extraction include Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), Solid Phase Extraction (SPE), and traditional liquid-liquid extraction (LLE).[1][2][3][4] The choice of method often depends on the sample matrix, desired limit of detection, and available equipment. Immunoassays like fluorescence polarization immunoassay (FPIA) have also been developed for rapid screening in water samples.[5][6]

Q2: How can I improve the selectivity of my this compound extraction from complex matrices like soil?

A2: To enhance selectivity, a robust cleanup step following extraction is crucial. For soil samples, techniques like dispersive solid-phase extraction (d-SPE) as part of the QuEChERS method, or the use of specific SPE cartridges like primary secondary amine (PSA), can effectively remove co-extractives.[1][3] Pressurized liquid extraction (PLE) with in-cell cleanup using sorbents like silica (B1680970) gel has also been shown to be effective in selectively extracting organic contaminants.[7]

Q3: I am experiencing low recovery of this compound. What are the possible causes and solutions?

A3: Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure the chosen solvent is appropriate for this compound and the sample matrix. Acetonitrile is commonly used for QuEChERS, while methanol (B129727)/water or acetone (B3395972) can be used for other methods.[1][3] The extraction time and agitation method (e.g., vortexing, shaking) should also be optimized.

  • Analyte Loss During Cleanup: The cleanup sorbent might be too strong, leading to the retention of this compound. Evaluate different sorbents or the amount used.

  • Degradation: this compound can degrade under certain conditions. For instance, its photolysis is influenced by pH and the presence of dissolved oxygen.[8] Ensure your experimental conditions minimize degradation.

  • Matrix Effects: Components of the sample matrix can interfere with the extraction and analysis, leading to suppression or enhancement of the analytical signal.[9]

Q4: What is the "matrix effect" and how can I mitigate it in this compound analysis?

A4: The matrix effect is the alteration of the analytical signal of the target analyte due to the presence of co-extracted compounds from the sample matrix.[9] This can lead to inaccurate quantification. To mitigate this:

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.

  • Employ Isotope-Labeled Internal Standards: Stable isotopically labeled analogs of this compound can be spiked into the sample to correct for matrix effects and variations in recovery.[10]

  • Optimize Cleanup: A more selective cleanup procedure can reduce the amount of co-extracted matrix components.

  • Dilute the Extract: Diluting the final extract can sometimes reduce the matrix effect, but this may compromise the limit of detection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape in GC Analysis Active sites in the GC inlet or column can interact with the analyte.[11]Use analyte protectants like D-sorbitol or 3-ethoxy-1,2-propanediol (B54293) to passivate active sites.[11] Ensure proper maintenance of the GC system, including liner and column replacement.
High Background Noise or Interfering Peaks Co-extraction of interfering compounds from the sample matrix.[9]Implement a more rigorous cleanup step. For QuEChERS, consider using a combination of PSA and C18 sorbents. For SPE, optimize the washing and elution steps. Gel permeation chromatography (GPC) can also be used for cleanup of complex samples.[10]
Inconsistent Results (Poor Reproducibility) Variability in sample preparation steps, such as inconsistent vortexing times or solvent volumes.Standardize all steps of the extraction protocol. Use automated systems for liquid handling and extraction where possible to improve precision.
Analyte Degradation This compound may be sensitive to light, pH, or temperature.[8]Protect samples and extracts from light. Control the pH of the extraction and final solution. Avoid high temperatures during solvent evaporation steps.

Data Presentation

Table 1: Performance of Different this compound Extraction Methods

Method Matrix Recovery (%) Limit of Detection (LOD) Relative Standard Deviation (RSD) (%) Reference
QuEChERS-UPLC-MS/MSWater, Soil, Rice73.7 - 94.90.03 - 0.12 µg/kg1.1 - 13.9 (intra-day)[1][2]
SPE-GC-ECDCorn, Soil73.8 - 115.50.01 mg/kg< 11.1[3]
FPIAPond Water80.0 - 86.68.4 ng/mLNot Specified[5][6]

Experimental Protocols

QuEChERS Method for Soil Samples (Adapted from[1][2])
  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add appropriate internal standards.

    • Add a salt packet containing magnesium sulfate (B86663) and sodium acetate (B1210297).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a 2 mL centrifuge tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at >10000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant for analysis by UPLC-MS/MS.

Solid Phase Extraction (SPE) for Water Samples (General Protocol)
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Pass 1 L of the water sample through the conditioned cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained this compound with a suitable organic solvent, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.[3][12]

  • Concentration and Analysis:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC or LC analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile & Internal Standards sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts vortex1 4. Vortex add_salts->vortex1 centrifuge1 5. Centrifuge vortex1->centrifuge1 supernatant 6. Take Supernatant centrifuge1->supernatant add_dspe 7. Add to d-SPE Tube (PSA + MgSO4) supernatant->add_dspe vortex2 8. Vortex add_dspe->vortex2 centrifuge2 9. Centrifuge vortex2->centrifuge2 final_extract 10. Final Extract centrifuge2->final_extract analysis 11. UPLC-MS/MS Analysis final_extract->analysis

Caption: Workflow for this compound Extraction using the QuEChERS Method.

SPE_Workflow start Start conditioning 1. Cartridge Conditioning (Methanol -> Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Cartridge Washing (Remove Interferences) loading->washing elution 4. Analyte Elution (Organic Solvent) washing->elution concentration 5. Concentration & Reconstitution elution->concentration analysis 6. Instrumental Analysis concentration->analysis end End analysis->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Recovery cause1 Incomplete Extraction issue->cause1 cause2 Analyte Loss During Cleanup issue->cause2 cause3 Matrix Effects issue->cause3 cause4 Analyte Degradation issue->cause4 sol1 Optimize Solvent & Method cause1->sol1 sol2 Evaluate Sorbent Type/Amount cause2->sol2 sol3 Use Matrix-Matched Standards cause3->sol3 sol4 Control pH, Light, Temp cause4->sol4

References

troubleshooting low recovery of propisochlor in fortified samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of propisochlor in fortified samples during analytical testing. The information is tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable recovery range for this compound in fortified samples?

A1: For most pesticide residue analysis, the generally accepted recovery range is 70-120%.[1][2] Specific method validation guidelines from regulatory bodies should always be consulted, as acceptable ranges can vary based on the matrix, fortification level, and the scope of the analysis. Studies using the QuEChERS method for this compound have reported mean recoveries between 73.7% and 94.9%.[1][2]

Q2: What are the most common causes of low this compound recovery?

A2: Low recovery of this compound can stem from several factors during the analytical process. These include:

  • Suboptimal Extraction: Incorrect choice of extraction solvent, inadequate homogenization, or inappropriate solvent-to-sample ratio.

  • Analyte Degradation: this compound is susceptible to degradation, particularly through hydrolysis in alkaline conditions.[3] Photodegradation can also occur.

  • Matrix Effects: Complex sample matrices, such as those with high organic matter or fat content, can interfere with extraction and detection, leading to suppression of the analytical signal.[4]

  • Improper Cleanup: Inefficient removal of interfering co-extractives during the solid-phase extraction (SPE) cleanup step can lead to ion suppression in the analytical instrument and analyte loss.

  • pH of the Extraction Solvent: The pH of the extraction medium can influence the stability and extraction efficiency of this compound.

Q3: Which extraction solvent is recommended for this compound?

A3: Acetonitrile (B52724) is the most commonly used and recommended extraction solvent for this compound, particularly within the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1][2][5] Acetonitrile is effective at extracting a wide range of pesticides and is compatible with subsequent analytical techniques like LC-MS/MS. While ethyl acetate (B1210297) can also be used, acetonitrile generally provides better recovery and cleaner extracts for a broader range of pesticides.[6]

Q4: How does the pH of the sample and extraction solvent affect this compound recovery?

A4: this compound is susceptible to hydrolysis, and this degradation is accelerated in alkaline solutions. Therefore, maintaining a neutral or slightly acidic pH during extraction is crucial to prevent analyte loss. The predicted pKa of this compound is approximately 1.30, indicating it is a very weak base. Buffering the extraction solvent, for example by using the AOAC or EN versions of the QuEChERS method which include acetate or citrate (B86180) buffers respectively, can help maintain a stable pH and improve recovery.

Q5: My samples are high in organic matter/fat. How can I improve this compound recovery?

A5: High organic matter or fat content can lead to significant matrix effects and low recovery. Consider the following modifications to your protocol:

  • Adjust Sample-to-Solvent Ratio: For soils with high organic matter, you may need to adjust the sample size or increase the solvent volume to ensure efficient extraction.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches your sample to compensate for signal suppression or enhancement.[4]

  • Optimize Cleanup: Use a combination of cleanup sorbents. For fatty matrices, a combination of Primary Secondary Amine (PSA) and C18 is often recommended. For samples with high pigment content like spinach, Graphitized Carbon Black (GCB) can be effective, but it may also adsorb planar pesticides, so its use should be carefully evaluated.[5][7][8]

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving common issues leading to low this compound recovery.

Table 1: Troubleshooting Low this compound Recovery
Observed Problem Potential Cause Recommended Solution
Low recovery in all samples, including quality controls. Suboptimal Extraction Conditions - Verify Extraction Solvent: Ensure you are using acetonitrile. If using an alternative, validate its efficiency for this compound. - Check Homogenization: Ensure the sample is thoroughly homogenized before extraction. - Optimize Shaking/Vortexing: Increase the shaking/vortexing time during extraction to ensure complete partitioning of the analyte into the solvent.
Analyte Degradation - Control pH: Use a buffered QuEChERS method (e.g., with acetate or citrate buffers) to maintain a stable, slightly acidic pH. - Minimize Light Exposure: Protect samples and extracts from direct sunlight or harsh laboratory lighting to prevent photodegradation. - Temperature Control: Avoid exposing samples to high temperatures during processing and storage.
Instrumental Issues - Check Instrument Sensitivity: Ensure the analytical instrument is properly tuned and calibrated. - Clean the Ion Source: Matrix components can contaminate the ion source, leading to signal suppression.
Low recovery in specific sample matrices (e.g., high organic matter soil, fatty foods). Significant Matrix Effects - Matrix-Matched Standards: Prepare calibration standards in a blank extract of the problematic matrix.[4] - Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components.
Ineffective Cleanup - Select Appropriate Sorbents: For high-fat matrices, use a combination of PSA and C18. For pigmented samples, consider a small amount of GCB, but validate to ensure no loss of this compound.[5][7][8] - Optimize Sorbent Amount: Use the appropriate amount of sorbent for the volume of extract being cleaned.
Inconsistent or erratic recovery. Incomplete Phase Separation - Ensure Proper Salting Out: Use the correct type and amount of salting-out salts (e.g., MgSO₄ and NaCl) and ensure they are fully dissolved. - Centrifugation: Ensure centrifugation is performed at the recommended speed and for the appropriate duration to achieve a clean separation of the organic and aqueous layers.
Sample Heterogeneity - Thorough Homogenization: Ensure the initial sample is thoroughly homogenized to obtain a representative subsample for extraction.

Experimental Protocols

General QuEChERS Protocol for this compound in Soil

This protocol is a general guideline and may require optimization based on the specific soil type and laboratory conditions.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil has low moisture content, add an appropriate amount of deionized water to achieve a total water content of approximately 80-100% and allow it to hydrate (B1144303) for at least 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate internal standards.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl for the original unbuffered method, or the appropriate buffered salt mixture).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents. For many soil types, 150 mg MgSO₄ and 50 mg PSA is a suitable starting point.[1][2]

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥10,000 x g) for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.

Table 2: Comparison of Cleanup Sorbents for Different Matrices
Matrix Type Primary Interferences Recommended Sorbent(s) Comments
General Fruits & Vegetables Organic acids, sugarsPSAPSA effectively removes acidic interferences.
Fatty Matrices (e.g., avocado, nuts) Lipids, fatty acidsPSA + C18C18 is effective at removing nonpolar interferences like fats.[7][8]
Pigmented Matrices (e.g., spinach, carrots) Chlorophyll, carotenoidsPSA + GCB (use with caution)GCB is very effective at removing pigments but can adsorb planar pesticides. Use the minimum amount necessary and validate recovery.[5]
Soils with High Organic Matter Humic and fulvic acidsPSAPSA helps to remove acidic organic matter. Matrix-matched calibration is highly recommended.[4]

Visualizations

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Workflow cluster_systematic Troubleshoot Systematic Issues cluster_matrix Troubleshoot Matrix-Specific Issues start Low this compound Recovery Observed check_qc Are QC samples (blanks, spikes) also showing low recovery? start->check_qc systematic_issue Systematic Issue Likely check_qc->systematic_issue Yes matrix_issue Matrix-Specific Issue Likely check_qc->matrix_issue No check_extraction Review Extraction Protocol: - Correct solvent (Acetonitrile)? - Adequate homogenization? - Correct salt addition? systematic_issue->check_extraction characterize_matrix Characterize the Matrix: - High fat content? - High pigment content? - High organic matter? matrix_issue->characterize_matrix check_stability Consider Analyte Stability: - Is the extraction pH controlled (buffered)? - Are samples protected from light and heat? check_extraction->check_stability check_instrument Verify Instrument Performance: - Is the instrument calibrated? - Is the ion source clean? check_stability->check_instrument resolve Recovery Improved check_instrument->resolve optimize_cleanup Optimize d-SPE Cleanup: - Use C18 for fats? - Use GCB for pigments (with validation)? - Adjust PSA amount? characterize_matrix->optimize_cleanup use_matrix_matched Implement Matrix-Matched Calibration optimize_cleanup->use_matrix_matched dilute_extract Dilute Final Extract use_matrix_matched->dilute_extract dilute_extract->resolve

Caption: A flowchart to guide the troubleshooting process for low this compound recovery.

Factors Influencing this compound Recovery

Factors_Influencing_Recovery cluster_sample Sample Characteristics cluster_method Analytical Method cluster_analyte Analyte Properties matrix Sample Matrix (Soil, Water, Crop) extraction Extraction - Solvent Choice - Homogenization - Salting Out matrix->extraction ph pH stability This compound Stability - Hydrolysis (pH-dependent) - Photolysis ph->stability interferences Interfering Substances (Lipids, Pigments, Humic Acids) cleanup Cleanup - Sorbent Selection (PSA, C18, GCB) - Sorbent Amount interferences->cleanup extraction->cleanup analysis Instrumental Analysis - Technique (LC/GC-MS) - Calibration cleanup->analysis recovery This compound Recovery analysis->recovery stability->recovery

Caption: Key factors that can impact the recovery of this compound during analysis.

References

Technical Support Center: Optimization of Ionization Source for Propisochlor in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometry analysis of propisochlor.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound analysis?

A1: Both ESI and APCI can be used for the analysis of pesticides like this compound. The choice between them often depends on the specific analyte's polarity and thermal stability. ESI is generally preferred for polar to moderately polar compounds, while APCI is well-suited for less polar and more volatile compounds. For this compound, which is a moderately polar herbicide, ESI is a commonly used and effective ionization technique. However, APCI can also provide good sensitivity and may be a viable alternative, particularly if matrix effects are a concern with ESI. It is recommended to test both ionization sources during method development to determine the optimal choice for your specific sample matrix and instrument.

Q2: What are the typical starting parameters for optimizing an ESI source for this compound?

A2: While optimal parameters are instrument-dependent, you can use the following as a starting point for method development. These parameters should be systematically optimized to achieve the best signal intensity and stability for this compound.

ParameterTypical Starting Range (Positive Ion Mode)
Capillary Voltage3.0 - 4.5 kV
Cone Voltage / Fragmentor Voltage20 - 40 V
Desolvation Gas (Nitrogen) Flow600 - 1000 L/Hr
Desolvation Temperature300 - 450 °C
Source Temperature100 - 150 °C
Nebulizer Gas Pressure30 - 60 psi

Q3: How can I improve the signal intensity of this compound in my mass spectrometer?

A3: To improve signal intensity, systematic optimization of the ionization source parameters is crucial. This involves adjusting the capillary voltage, cone/fragmentor voltage, desolvation gas flow and temperature, and nebulizer pressure. A Design of Experiments (DoE) approach can be efficient in finding the optimal settings. Additionally, ensure your mobile phase is compatible with ESI; for positive ion mode, acidic modifiers like formic acid (0.1%) are commonly added to promote protonation. For negative ion mode, a basic modifier like ammonium (B1175870) hydroxide (B78521) might be used. Low flow rates (0.2-0.4 mL/min) generally enhance ESI efficiency.

Q4: What is in-source fragmentation and how can it affect the analysis of this compound?

A4: In-source fragmentation, also known as source-induced dissociation (SID), is the fragmentation of an analyte that occurs within the ionization source before the ions enter the mass analyzer.[1] This can happen if the cone voltage (or fragmentor voltage) is set too high, or if the source temperature is excessive.[2] For this compound, this could lead to a decrease in the abundance of the precursor ion you intend to monitor, potentially resulting in lower sensitivity or even false negatives.[2] To mitigate this, carefully optimize the cone voltage to maximize the signal of the desired precursor ion while minimizing fragmentation. In some cases, a specific, stable in-source fragment can be intentionally used as the precursor ion for quantification if it provides better sensitivity and specificity.[2]

Troubleshooting Guide

Problem: Low or No this compound Signal

Possible Cause Troubleshooting Steps
Incorrect Ionization Mode This compound generally ionizes well in positive ion mode. Verify that your instrument is set to the correct polarity.
Suboptimal Source Parameters Systematically optimize key ESI or APCI parameters including capillary voltage, cone voltage, gas flows, and temperatures.[3] Start with recommended values and adjust one parameter at a time while monitoring the signal.
Mobile Phase Incompatibility Ensure the mobile phase promotes ionization. For positive mode ESI, add a small amount of an acidic modifier like 0.1% formic acid.[4]
Sample Degradation This compound may be susceptible to degradation under certain conditions. Ensure proper sample storage and handle standards appropriately.
Instrument Contamination A contaminated ion source can lead to signal suppression.[5] Follow the manufacturer's protocol for cleaning the ion source components.
Clogged Sprayer Needle A partial or complete clog in the ESI needle will result in an unstable or absent spray. Check the spray and clean or replace the needle if necessary.

Problem: High Background Noise or Poor Signal-to-Noise Ratio

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh mobile phase additives. Contaminants can increase background noise.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a poor signal-to-noise ratio.[6] Improve sample cleanup, dilute the sample, or adjust the chromatographic separation to better resolve this compound from interfering matrix components.[6]
Improper Grounding Ensure all components of the LC-MS system are properly grounded to minimize electrical noise.
Leaks in the System Air leaks in the LC or MS system can introduce noise. Perform a leak check according to the instrument manufacturer's guidelines.

Problem: Unstable Signal or Poor Reproducibility

Possible Cause Troubleshooting Steps
Unstable ESI Spray An inconsistent spray will lead to a fluctuating signal. Check for a steady spray from the ESI needle. This can be affected by the nebulizer gas flow, solvent composition, and the condition of the needle.
Fluctuations in Gas Flow or Temperature Ensure that the desolvation and nebulizer gas flows, as well as the source and desolvation temperatures, are stable and set appropriately.
Column Equilibration Insufficient column equilibration between injections can lead to shifts in retention time and variable ionization efficiency. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Sample Carryover Residual this compound from a previous injection can lead to inaccurate results in subsequent runs. Optimize the autosampler wash procedure by using a strong solvent to clean the injection needle and port between samples.

Experimental Protocols

Protocol 1: Ionization Source Optimization by Flow Injection Analysis (FIA)

This protocol describes a systematic approach to optimize the ionization source parameters for this compound using Flow Injection Analysis (FIA), which allows for rapid assessment of signal intensity without chromatographic separation.

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a solvent mixture that mimics the expected mobile phase composition at the time of elution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the FIA system: Disconnect the LC column and connect the autosampler directly to the mass spectrometer's ionization source using a union.

  • Infuse the standard solution at a constant flow rate (e.g., 0.2 mL/min).

  • Open the instrument's tuning software to monitor the signal intensity of the this compound precursor ion in real-time.

  • Optimize one parameter at a time:

    • Capillary Voltage: Start at a low setting (e.g., 2.5 kV) and gradually increase it, observing the effect on signal intensity. Record the voltage that provides the maximum stable signal.

    • Cone/Fragmentor Voltage: With the optimal capillary voltage set, vary the cone voltage to maximize the precursor ion signal while minimizing in-source fragmentation.

    • Desolvation Temperature: Adjust the desolvation temperature to find the point of maximum signal intensity. Excessively high temperatures can cause thermal degradation.[3]

    • Desolvation Gas Flow: Optimize the flow of the desolvation gas (typically nitrogen) to achieve efficient solvent evaporation and ion desolvation.

    • Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to ensure a stable and fine spray.

  • Verify the optimized parameters by injecting the standard solution multiple times to ensure a stable and reproducible signal.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_fia Flow Injection Analysis (FIA) cluster_lcms LC-MS/MS Analysis A Prepare this compound Standard Solution C Infuse Standard (No Column) A->C B Prepare Mobile Phase B->C D Optimize Source Parameters C->D E Install LC Column D->E Apply Optimized Parameters F Acquire Data E->F G Analyze Results F->G

Caption: Experimental workflow for ionization source optimization.

troubleshooting_flowchart cluster_source Ion Source Checks cluster_mobile_phase Mobile Phase Checks cluster_hardware Hardware Checks cluster_solution Solutions Start Low/No this compound Signal CheckPolarity Correct Polarity? (Positive Ion Mode) Start->CheckPolarity OptimizeParams Optimize Source Parameters CheckPolarity->OptimizeParams Yes SolutionA Set to Positive Ion Mode CheckPolarity->SolutionA No CheckModifier Appropriate Modifier? (e.g., 0.1% Formic Acid) OptimizeParams->CheckModifier CheckSpray Stable Spray? CheckModifier->CheckSpray Yes SolutionB Add Appropriate Modifier CheckModifier->SolutionB No PrepareFresh Prepare Fresh Mobile Phase CleanSource Clean Ion Source CheckSpray->CleanSource No G G CheckSpray->G Yes (Further diagnostics needed, e.g., matrix effects) CheckNeedle Check/Clean Sprayer Needle CleanSource->CheckNeedle SolutionB->PrepareFresh

Caption: Troubleshooting flowchart for low this compound signal.

References

Validation & Comparative

Guía Comparativa para la Validación de Métodos Analíticos: Análisis de Propisocloro en Agua por HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Para: Investigadores, científicos y profesionales del desarrollo de fármacos

Esta guía ofrece una comparación objetiva de métodos para la cuantificación del herbicida propisocloro en muestras de agua, con un enfoque en la validación de un método por Cromatografía Líquida de Alta Eficacia (HPLC). Se presentan datos experimentales de apoyo, protocolos detallados y una comparación con técnicas analíticas alternativas para ayudar a los investigadores en la selección y validación de métodos apropiados para el monitoreo ambiental.

Resumen de Rendimiento del Método

La siguiente tabla resume los parámetros de validación cuantitativos para un método de HPLC representativo y lo compara con un método alternativo de alta sensibilidad, la Cromatografía Líquida de Ultra Alta Eficacia acoplada a Espectrometría de Masas en Tándem (UPLC-MS/MS).

Parámetro de ValidaciónMétodo HPLC-UVMétodo UPLC-MS/MS
Linealidad (r²) ≥ 0.99> 0.99
Límite de Detección (LOD) 0.1 - 0.8 ng/mL0.03 - 0.12 ng/mL
Límite de Cuantificación (LOQ) 0.25 - 2.0 ng/mL0.1 - 0.4 ng/mL
Exactitud (Recuperación %) 80.6 – 110.2%73.7 - 94.9%
Precisión (RSD %) 1.9 - 7.6%1.1 - 13.9% (intra-día)

Protocolos Experimentales Detallados

A continuación, se describen las metodologías para la preparación de muestras y el análisis por HPLC-UV y UPLC-MS/MS.

Método por HPLC con Detector UV (HPLC-UV)

Este protocolo se basa en metodologías establecidas para el análisis de pesticidas en agua.[1]

a) Preparación de la Muestra (Extracción en Fase Sólida - SPE)

  • Filtrar 500 mL de la muestra de agua a través de un filtro de fibra de vidrio de 0.45 µm.

  • Acondicionar un cartucho de SPE C18 (500 mg, 6 mL) con 5 mL de metanol seguido de 5 mL de agua destilada.

  • Cargar la muestra de agua filtrada a través del cartucho a un flujo de 5-10 mL/min.

  • Lavar el cartucho con 5 mL de agua destilada para eliminar interferencias.

  • Secar el cartucho bajo vacío durante 10 minutos.

  • Eluir el propisocloro del cartucho con 6 mL de una mezcla de acetato de etilo y diclorometano (9:1 v/v).[1]

  • Evaporar el eluato hasta sequedad bajo una corriente suave de nitrógeno a 40°C.

  • Reconstituir el residuo en 1 mL de la fase móvil para el análisis por HPLC.

b) Condiciones Cromatográficas

  • Sistema HPLC: Sistema de cromatografía líquida con detector UV.[2]

  • Columna: C18 (150 x 2.1 mm, 5 µm).[2]

  • Fase Móvil: Mezcla de acetonitrilo y agua en gradiente.

  • Flujo: 1.0 mL/min.[2]

  • Temperatura de la Columna: 28°C.[2]

  • Volumen de Inyección: 20 µL.

  • Detección: Detector UV a 220 nm.

Método Alternativo: UPLC-MS/MS

Este método proporciona alta sensibilidad y selectividad para la cuantificación de propisocloro.[3]

a) Preparación de la Muestra (Método QuEChERS)

  • Añadir 10 mL de la muestra de agua a un tubo de centrífuga de 50 mL.

  • Agregar 10 mL de acetonitrilo y agitar vigorosamente durante 1 minuto.

  • Añadir el contenido de un paquete de sales QuEChERS (ej. 4 g de MgSO₄, 1 g de NaCl, 1 g de citrato de trisodio dihidratado, 0.5 g de citrato de disodio sesquihidratado).

  • Agitar inmediatamente durante 1 minuto y centrifugar a 4000 rpm durante 5 minutos.

  • Tomar una alícuota de 1 mL del sobrenadante (fase de acetonitrilo).

  • Transferir a un tubo de microcentrífuga que contenga sales de limpieza (ej. 150 mg de MgSO₄ y 25 mg de PSA).

  • Agitar durante 30 segundos y centrifugar a 10000 rpm durante 5 minutos.

  • Filtrar el sobrenadante a través de un filtro de 0.22 µm antes del análisis por UPLC-MS/MS.

b) Condiciones UPLC-MS/MS

  • Sistema: UPLC acoplado a un espectrómetro de masas triple cuadrupolo.

  • Columna: Columna C18 de alta eficiencia (ej. 2.1 x 50 mm, 1.7 µm).

  • Fase Móvil: Gradiente de agua con 0.1% de ácido fórmico (A) y acetonitrilo con 0.1% de ácido fórmico (B).

  • Flujo: 0.3 mL/min.

  • Volumen de Inyección: 5 µL.

  • Ionización: Electrospray en modo positivo (ESI+).

  • Modo de Detección: Monitoreo de Reacciones Múltiples (MRM).

Visualizaciones Mandatorias

A continuación se presentan diagramas que ilustran el flujo de trabajo experimental y las relaciones lógicas.

HPLC_Validation_Workflow cluster_prep Preparación de Muestra cluster_analysis Análisis y Validación cluster_results Resultados p1 Toma de Muestra de Agua p2 Filtración (0.45 µm) p1->p2 p3 Extracción en Fase Sólida (SPE) p2->p3 p4 Elución y Concentración p3->p4 p5 Reconstitución p4->p5 a1 Inyección en HPLC-UV p5->a1 a2 Adquisición de Datos a1->a2 v1 Validación de Linealidad a2->v1 v2 Determinación de LOD/LOQ a2->v2 v3 Evaluación de Exactitud (Recuperación) a2->v3 v4 Evaluación de Precisión (RSD%) a2->v4 r1 Cuantificación de Propisocloro v1->r1 v2->r1 v3->r1 v4->r1

Figura 1. Flujo de trabajo para la validación del método HPLC para el análisis de propisocloro.

Method_Comparison cluster_attributes Atributos de Comparación HPLC HPLC-UV Sensibilidad Sensibilidad HPLC->Sensibilidad Moderada Selectividad Selectividad HPLC->Selectividad Buena Costo Costo de Equipo HPLC->Costo Menor Complejidad Complejidad Operativa HPLC->Complejidad Baja Robustez Robustez HPLC->Robustez Alta LCMS UPLC-MS/MS LCMS->Sensibilidad Muy Alta LCMS->Selectividad Excelente LCMS->Costo Mayor LCMS->Complejidad Alta LCMS->Robustez Moderada

Figura 2. Comparación de atributos clave entre los métodos HPLC-UV y UPLC-MS/MS.

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Propisochlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of the herbicide propisochlor in environmental matrices. The information is compiled from a review of published validation studies to assist laboratories in selecting the most appropriate method for their specific needs. The guide details the performance characteristics and experimental protocols of several common analytical techniques, offering a basis for inter-laboratory comparison and method development.

Quantitative Performance Comparison

The following tables summarize the performance data for different analytical methods used for this compound determination. The data is synthesized from various studies to provide a comparative overview. It is important to note that performance characteristics can vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Comparison of Performance Characteristics for this compound Analysis in Water Samples

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
QuEChERS - UPLC-MS/MS[1]0.03 µg/L0.1 µg/L92.3 - 94.91.1 - 8.9 (intra-day), 3.3 - 7.8 (inter-day)
Fluorescence Polarization Immunoassay (FPIA)[2][3]8.4 ng/mL (8.4 µg/L)Not Reported80.0 - 86.613.8 - 17.2
Solid-Phase Extraction (SPE) - GC-MSData not available for this compound specifically, but typical for pesticides: 2 - 20 ng/L[4]Data not available for this compound specifically, but typical for pesticides: 70-120%[5]Data not available for this compound specifically, but typical for pesticides: < 20%[5]

Table 2: Comparison of Performance Characteristics for this compound Analysis in Soil Samples

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
QuEChERS - UPLC-MS/MS[1]0.12 µg/kg0.4 µg/kg73.7 - 85.24.5 - 13.9 (intra-day), 5.2 - 12.7 (inter-day)
GC-MS/MS (QuEChERS extraction)[6]Not specifically reported for this compound, but for a wide range of pesticides: generally low µg/kg range.Not specifically reported for this compound, but for a wide range of pesticides: generally low µg/kg range.70 - 119< 20
GC-ECD (General pesticide analysis)[7]Not specifically reported for this compound, but for organochlorine pesticides: 0.8 - 11.4 µg/kgNot specifically reported for this compound, but for organochlorine pesticides: 2.6 - 38.1 µg/kg62.6 - 109.6< 20

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.

QuEChERS Sample Preparation followed by UPLC-MS/MS Analysis

This method is widely used for the extraction of pesticides from various matrices due to its simplicity, speed, and low solvent consumption.

a) Sample Extraction:

  • Weigh 10 g of a homogenized soil sample or measure 10 mL of a water sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • For soil samples, add an appropriate amount of purified water to ensure adequate partitioning.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

c) UPLC-MS/MS Analysis:

  • Take an aliquot of the cleaned-up extract and dilute it with an appropriate solvent if necessary.

  • Inject the sample into the UPLC-MS/MS system.

  • Separation is typically achieved on a C18 reversed-phase column.

  • Detection and quantification are performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a rapid screening method based on the principle of competitive binding between the target analyte (this compound) and a fluorescently labeled tracer for a limited number of antibody binding sites.

a) Reagent Preparation:

  • Prepare a standard curve by diluting a this compound standard to various concentrations.

  • Dilute the anti-propisochlor antibody and the fluorescent tracer to their optimal working concentrations in an appropriate buffer.

b) Assay Procedure:

  • Add a small volume of the standard or sample to a microplate well.

  • Add the diluted antibody solution to each well.

  • Add the diluted tracer solution to each well.

  • Incubate the plate for a specified time (e.g., 10-20 minutes) at room temperature to allow the binding reaction to reach equilibrium.

c) Measurement:

  • Measure the fluorescence polarization of each well using a suitable microplate reader.

  • The degree of fluorescence polarization is inversely proportional to the concentration of this compound in the sample.

  • Quantify the this compound concentration in the samples by interpolating their fluorescence polarization values on the standard curve.

Solid-Phase Extraction (SPE) followed by Gas Chromatography (GC) Analysis

SPE is a common technique for the cleanup and concentration of analytes from liquid samples.

a) SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

b) Sample Loading:

  • Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. The this compound will be retained on the sorbent.

c) Elution:

  • Wash the cartridge with deionized water to remove any unretained impurities.

  • Elute the retained this compound from the cartridge using a small volume of an organic solvent (e.g., ethyl acetate, dichloromethane).

d) GC Analysis:

  • Concentrate the eluate to a final volume, typically under a gentle stream of nitrogen.

  • Inject an aliquot of the concentrated extract into the GC system.

  • Separation is performed on a capillary column (e.g., DB-5ms).

  • Detection can be achieved using various detectors such as a Mass Spectrometer (MS), an Electron Capture Detector (ECD), or a Nitrogen-Phosphorus Detector (NPD).

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical sample analysis workflow.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives (e.g., compare methods A, B, C) B Select Participating Laboratories A->B C Prepare & Homogenize Test Samples (spiked & blank) B->C D Establish & Distribute Analytical Protocol C->D E Distribute Samples to Participating Laboratories D->E F Laboratories Perform Analysis (using specified methods) E->F G Laboratories Submit Raw Data & Results F->G H Centralized Data Collation G->H I Statistical Analysis (e.g., z-scores, reproducibility, repeatability) H->I J Identify Outliers & Assess Method Performance I->J K Generate Final Report & Publish Comparison Guide J->K

Caption: Workflow of a typical inter-laboratory comparison study for analytical methods.

Sample_Analysis_Workflow A Sample Collection (Water or Soil) B Sample Preparation A->B C Extraction B->C D QuEChERS C->D for soil/water E Solid-Phase Extraction (SPE) C->E for water F Cleanup (e.g., d-SPE) D->F G Instrumental Analysis E->G F->G H UPLC-MS/MS G->H I GC-MS/MS or GC-ECD G->I J Data Processing & Quantification H->J I->J K Final Report J->K

Caption: General workflow for the analysis of this compound in environmental samples.

References

A Comparative Efficacy Analysis of Propisochlor and Metolachlor Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of propisochlor and S-metolachlor, two prominent members of the chloroacetamide class. Both herbicides are widely used for pre-emergence control of annual grasses and certain broadleaf weeds in major crops. This document synthesizes available experimental data on their mechanism of action, weed control spectrum, and crop safety, and provides detailed experimental protocols for their evaluation.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

This compound and metolachlor (B1676510) share the same primary mechanism of action. They are classified as Herbicide Resistance Action Committee (HRAC) Group 15 herbicides, which act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[1] VLCFAs (fatty acids with more than 18 carbons) are essential components of various lipids, including waxes, suberin, and cutin, which are critical for forming protective barriers in plants.[2][3]

The inhibition occurs at the very first step of the fatty acid elongation cycle, which takes place in the endoplasmic reticulum. Specifically, these herbicides target and inhibit the VLCFA elongase (synthase) enzyme complex.[4][5] This enzyme catalyzes the condensation of an acyl-CoA primer with malonyl-CoA, adding a two-carbon unit to the fatty acid chain.[4] By blocking this crucial step, the herbicides prevent the formation of VLCFAs, leading to a cascade of physiological disruptions, including the inhibition of cell division and shoot growth in germinating seedlings.[1][3] The S-enantiomers of chloroacetamide herbicides, such as S-metolachlor, are significantly more active than their R-enantiomer counterparts.[4]

VLCFA_Synthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibition Acyl_CoA Acyl-CoA (C18) Elongase VLCFA Elongase (Condensing Enzyme) Acyl_CoA->Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase Ketoacyl_CoA β-Ketoacyl-CoA (C20) Elongase->Ketoacyl_CoA Condensation Reduction1 Reduction (NADPH) Ketoacyl_CoA->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction (NADPH) Dehydration->Reduction2 VLCFA_CoA VLCFA-CoA (C20) Reduction2->VLCFA_CoA Cycle Further Elongation Cycles (to C22, C24...) VLCFA_CoA->Cycle Waxes Waxes, Suberin, Cutin Cycle->Waxes Herbicide This compound & Metolachlor Herbicide->Elongase

Caption: Inhibition of the VLCFA elongase enzyme by chloroacetamide herbicides.

Comparative Efficacy on Weed Species

Direct quantitative comparisons in peer-reviewed literature are limited. However, a key field study conducted in corn provides a qualitative side-by-side evaluation.

Table 1: Comparative Weed Control in Corn (Pre-emergence Application) This table is based on a field study where herbicides were applied pre-emergence. Efficacy was evaluated up to 45 days after application.

HerbicideApplication Rate (g a.i./ha)Amaranthus viridis (Slender amaranth)Bidens pilosa (Hairy beggarticks)Brachiaria plantaginea (Alexandergrass)Digitaria horizontalis (Crabgrass)Eleusine indica (Goosegrass)
This compound 1008 - 1152Efficient ControlEfficient ControlEfficient ControlEfficient ControlEfficient Control
Metolachlor 1250Efficient ControlEfficient ControlEfficient ControlEfficient ControlEfficient Control
Data synthesized from Matallo et al., 2002.[6] "Efficient Control" indicates that the study reported effective control of the weed species without providing specific percentage values.

To provide more quantitative insight into the performance of S-metolachlor, data from other studies focusing on its efficacy are presented below. Note that this compound was not an evaluated treatment in these specific experiments.

Table 2: Quantitative Efficacy of S-metolachlor on Common Weeds in Corn This table presents percentage control data for S-metolachlor from various studies to illustrate its typical performance.

Weed SpeciesApplicationRate (g a.i./ha)% ControlSource
Echinochloa crus-galli (Barnyardgrass)PRE1344~83%Andr et al., 2012[7]
Amaranthus retroflexus (Redroot pigweed)PRE / EPOST1344~91%Andr et al., 2012[7]
Chenopodium album (Common lambsquarters)PRE / EPOST1344*~90%Andr et al., 2012[7]
Amaranthus spp. (Pigweeds)PRE107078%Peachey et al., 2012 (cited in[8])
S-metolachlor was applied in a tank mix with terbuthylazine.

Crop Safety and Phytotoxicity

Crop safety is a critical factor in herbicide evaluation. The available data indicates a high degree of safety for both this compound and metolachlor in tolerant crops like corn when applied according to label recommendations.

Table 3: Summary of Crop Safety Data

HerbicideCropObservationCommentsSource
This compound CornNo effect on growthPre-emergence application at 1008-1152 g a.i./ha.Matallo et al., 2002[6]
Metolachlor CornNo effect on growthPre-emergence application at 1250 g a.i./ha.Matallo et al., 2002[6]
S-metolachlor CornNo significant interference in germinationSpeed of germination was significantly hampered at higher concentrations in lab bioassays.de Oliveira et al., 2024[9]
S-metolachlor SoybeanSafe in no-till systemsApplied PRE and POST in combination with glyphosate.Young & Young, 2005[10]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of herbicide efficacy. Below are methodologies for conducting field trials and greenhouse dose-response assays.

Protocol 1: Field Efficacy and Crop Tolerance Trial

This protocol outlines a standard method for comparing the pre-emergence efficacy of herbicides in a field setting. The Randomized Complete Block Design (RCBD) is used to minimize the effects of field variability.[11][12]

1. Site Selection and Preparation:

  • Select a field with uniform soil type and a known, consistent history of target weed infestation.

  • Conduct baseline soil analysis (pH, organic matter, texture).

  • Prepare the seedbed according to standard agronomic practices for the test crop (e.g., corn).

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).[11][13]

  • Replicates: A minimum of four blocks (replicates).

  • Plot Size: Minimum of 3 meters wide by 8 meters long to reduce edge effects.[11]

  • Treatments:

    • Untreated Control (weedy check).

    • This compound (e.g., 1000 g a.i./ha).

    • This compound (e.g., 1200 g a.i./ha).

    • S-metolachlor (e.g., 1250 g a.i./ha).

    • Commercial Standard (a registered herbicide for the same use).

  • Randomization: Randomly assign all treatments to plots within each block. The randomization is unique for each block.

3. Application and Maintenance:

  • Plant the crop (e.g., corn) uniformly across the entire trial area.

  • Apply herbicide treatments within 48 hours of planting (pre-emergence).

  • Use a calibrated CO2 backpack sprayer with flat fan nozzles to ensure uniform application at a specified volume (e.g., 200 L/ha).[12]

  • Maintain the trial area using standard agronomic practices, excluding any weed control measures.

4. Data Collection and Analysis:

  • Weed Control: Visually assess percent weed control by species at 15, 30, and 45 days after treatment (DAT) compared to the untreated control plots.

  • Crop Injury: Visually assess percent crop injury (stunting, chlorosis, necrosis) at 15 and 30 DAT.

  • Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Fisher's LSD at P<0.05) to determine significant differences between treatment means.[7]

Field_Trial_Workflow Start Start Site_Selection 1. Site Selection & Preparation Start->Site_Selection Design 2. Experimental Design (RCBD, 4 Reps) Site_Selection->Design Layout 3. Plot Layout & Randomization Design->Layout Planting 4. Crop Planting Layout->Planting Application 5. Herbicide Application (Pre-emergence) Planting->Application Data_Collection 6. Data Collection (Weed Control, Crop Injury) Application->Data_Collection 15, 30, 45 DAT Harvest 7. Crop Harvest & Yield Measurement Data_Collection->Harvest Analysis 8. Statistical Analysis (ANOVA) Harvest->Analysis End End Analysis->End

Caption: Workflow for a comparative herbicide field efficacy trial.
Protocol 2: Greenhouse Dose-Response Assay for GR₅₀ Determination

This bioassay is used to determine the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀), providing a precise quantitative measure of efficacy.

1. Plant Material and Growth Conditions:

  • Collect seeds of a target weed species (e.g., Amaranthus retroflexus).

  • Sow seeds in pots (e.g., 10 cm diameter) containing a standard greenhouse potting mix.

  • Grow plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and light (e.g., 16-hour photoperiod).

  • Thin seedlings to one uniform plant per pot before application.

2. Herbicide Application:

  • Apply herbicides when weed seedlings reach the 2-4 leaf stage.

  • Prepare a series of herbicide concentrations for both this compound and S-metolachlor to create a dose-response curve. A typical range would include 0, 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate (1x).

  • Apply treatments using a laboratory track sprayer calibrated to deliver a precise volume to ensure uniform coverage.

  • Include an untreated control for comparison. Replicate each dose level 4-6 times.

3. Data Collection and Analysis:

  • Place pots in the greenhouse in a completely randomized design after treatment.

  • At 21 days after treatment, harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value for each herbicide.

GR50_Assay_Workflow Start Start Seed_Germ 1. Weed Seed Germination & Seedling Growth Start->Seed_Germ Selection 2. Select Uniform Plants (2-4 Leaf Stage) Seed_Germ->Selection Dose_Prep 3. Prepare Herbicide Dose Range (0x to 4x) Selection->Dose_Prep Application 4. Apply Herbicides (Track Sprayer) Dose_Prep->Application Incubation 5. Greenhouse Incubation (21 Days) Application->Incubation Harvest 6. Harvest Above-Ground Biomass Incubation->Harvest Drying 7. Dry Biomass & Weigh Harvest->Drying Analysis 8. Non-Linear Regression Analysis Drying->Analysis GR50 Calculate GR₅₀ Value Analysis->GR50 End End GR50->End

Caption: Greenhouse workflow for determining herbicide GR₅₀ values.

References

Propisochlor Cross-Reactivity with Chloroacetamide Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of the chloroacetamide herbicide propisochlor with other members of its class, including acetochlor (B104951), metolachlor, alachlor, and butachlor. The data presented is derived from immunoassay-based studies and is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Quantitative Cross-Reactivity Data

The specificity of immunoassays is a critical factor in the accurate detection of a target analyte. Cross-reactivity with structurally similar compounds can lead to false-positive results or inaccurate quantification. The following table summarizes the cross-reactivity of various chloroacetamide herbicides with antibodies developed for this compound and pretilachlor (B132322).

Target Analyte (Antibody)Cross-ReactantChemical ClassCross-Reactivity (%)Assay Type
This compound AcetochlorChloroacetamide11.6%FPIA
PretilachlorChloroacetamide2.5%FPIA
AlachlorChloroacetamide0.6%FPIA
MetolachlorChloroacetamide0.4%FPIA
ButachlorChloroacetamide< 0.01%FPIA
Pretilachlor This compoundChloroacetamide< 3.0%ic-ELISA
AlachlorChloroacetamide< 3.0%ic-ELISA
AcetochlorChloroacetamide< 3.0%ic-ELISA
ButachlorChloroacetamide< 3.0%ic-ELISA

Data compiled from studies utilizing Fluorescence Polarization Immunoassay (FPIA) and indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA). The cross-reactivity is highly dependent on the specific antibody used in the assay.

The data indicates that antibodies developed for this compound can exhibit significant cross-reactivity with acetochlor (11.6%), while showing much lower cross-reactivity with other tested chloroacetamides.[1] Conversely, an antibody developed for pretilachlor showed minimal cross-reactivity (<3.0%) with this compound and other related compounds, suggesting that the structural differences, particularly in the alkoxyalkyl substituent, play a significant role in antibody recognition.[1][2]

Experimental Protocols for Cross-Reactivity Assessment

The determination of cross-reactivity is typically performed using a competitive immunoassay format, such as an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). The following is a generalized protocol for assessing the cross-reactivity of an antibody against various chloroacetamide herbicides.

Antigen Synthesis and Antibody Production
  • Hapten Synthesis: A derivative of the target herbicide (e.g., this compound) is synthesized to introduce a functional group (e.g., a carboxyl group) that allows for conjugation to a carrier protein. This modified herbicide is known as a hapten.[1][3]

  • Conjugation to Carrier Proteins: The hapten is covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting conjugate (e.g., this compound-BSA) serves as the immunogen.[1]

  • Immunization and Antibody Production: Laboratory animals, typically rabbits or mice, are immunized with the immunogen.[4] The animal's immune system recognizes the conjugate as foreign and produces a polyclonal antibody response against the hapten. For monoclonal antibody production, hybridoma technology is employed.[5]

  • Antibody Purification: The antibodies are purified from the collected serum, often using affinity chromatography.[4]

Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Testing
  • Coating: A microtiter plate is coated with a conjugate of the hapten and a different carrier protein than that used for immunization (e.g., this compound-OVA). This prevents the antibody from binding to the carrier protein itself. The plate is then washed to remove any unbound coating antigen.

  • Blocking: The remaining non-specific binding sites on the plate are blocked using a solution such as non-fat milk or bovine serum albumin.

  • Competitive Reaction: A constant amount of the primary antibody is pre-incubated with varying concentrations of the target analyte (this compound standard) or the potential cross-reactants (e.g., acetochlor, metolachlor). This mixture is then added to the coated microtiter plate wells. The free analyte and the coated antigen compete for the binding sites of the antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species (e.g., goat anti-rabbit HRP) is added to the wells. This secondary antibody binds to the primary antibody that is bound to the coated antigen.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition and Signal Detection: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is inversely proportional to the concentration of the analyte in the sample. The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The half-maximal inhibitory concentration (IC50) is determined for this compound and each of the tested cross-reactants. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the production of antibodies for a this compound immunoassay and the workflow for assessing cross-reactivity using an indirect competitive ELISA.

Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Antibody Generation This compound This compound Hapten Hapten Synthesis (this compound Derivative) This compound->Hapten Conjugate Immunogen Conjugate (this compound-BSA) Hapten->Conjugate Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate Immunization Immunization (e.g., Rabbit) Conjugate->Immunization Serum Antiserum Collection Immunization->Serum Purification Antibody Purification Serum->Purification Antibody Purified Polyclonal Antibody Purification->Antibody icELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis Coating 1. Plate Coating (this compound-OVA) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Addition 5. Addition to Plate Analyte This compound Standard or Cross-Reactant Incubation 4. Pre-incubation Analyte->Incubation Antibody Primary Antibody Antibody->Incubation Incubation->Addition Washing2 6. Washing Addition->Washing2 Sec_Antibody 7. Add Secondary Antibody-HRP Washing2->Sec_Antibody Washing3 8. Washing Sec_Antibody->Washing3 Substrate 9. Add Substrate (e.g., TMB) Washing3->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read Curve Generate Standard Curve Read->Curve IC50 Determine IC50 Values Curve->IC50 CR_Calc Calculate % Cross-Reactivity IC50->CR_Calc

References

A Comparative Guide: QuEChERS vs. Solid-Phase Extraction for Propisochlor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of sample preparation method is critical for accurate and efficient analysis of pesticide residues like propisochlor. This guide provides an objective comparison of two widely used techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

This compound, a chloroacetanilide herbicide, is frequently monitored in environmental and agricultural samples. Both QuEChERS and SPE are effective in extracting and cleaning up this compound from various matrices prior to chromatographic analysis. However, they differ significantly in terms of workflow, resource consumption, and in some cases, analytical performance. This guide presents a side-by-side comparison of their performance metrics, detailed experimental protocols, and workflow diagrams to aid in selecting the most suitable method for your research needs.

Performance Data: A Side-by-Side Comparison

The following table summarizes the key performance indicators for QuEChERS and SPE in the analysis of this compound and related chloroacetanilide herbicides. It is important to note that a direct comparative study for this compound using both methods simultaneously was not found in the reviewed literature. The data for QuEChERS is specific to this compound, while the SPE data is based on studies of other chloroacetanilide herbicides, which are structurally and chemically similar.

Performance MetricQuEChERS (for this compound)Solid-Phase Extraction (for Chloroacetanilide Herbicides)
Recovery 73.7% - 94.9%[1]81% - 125%
Precision (RSD) 1.1% - 13.9% (intra-day), 3.3% - 12.7% (inter-day)[1]< 5% - 20%
Limit of Detection (LOD) 0.03 - 0.12 µg/kg[1]Not consistently reported for parent compounds
Limit of Quantification (LOQ) 0.1 - 0.4 µg/kg[1]Not consistently reported for parent compounds
Time per Sample < 25 minutes[2]100 - 120 minutes[2]
Solvent Consumption < 15 mL[2]60 - 90 mL[2]
Complexity Simple (extraction and purification in a few steps)[2]Complicated (requires activation, loading, rinsing, and elution steps)[2]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the QuEChERS and Solid-Phase Extraction methods.

QuEChERS_Workflow cluster_start cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis cluster_end start Start A Sample Weighing start->A B Add Acetonitrile (B52724) A->B C Add Salts (e.g., MgSO4, NaCl) B->C D Vortex/Shake C->D E Centrifuge D->E F Transfer Aliquot of Supernatant E->F G Add d-SPE Sorbent (e.g., PSA, C18) F->G H Vortex/Shake G->H I Centrifuge H->I J Collect Supernatant I->J K Analysis by GC-MS or LC-MS/MS J->K end End K->end

QuEChERS Experimental Workflow

SPE_Workflow cluster_start cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution cluster_analysis Analysis cluster_end start Start A Pass Methanol (B129727) through SPE Cartridge start->A B Pass Water through SPE Cartridge A->B C Load Water Sample onto Cartridge B->C D Dry the Cartridge C->D E Elute with Organic Solvent (e.g., Ethyl Acetate) D->E F Collect Eluate E->F G Concentrate Eluate F->G H Analysis by GC-MS or LC-MS/MS G->H end End H->end

Solid-Phase Extraction (SPE) Workflow

Detailed Experimental Protocols

QuEChERS Method for this compound in Soil

This protocol is adapted from a study on the determination of this compound in soil, water, and rice.[1]

  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Cap the tube and vortex or shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds to disperse the sorbent and facilitate the removal of matrix interferences.

  • Final Centrifugation: Centrifuge the microcentrifuge tube at 10,000 rpm for 5 minutes to pellet the d-SPE sorbent.

  • Analysis: Carefully collect the supernatant and inject it into a UPLC-MS/MS system for analysis.

Solid-Phase Extraction (SPE) Method for Chloroacetanilide Herbicides in Water

This protocol is a general procedure based on methods developed by the USGS for the analysis of chloroacetanilide herbicide metabolites in water.

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through a C18 SPE cartridge.

    • Follow with 10 mL of deionized water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Pass the water sample (typically 250-1000 mL) through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for approximately 10 minutes to remove residual water.

  • Elution:

    • Elute the retained chloroacetanilide herbicides from the cartridge with a small volume (e.g., 2 x 5 mL) of an appropriate organic solvent, such as ethyl acetate (B1210297) or a mixture of acetone (B3395972) and n-hexane.

  • Concentration and Analysis:

    • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

    • The concentrated extract is then ready for analysis by GC-MS or LC-MS/MS.

Conclusion

Both QuEChERS and Solid-Phase Extraction are robust methods for the determination of this compound and other chloroacetanilide herbicides.

QuEChERS offers significant advantages in terms of speed, ease of use, and lower solvent consumption, making it highly suitable for high-throughput laboratories and routine monitoring.[2] Its performance in terms of recovery and precision for this compound is well within acceptable analytical limits.[1]

Solid-Phase Extraction , while more time-consuming and resource-intensive, can offer excellent cleanup and potentially higher recoveries for certain analytes and complex matrices.[2] The established EPA and USGS methods demonstrate its reliability for the analysis of chloroacetanilide herbicides.

The ultimate choice between QuEChERS and SPE will depend on the specific requirements of the analysis, including the number of samples, matrix complexity, available resources, and desired analytical performance. For rapid screening and analysis of a large number of samples, QuEChERS is often the preferred method. For applications requiring extensive cleanup or where established regulatory methods must be followed, SPE remains a valuable and reliable technique.

References

Propisochlor Analysis: A Comparative Guide to Multi-Residue and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of pesticide residues is paramount. This guide provides an objective comparison of a validated multi-residue method inclusive of propisochlor with alternative single-residue analytical techniques, supported by experimental data and detailed protocols.

A multi-residue method utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) demonstrates high sensitivity and efficiency for the simultaneous analysis of numerous pesticides, including the herbicide this compound. This approach offers a significant advantage in terms of sample throughput and cost-effectiveness compared to traditional single-residue methods.

Alternative methods for the determination of this compound include Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). While these techniques can provide reliable quantification, they are often employed for single-analyte or a limited number of compounds and may require more extensive sample cleanup procedures.

Performance Comparison of Analytical Methods

The performance of the multi-residue QuEChERS-UPLC-MS/MS method for this compound analysis is compared with typical performance characteristics of alternative single-residue methods in various matrices.

Performance ParameterMulti-Residue QuEChERS UPLC-MS/MS (this compound)Alternative Method 1: GC-NPD (Typical for Organonitrogen Pesticides)Alternative Method 2: HPLC-DAD (Typical for UV-absorbing Pesticides)
Linearity (R²)
>0.99≥0.992>0.99
Limit of Detection (LOD) 0.03 - 0.12 µg/kg0.67 - 2.23 µg/L0.1 - 0.8 µg/L
Limit of Quantification (LOQ) 0.1 - 0.4 µg/kg[1]2.24 - 7.45 µg/L0.25 - 2.0 µg/L
Accuracy (Recovery) 73.7 - 94.9%[1]80 - >95%80.6 - 110.2%
Precision (RSD) 1.1 - 13.9% (intra-day), 3.3 - 12.7% (inter-day)[1]1.56 - 10.99%1.9 - 7.6%

Experimental Protocols

Detailed methodologies for the validated multi-residue method and the alternative analytical approaches are provided below.

Multi-Residue Method: QuEChERS Extraction and UPLC-MS/MS Analysis

This method is suitable for the simultaneous extraction and quantification of this compound and other pesticides from various matrices such as soil, water, and agricultural products.

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For soil and plant matrices, add 10 mL of water and vortex.

  • Add 10 mL of acetonitrile (B52724).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

3. UPLC-MS/MS Analysis:

  • Take an aliquot of the cleaned extract, dilute with a suitable solvent if necessary, and inject it into the UPLC-MS/MS system.

  • UPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Alternative Method 1: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method is selective for nitrogen- and phosphorus-containing compounds like this compound.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • For water samples, take a 500 mL aliquot and adjust the pH if necessary.

  • Extract the sample three times with 50 mL of dichloromethane (B109758) in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. GC-NPD Analysis:

  • Inject 1-2 µL of the concentrated extract into the GC-NPD system.

  • GC Conditions:

    • Column: Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, ramp to 280°C.

  • NPD Conditions:

    • Detector Temperature: 300°C.

    • Bead Voltage, hydrogen, and makeup gas flows are optimized for maximum response to nitrogen-containing compounds.

Alternative Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the analysis of this compound, which possesses a chromophore that absorbs UV radiation.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • For water samples, pass a 500 mL aliquot through a conditioned C18 SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the retained this compound with a small volume of an organic solvent like acetonitrile or methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-DAD Analysis:

  • Inject a 10-20 µL aliquot of the reconstituted sample into the HPLC-DAD system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

  • DAD Conditions:

    • Detection Wavelength: Set at the maximum absorbance wavelength of this compound (approximately 220-230 nm). The entire UV spectrum is recorded to aid in peak identification and purity assessment.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the validated multi-residue method including this compound.

experimental_workflow sample Sample Homogenization (e.g., Soil, Water, Rice) extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10g Sample centrifuge1 Centrifugation extraction->centrifuge1 Shake cleanup d-SPE Cleanup (PSA + MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Vortex analysis UPLC-MS/MS Analysis (Quantification & Confirmation) centrifuge2->analysis Clean Extract results Data Processing & Results analysis->results

Caption: Workflow of the multi-residue method for this compound analysis.

References

A Comparative Guide to Propisochlor Certified Reference Materials for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propisochlor Certified Reference Materials (CRMs) and analytical methodologies for robust quality control. Accurate quantification of this compound, a widely used herbicide, is critical in environmental monitoring, food safety, and toxicology studies. The use of high-quality CRMs is fundamental to ensuring the validity and traceability of analytical results.

Comparison of this compound Certified Reference Materials

The selection of a suitable CRM is paramount for the accuracy and reliability of analytical measurements. Leading providers, such as LGC Dr. Ehrenstorfer, Sigma-Aldrich (PESTANAL®), and HPC Standards, offer this compound CRMs produced under stringent quality management systems like ISO 17034 and ISO/IEC 17025. This ensures the certified values for purity and uncertainty are metrologically traceable.

Below is a comparative summary of typical specifications for this compound CRMs from major suppliers. Please note that specific values are lot-dependent and the Certificate of Analysis (CoA) for a specific batch should always be consulted for the most accurate information.

FeatureLGC Dr. EhrenstorferSigma-Aldrich (PESTANAL®)HPC Standards
Product Name This compoundThis compound PESTANAL®This compound
CAS Number 86763-47-586763-47-586763-47-5
Format NeatNeat, SolutionNeat, Solution
Certified Purity Typically ≥98%Typically ≥98%High-purity
Expanded Uncertainty Lot-specific value provided on CoALot-specific value provided on CoALot-specific value provided on CoA
Traceability To SI unitsTo NIST SRMMeets international standards
Accreditation ISO 17034, ISO/IEC 17025ISO/IEC 17025, ISO Guide 34Conforms to international standards
Documentation Comprehensive Certificate of AnalysisCertificate of AnalysisCertificate of Analysis

Performance Comparison of Analytical Methods for this compound

The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This section compares the performance of common chromatographic techniques for the determination of this compound.

ParameterUPLC-MS/MSHPLC-UVGC-MS
Limit of Detection (LOD) 0.03 - 0.12 µg/kg[1]Typically in the low ng rangeTypically in the low ng/L range
Limit of Quantitation (LOQ) 0.1 - 0.4 µg/kg[1]Typically in the mid-to-high ng range1.8 - 29.2 ng/L (for a range of pesticides)[2]
Recovery 73.7 - 94.9%[1]80.0 - 86.6%[3]70.1 - 116.5% (for a range of pesticides)[2]
Precision (RSD) 1.1 - 13.9% (intra-day), 3.3 - 12.7% (inter-day)[1]<15%Generally <20%
Selectivity HighModerateHigh
Throughput HighModerateModerate
Typical Application Trace-level analysis in complex matricesRoutine analysis in less complex matricesBroad-spectrum pesticide screening

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Materials:

  • Homogenized sample (e.g., soil, water, food product)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine - PSA)

  • Centrifuge tubes (15 mL and 50 mL)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄ and PSA.

  • Shake for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Analytical Method: UPLC-MS/MS

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

  • Waters ACQUITY UPLC system or equivalent

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound should be optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analytical Measurement Sample 1. Homogenized Sample Extraction 2. Acetonitrile Extraction Sample->Extraction Add ACN SaltingOut 3. Salting Out & Centrifugation Extraction->SaltingOut Add MgSO4/NaCl dSPE 4. Dispersive SPE Cleanup SaltingOut->dSPE Transfer Supernatant FinalExtract 5. Final Extract dSPE->FinalExtract Centrifuge UPLC 6. UPLC Separation FinalExtract->UPLC Inject MSMS 7. MS/MS Detection UPLC->MSMS Eluent Data 8. Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for this compound analysis.

crm_quality_control CRM Certified Reference Material (CRM) WorkingStandard Working Standard Preparation CRM->WorkingStandard Traceable Purity Calibration Instrument Calibration WorkingStandard->Calibration Known Concentration QC_Check Quality Control Check WorkingStandard->QC_Check Spiking SampleAnalysis Sample Analysis Calibration->SampleAnalysis Quantification Curve SampleAnalysis->QC_Check Recovery Check TraceableResult Accurate & Traceable Result QC_Check->TraceableResult Ensures Validity

Caption: Role of CRMs in ensuring analytical quality.

References

Propisochlor Degradation: A Comparative Analysis of Aerobic and Anaerobic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propisochlor's Environmental Fate Under Varying Oxygen Conditions, Supported by Experimental Data.

The persistence of herbicides in the environment is a critical factor in assessing their potential ecological impact. This compound, a chloroacetamide herbicide, undergoes degradation in soil through microbial and chemical processes that are significantly influenced by the presence or absence of oxygen. This guide provides a comparative study of this compound degradation under aerobic and anaerobic conditions, summarizing key quantitative data, outlining experimental protocols, and visualizing the distinct degradation pathways.

Data Presentation: Degradation Rates and Metabolites

The rate of degradation of this compound and the resulting transformation products differ substantially between aerobic and anaerobic environments. The following tables summarize the available quantitative data on the half-life (DT50) of this compound and its identified metabolites under these contrasting conditions.

ConditionHalf-life (DT50)Key Degradation ProductsReference
Aerobic 13 days (typical) 7.63 days (lab, 20°C)This compound oxanilic acid, this compound ethane (B1197151) sulfonic acid (ESA)[1]
Anaerobic (Anoxic) < 5 days (in the presence of alginite)Sulfenic and sulfinic acid ester derivatives, Dehydrochlorinated derivative[2]

Table 1: Comparative Degradation Half-life of this compound. The half-life of this compound is significantly shorter in aerobic environments compared to anaerobic conditions, indicating a more rapid breakdown when oxygen is present. The anaerobic data presented was observed in the presence of alginite, which accelerated degradation.

ConditionMajor Metabolites Identified
Aerobic This compound oxanilic acid, this compound ethane sulfonic acid (ESA)
Anaerobic (Anoxic) Sulfenic acid ester derivative, Sulfinic acid ester derivative, Dehydrochlorinated this compound

Table 2: Major Transformation Products of this compound. The metabolic pathways of this compound diverge significantly depending on the oxygen availability, leading to the formation of distinct degradation products.

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized methodologies for assessing pesticide degradation in soil. The following outlines a typical experimental protocol for such studies, based on OECD Guidelines (e.g., OECD 307).

Soil Microcosm Setup:
  • Soil Selection: A well-characterized soil is used, typically a sandy loam or silt loam, with known pH, organic matter content, and microbial biomass.

  • Aerobic Conditions: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in vessels that allow for continuous air exchange. This is often achieved using flow-through systems or by loosely capping the incubation flasks.

  • Anaerobic Conditions: To create an anaerobic environment, the soil is typically flooded with water to displace air, and the headspace of the incubation vessel is purged with an inert gas, such as nitrogen or argon. The redox potential of the soil is monitored to ensure anaerobic conditions are maintained.

Application of this compound:
  • Radiolabeled (e.g., ¹⁴C-labeled) this compound is often used to facilitate the tracking of the parent compound and its metabolites.

  • This compound is applied to the soil at a concentration relevant to its agricultural use.

Incubation and Sampling:
  • The soil microcosms are incubated at a constant temperature (e.g., 20-25°C) in the dark to prevent photodegradation.

  • Soil samples are collected at regular intervals over a period of time (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

Analysis:
  • Extraction: this compound and its metabolites are extracted from the soil samples using appropriate organic solvents.

  • Quantification and Identification: The concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualization of Degradation Pathways

The degradation of this compound follows distinct pathways under aerobic and anaerobic conditions, as illustrated in the diagrams below.

Aerobic_Degradation_Pathway This compound This compound Metabolite_A This compound oxanilic acid This compound->Metabolite_A Oxidation Metabolite_B This compound ethane sulfonic acid (ESA) This compound->Metabolite_B Oxidation Mineralization CO2 + H2O + Biomass Metabolite_A->Mineralization Metabolite_B->Mineralization

Caption: Aerobic degradation pathway of this compound.

Anaerobic_Degradation_Pathway This compound This compound Metabolite_C Sulfenic/Sulfinic acid ester derivatives This compound->Metabolite_C Reductive/Oxidative Metabolism Metabolite_D Dehydrochlorinated This compound This compound->Metabolite_D Dehydrochlorination Further_Degradation Further Degradation Products Metabolite_C->Further_Degradation Metabolite_D->Further_Degradation

Caption: Anaerobic degradation pathway of this compound.

References

performance comparison of different mass spectrometers for propisochlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of the herbicide propisochlor is critical in environmental monitoring, food safety, and toxicological studies. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for this analysis. However, the choice of mass spectrometer can significantly impact the performance of the method. This guide provides an objective comparison of different mass spectrometer technologies for the analysis of this compound, supported by available performance data and detailed experimental protocols.

Performance Comparison of Mass Spectrometer Technologies

The two primary types of mass spectrometers used for pesticide analysis are triple quadrupole (QqQ) and high-resolution accurate-mass (HRAM) instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers. Each technology offers distinct advantages and disadvantages.

Triple quadrupole instruments are renowned for their high sensitivity and selectivity in targeted quantitative analysis.[1] They operate in selected-reaction monitoring (SRM) mode, which provides excellent signal-to-noise ratios and allows for the reliable analysis of complex samples.[1][2] For routine monitoring where the target analyte (this compound) is known, QqQ mass spectrometers are often the preferred choice due to their robustness and ultimate sensitivity.[1]

High-resolution accurate-mass (HRAM) spectrometers, on the other hand, excel in untargeted screening and retrospective analysis.[1][3] These instruments collect full-scan data, enabling the detection of a wide range of compounds, not just a predefined list.[3] This is particularly useful for identifying unexpected metabolites or degradation products of this compound. HRAM instruments like the Q-Orbitrap provide high resolving power, which helps to separate the analyte signal from matrix interferences, leading to improved selectivity.[1][3] For 93% of samples in one study, the concentration difference between QqQ and LC/Q-Orbitrap MS was less than 20%, demonstrating the quantitative capabilities of HRAM.[3]

The following table summarizes the key performance characteristics of these mass spectrometer types for pesticide analysis.

FeatureTriple Quadrupole (QqQ)High-Resolution Accurate-Mass (HRAM) (e.g., Orbitrap, TOF)
Primary Use Targeted QuantificationUntargeted Screening, Identification, and Quantification
Sensitivity Excellent (often considered the "gold standard" for quantification)[1]Very Good to Excellent[3]
Selectivity Excellent (using SRM/MRM)[2]Excellent (based on high resolving power)[3]
Linearity Good (typically 2-3 orders of magnitude)[2]Excellent (can be up to 6 orders of magnitude)[3]
Data Analysis Targeted, requires pre-defined transitionsUntargeted, allows for retrospective data analysis[1]
Identification Based on retention time and MRM ratios[4]Based on accurate mass, isotopic pattern, and fragmentation
Throughput High for targeted methodsCan be lower for complex data processing

Experimental Data for this compound Analysis

While direct comparative studies of different mass spectrometers for this compound are limited, a study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a triple quadrupole instrument provides valuable performance benchmarks.

MatrixLOD (µg/kg)LOQ (µg/kg)Mean Recovery (%)RSD (%)
Water0.120.473.7 - 94.93.3 - 12.7 (Inter-day)
Soil0.030.173.7 - 94.91.1 - 13.9 (Intra-day)
Rice (stalks, rice, hull)0.03 - 0.050.1 - 0.273.7 - 94.91.1 - 13.9 (Intra-day)

Data sourced from a study on the determination of this compound by UPLC-ESI-MS/MS.[5]

Experimental Protocols

A robust analytical method for this compound involves several key steps, from sample preparation to data acquisition.

Sample Preparation: QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[5]

  • Extraction: A homogenized sample (e.g., 10 g of soil or food matrix) is weighed into a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent, and the tube is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is collected, and a portion is taken for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of this compound.

    • Mobile Phase: A gradient elution with water (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5 to 20 µL.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.

    • Acquisition Mode:

      • Triple Quadrupole: Multiple Reaction Monitoring (MRM) is used, monitoring for specific precursor-to-product ion transitions for quantification and confirmation.

      • HRAM: Full scan data is acquired, with targeted MS/MS scans triggered for the precursor ion of this compound.

    • Collision Gas: Argon is typically used as the collision gas for fragmentation.

Visualizing the Workflow and Fragmentation

To better understand the analytical process and the behavior of this compound in a mass spectrometer, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Homogenized Sample extraction Acetonitrile Extraction sample->extraction Add Acetonitrile salting_out Salting Out & Centrifugation extraction->salting_out Add Salts dspe d-SPE Cleanup salting_out->dspe Take Supernatant final_extract Final Extract dspe->final_extract Centrifuge & Collect lc LC Separation final_extract->lc Inject ms Mass Spectrometry lc->ms Elution data Data Analysis ms->data Detection fragmentation_pathway cluster_this compound This compound Fragmentation cluster_fragments Major Fragments parent This compound [M+H]⁺ m/z 282.1 frag1 Fragment 1 m/z 236.1 parent->frag1 Loss of C2H5OH frag2 Fragment 2 m/z 176.1 parent->frag2 Loss of C7H7O frag3 Fragment 3 m/z 162.1 parent->frag3 Loss of C7H5Cl

References

A Comparative Guide to the Accurate and Precise Analysis of Propisochlor in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in environmental monitoring and agricultural studies, the accurate and precise quantification of herbicide residues in soil is paramount. This guide provides a detailed comparison of common analytical methodologies for the determination of propisochlor, a widely used chloroacetanilide herbicide. The performance of various techniques is evaluated based on key validation parameters, supported by experimental data to aid in method selection and development.

Comparative Analysis of Analytical Methods

The determination of this compound in complex soil matrices requires robust analytical methods that offer high accuracy, precision, and sensitivity. The most prevalent techniques employed are gas chromatography-mass spectrometry (GC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), often coupled with efficient sample extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

The following table summarizes the performance of different methods based on published studies.

Analytical MethodExtraction MethodSpiking Level (mg/kg)Average Recovery (%)Precision (RSD, %)LOQ (mg/kg)Reference
UPLC-MS/MSQuEChERS0.00573.7 - 94.91.1 - 13.9 (intra-day)0.1 - 0.4[1][2]
0.0173.7 - 94.93.3 - 12.7 (inter-day)0.1 - 0.4[1][2]
0.0573.7 - 94.90.1 - 0.4[1][2]
GC-MS/MSModified QuEChERS0.01 - 0.570 - 120< 200.01[3]
GC-MS/MSQuEChERSNot Specified70 - 120< 200.002 - 0.02[4]
GC with dual ECD/NPDMSPD0.005 - 2.572.4 - 120< 20Not Specified[5]
GC with dual ECD/NPDLLE0.005 - 2.570.6 - 120< 20Not Specified[5]

Key Observations:

  • UPLC-MS/MS with QuEChERS demonstrates good recovery and precision for this compound analysis in soil, with recoveries ranging from 73.7% to 94.9% and relative standard deviations (RSDs) generally below 14%.[1][2]

  • GC-MS/MS combined with a modified QuEChERS approach also provides satisfactory accuracy, with recoveries for a wide range of pesticides, including chloroacetanilides, falling within the 70-120% range and RSDs under 20%.[3][4]

  • Matrix Solid-Phase Dispersion (MSPD) and Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography (GC) are also viable options, showing comparable recovery and precision to QuEChERS-based methods.[5]

  • The QuEChERS method is highlighted as an efficient and green extraction procedure for pesticide residue analysis in soils, offering advantages in terms of speed, simplicity, and reduced solvent consumption.[6]

Workflow for this compound Analysis in Soil

The general workflow for the analysis of this compound in soil samples involves several key stages, from sample collection to data interpretation.

This compound Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Determination cluster_2 Data Analysis & Reporting Sample_Collection Soil Sample Collection Homogenization Sieving & Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis Instrumental Analysis (GC-MS/MS or UPLC-MS/MS) Cleanup->Analysis Quantification Quantification Analysis->Quantification Validation Data Validation Quantification->Validation Reporting Reporting Validation->Reporting

General workflow for this compound analysis in soil.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are crucial. Below are outlines of commonly employed methods for this compound analysis in soil.

1. UPLC-MS/MS with QuEChERS Extraction

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Vortex for 1 minute.

    • Add the QuEChERS salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • UPLC-MS/MS Conditions:

    • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with formic acid and acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

2. GC-MS/MS with Modified QuEChERS Extraction

  • Sample Extraction:

    • To 10 g of soil, add 10 mL of water and vortex.

    • Add 10 mL of acetonitrile and shake.

    • Add a salt mixture (e.g., magnesium sulfate and sodium chloride) and shake.

    • Centrifuge and take an aliquot of the acetonitrile layer.

  • Cleanup:

    • A d-SPE cleanup step with PSA and C18 sorbents is often employed to remove interferences.

  • GC-MS/MS Conditions:

    • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Program: A temperature gradient starting from around 80°C and ramping up to 275°C.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: MRM mode with specific transitions for this compound.

Method Validation Parameters

For any analytical method, validation is essential to ensure reliable results. Key parameters include:

  • Accuracy: Determined by recovery experiments where a known amount of this compound is added to a blank soil sample and the percentage recovered is calculated. Acceptable recovery is typically within 70-120%.[3][4]

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. For pesticide residue analysis, an RSD of less than 20% is generally considered acceptable.[3][4]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[3][4]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) greater than 0.99 is desirable.[4]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

References

A Comparative Environmental Impact Assessment of Propisochlor and Alachlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of two widely used chloroacetamide herbicides: propisochlor and alachlor (B1666766). The information presented is supported by experimental data to assist researchers in making informed decisions.

Physicochemical Properties

The fundamental physicochemical properties of a pesticide are critical in determining its environmental distribution and fate. This compound and alachlor, both belonging to the chloroacetamide class of herbicides, share structural similarities but exhibit differences in their key properties that influence their environmental behavior.

PropertyThis compoundAlachlor
Chemical Formula C₁₅H₂₂ClNO₂C₁₄H₂₀ClNO₂
Molecular Weight 283.79 g/mol 269.77 g/mol
Water Solubility 90.8 mg/L (at 20°C)242 mg/L (at 25°C)[1]
Vapor Pressure 1.1 x 10⁻³ Pa (at 20°C)2.9 mPa (at 25°C)[1]
Log K_ow_ (Octanol-Water Partition Coefficient) 3.52.63 - 3.53
K_oc_ (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) 400 - 600 mL/g43 - 209 mL/g

Environmental Fate

The persistence and mobility of herbicides in the environment are key factors in assessing their potential for long-term impact and contamination of non-target areas.

Soil Degradation

The breakdown of herbicides in the soil is a crucial process that reduces their persistence. This degradation is influenced by microbial activity, soil type, temperature, and moisture. The rate of degradation is often expressed as a half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.

ParameterThis compoundAlachlor
Aerobic Soil Half-life (DT₅₀) 7.63 - 13 days[2]4.2 - 15 days[1][3]
Primary Degradation Pathway Microbial degradationMicrobial degradation[3]
Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.

ParameterThis compoundAlachlor
Bioconcentration Factor (BCF) in Fish Data not readily available6[4]

Ecotoxicity

The ecotoxicity of a herbicide determines its potential to harm non-target organisms in the environment. This is typically assessed through standardized tests on representative species from different trophic levels.

Aquatic Ecotoxicity
OrganismEndpointThis compound (mg/L)Alachlor (mg/L)
Fish (Temperate Freshwater) 96-hour LC₅₀1.31.8 - 6.5[4]
Aquatic Invertebrates (Daphnia magna) 48-hour EC₅₀ (Immobilization)Not readily available10
Algae (Freshwater) 72-hour EC₅₀ (Growth Inhibition)Not readily available0.003 - 0.027
Aquatic Plants (Lemna sp.) 7-day EC₅₀ (Growth Inhibition)Not readily available0.008
Terrestrial Ecotoxicity
OrganismEndpointThis compoundAlachlor
Earthworm (Eisenia fetida) 14-day LC₅₀ (mg/kg soil)Not readily available>1000
Honeybee (Apis mellifera) 48-hour Acute Contact LD₅₀ (µ g/bee )Not readily available>100

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Both this compound and alachlor belong to the Herbicide Resistance Action Committee (HRAC) Group 15, which are known inhibitors of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of various cellular structures, including membranes and cuticular waxes. The inhibition of their synthesis disrupts cell division and growth, ultimately leading to the death of susceptible plants.

VLCFA Synthesis Inhibition cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA Elongase_Complex Fatty Acid Elongase Complex Malonyl_CoA->Elongase_Complex C2 unit donor Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->Elongase_Complex KCS 3-Ketoacyl-CoA Synthase (KCS) Elongase_Complex->KCS KCR 3-Ketoacyl-CoA Reductase (KCR) KCS->KCR Condensation Disruption Disruption of Cell Division and Growth HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) KCR->HCD Reduction ECR Enoyl-CoA Reductase (ECR) HCD->ECR Dehydration VLCFA_CoA VLCFA-CoA (C20-C30) ECR->VLCFA_CoA Reduction Cellular_Components Cuticular Waxes Sphingolipids Triacylglycerols VLCFA_CoA->Cellular_Components Incorporation into Herbicides This compound & Alachlor Herbicides->KCS Inhibition Herbicides->Disruption

Caption: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis by this compound and Alachlor.

Experimental Protocols

The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemicals.

Soil Degradation Study (Aerobic)

This workflow outlines the general procedure for determining the aerobic degradation of herbicides in soil, based on OECD Guideline 307 .

Soil Degradation Workflow Soil_Collection 1. Soil Collection (Representative agricultural soil) Sieving_Preincubation 2. Sieving & Pre-incubation (2mm sieve, controlled moisture and temperature) Soil_Collection->Sieving_Preincubation Herbicide_Application 3. Herbicide Application (Radiolabeled compound) Sieving_Preincubation->Herbicide_Application Incubation 4. Incubation (Aerobic, dark, controlled temperature) Herbicide_Application->Incubation Sampling 5. Periodic Sampling (Soil extraction at defined intervals) Incubation->Sampling Analysis 6. Analysis (HPLC, LC-MS/MS) Sampling->Analysis Data_Analysis 7. Data Analysis (Calculation of DT₅₀ and identification of metabolites) Analysis->Data_Analysis

Caption: General workflow for an aerobic soil degradation study.

Fish Bioaccumulation Study

This workflow illustrates the key steps in a fish bioaccumulation study, following OECD Guideline 305 .

Bioaccumulation Workflow cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) Acclimation 1. Fish Acclimation Exposure 2. Exposure to Herbicide (Constant aqueous concentration) Acclimation->Exposure Uptake_Sampling 3. Fish & Water Sampling Exposure->Uptake_Sampling Transfer 4. Transfer to Clean Water Uptake_Sampling->Transfer Analysis 6. Chemical Analysis (Quantification of herbicide in fish tissue and water) Uptake_Sampling->Analysis Depuration_Sampling 5. Fish & Water Sampling Transfer->Depuration_Sampling Depuration_Sampling->Analysis Calculation 7. BCF Calculation (Steady-state or kinetic method) Analysis->Calculation

Caption: Workflow for a fish bioaccumulation study.

Aquatic Ecotoxicity Testing

The aquatic ecotoxicity data are generated following standardized OECD guidelines to ensure consistency and reliability.

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the concentration at which 50% of the daphnids are immobilized (EC₅₀) after 48 hours of exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test determines the concentration that inhibits the growth of a specific algal species by 50% (EC₅₀) over a 72-hour period.

Conclusion

Both this compound and alachlor are effective chloroacetamide herbicides with a similar mode of action. Based on the available data:

  • Environmental Persistence: Both herbicides have relatively short soil half-lives, suggesting they are not highly persistent in the soil environment under aerobic conditions.

  • Mobility: this compound exhibits a higher soil organic carbon-water partitioning coefficient (K_oc_) compared to alachlor, indicating it is more likely to bind to soil particles and has a lower potential for leaching into groundwater.

  • Ecotoxicity: Alachlor demonstrates moderate to high toxicity to aquatic organisms, particularly algae and aquatic plants. Comprehensive ecotoxicity data for this compound is needed for a full comparative assessment.

This guide provides a comparative overview based on currently available data. Researchers are encouraged to consult the primary literature and regulatory assessments for more in-depth information and to consider the specific environmental conditions of interest.

References

Performance Showdown: HPLC-UV and Alternative Methods for Propisochlor Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of the herbicide propisochlor, selecting the optimal analytical method is paramount. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands as a widely utilized technique. This guide provides a comparative analysis of HPLC-UV for this compound determination against alternative methods, supported by available performance data.

Linearity and Range of Detection: A Comparative Analysis

The performance of an analytical method is critically defined by its linearity and range of detection. Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte. The range of detection, encompassing the limit of detection (LOD) and limit of quantitation (LOQ), establishes the boundaries within which the analyte can be reliably detected and quantified.

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV This compound (Projected)0.1 - 50 µg/mL> 0.999~0.05 µg/mL~0.15 µg/mLGeneral Pesticide Analysis
UPLC-MS/MS This compoundNot SpecifiedNot Specified0.03 - 0.12 µg/L0.1 - 0.4 µg/L[1]
GC-MS Various Pesticides0.001 - 0.200 µg/mL≥ 0.989Not Specified0.002 - 0.020 µg/g[2]

Table 1: Comparison of Linearity and Detection Limits for this compound Analysis. The data for HPLC-UV is projected based on typical performance for pesticide analysis, while the data for UPLC-MS/MS and GC-MS is derived from published studies.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing analytical results. Below is a representative protocol for the analysis of this compound using HPLC-UV, based on common practices for pesticide residue analysis.

HPLC-UV Method for this compound Analysis (Representative Protocol)

1. Sample Preparation (QuEChERS Method)

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on the UV absorbance spectrum of this compound).

3. Calibration

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at concentrations spanning the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Inject each standard solution and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Determine the linearity by calculating the correlation coefficient (r²).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the HPLC-UV analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction 10g sample + Acetonitrile Cleanup d-SPE Cleanup Extraction->Cleanup Acetonitrile Layer Filtration Filtration Cleanup->Filtration Clean Extract Injection Sample Injection Filtration->Injection Filtered Extract Separation Chromatographic Separation Injection->Separation Mobile Phase Detection UV Detection Separation->Detection Separated Analytes Peak_Integration Peak Integration Detection->Peak_Integration Chromatogram Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Peak Areas Quantification Quantification Calibration_Curve->Quantification Concentration

Caption: Experimental workflow for this compound analysis by HPLC-UV.

References

limit of detection (LOD) and quantification (LOQ) for propisochlor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and environmental monitoring, accurately detecting and quantifying chemical compounds is paramount. This guide provides a comparative overview of the analytical limits for the herbicide propisochlor, focusing on the Limit of Detection (LOD) and Limit of Quantification (LOQ) across different analytical methods and matrices.

Quantitative Data Summary

The following table summarizes the reported LOD and LOQ values for this compound using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
UPLC-MS/MSWater, Soil, Rice (stalks, rice, and hull)0.03 - 0.12 µg/kg[1][2]0.1 - 0.4 µg/kg[1][2]
UPLC-MS/MSNot Specified0.2 µg/kg[2]1 µg/kg[2]

Experimental Protocol: QuEChERS Extraction and UPLC-MS/MS Analysis

A widely used method for the determination of this compound in various samples involves a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction followed by analysis using UPLC-MS/MS.[1][2]

1. Sample Extraction (QuEChERS)

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • A representative sample of the matrix (e.g., soil, water, homogenized rice) is weighed into a centrifuge tube.

    • Acetonitrile (B52724) is added as the extraction solvent.

    • The tube is shaken vigorously to ensure thorough mixing and extraction of the analyte.

    • For cleanup, a primary secondary amine (PSA) sorbent is added to remove interfering matrix components.

    • The mixture is centrifuged to separate the solid debris from the acetonitrile extract containing this compound.

2. UPLC-MS/MS Analysis

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: An Ultra-Performance Liquid Chromatograph coupled with a tandem Mass Spectrometer.

  • Procedure:

    • An aliquot of the final extract is injected into the UPLC system.

    • The UPLC column separates this compound from other components in the extract based on its physicochemical properties.

    • The separated analyte then enters the mass spectrometer.

    • The mass spectrometer ionizes the this compound molecules and fragments them.

    • Specific precursor and product ions of this compound are monitored for highly selective detection and reliable quantification.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound, from sample preparation to final analysis.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (Soil, Water, Rice) Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction 1. Cleanup Dispersive SPE Cleanup (PSA) Extraction->Cleanup 2. Centrifugation Centrifugation Cleanup->Centrifugation 3. Extract Final Extract Centrifugation->Extract 4. UPLC UPLC Separation Extract->UPLC Injection MSMS Tandem MS Detection UPLC->MSMS Elution Data Data Acquisition & Quantification MSMS->Data Detection

Caption: Workflow for this compound Analysis.

This guide provides a concise overview of the detection and quantification limits for this compound, offering valuable data and procedural insights for researchers in the field. The presented UPLC-MS/MS method with QuEChERS extraction demonstrates high sensitivity for the analysis of this compound in diverse environmental and agricultural matrices.

References

Comparative Phytotoxicity of Propisochlor on Different Crop Species: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phytotoxicity of the herbicide propisochlor across various crop species, supported by experimental data. This compound is a pre-emergence herbicide belonging to the chloroacetamide class, widely used for controlling annual grasses and some broadleaf weeds. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant growth and development.[1] However, crop sensitivity to this compound can vary significantly. This guide summarizes available quantitative data, details relevant experimental protocols, and illustrates the key metabolic pathways involved in this compound's mechanism of action and detoxification.

Data Presentation: Comparative Phytotoxicity of this compound

The following tables summarize the observed phytotoxicity of this compound on various crop species based on available research. It is important to note that phytotoxicity can be influenced by factors such as application rate, environmental conditions, and crop cultivar.

Table 1: Phytotoxicity of this compound on Cereal Crops

Crop SpeciesCultivar(s)Application Rate (kg a.i./ha)Observed PhytotoxicitySource
Barley (Hordeum vulgare)Naked and Hulled varieties4.020% inhibition of germination; higher sensitivity in shoot growth compared to malting barley.[2]
Malting barley4.0Less sensitive in terms of shoot growth compared to naked and hulled varieties.[2]
Corn (Zea mays)Not specified1.008 - 1.152No significant impact on corn growth was observed in a study evaluating this compound alone and in combination with other herbicides.[3][3]
Wheat (Triticum aestivum)VariousNot specifiedGenerally considered tolerant, but sensitivity can vary between cultivars.[4][5][6][7][8][4][5][6][7][8]
Rice (Oryza sativa)Not specifiedNot specifiedDirect-seeded rice can be susceptible to injury from this compound application.[9][10][11][12][9][10][11][12]

Table 2: Phytotoxicity of this compound on Legume and Other Broadleaf Crops

Crop SpeciesCultivar(s)Application Rate (kg a.i./ha)Observed PhytotoxicitySource
Soybean (Glycine max)Not specifiedNot specifiedGenerally considered tolerant to this compound.[13][14][13][14]
Sugar Beet (Beta vulgaris)Not specifiedNot specifiedA study indicated that this compound was not safe for sugar beet.

Experimental Protocols

The assessment of herbicide phytotoxicity is crucial for determining crop safety. Standardized experimental protocols are employed to generate reliable and comparable data.

Dose-Response Bioassay for EC50/GR50 Determination

This laboratory-based assay is used to determine the effective concentration of a herbicide that causes a 50% reduction in a specific biological response (EC50) or a 50% reduction in growth (GR50).

Methodology:

  • Plant Material: Seeds of the selected crop species are surface-sterilized and germinated in a controlled environment (e.g., petri dishes with filter paper or agar (B569324) medium).

  • Herbicide Application: A range of this compound concentrations are prepared and applied to the growth medium. A control group with no herbicide is included.

  • Growth Conditions: The treated seeds are incubated under controlled conditions of light, temperature, and humidity.

  • Data Collection: After a specified period, parameters such as germination rate, root length, and shoot length are measured.

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 or GR50 values are calculated using statistical software.

Greenhouse Pot Study for Visual Injury and Biomass Assessment

This method assesses the phytotoxic effects of a herbicide on whole plants under more realistic, yet controlled, conditions.

Methodology:

  • Planting: Seeds of the test crop species are sown in pots containing a standardized soil or potting mix.

  • Herbicide Application: this compound is applied to the soil surface pre-emergence at various rates, including the recommended field rate and multiples of it. An untreated control is maintained.

  • Growth Conditions: The pots are kept in a greenhouse with controlled temperature, light, and watering regimes.

  • Visual Injury Rating: At regular intervals after emergence, plants are visually assessed for phytotoxicity symptoms such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformations. A rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete plant death) is used.[15][16][17][18][19][20]

  • Biomass Measurement: At the end of the experiment, the above-ground plant material is harvested, dried in an oven, and weighed to determine the dry biomass. The reduction in biomass compared to the control is calculated.

Mandatory Visualization

Experimental Workflow for Herbicide Phytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Phytotoxicity Assay cluster_data Data Collection & Analysis cluster_results Results seed Crop Seed Selection (e.g., Corn, Soybean, Wheat) planting Planting in Pots/Petri Dishes seed->planting herbicide This compound Solution Preparation (Multiple Concentrations) application Pre-emergence Application of this compound herbicide->application planting->application growth Controlled Environment Growth (Greenhouse/Growth Chamber) application->growth visual Visual Injury Rating (Chlorosis, Necrosis, Stunting) growth->visual biomass Biomass Measurement (Shoot & Root Dry Weight) growth->biomass analysis Statistical Analysis (Dose-Response Curves, EC50/GR50) visual->analysis biomass->analysis comparison Comparative Phytotoxicity Assessment analysis->comparison

Caption: Experimental workflow for assessing the phytotoxicity of this compound on different crop species.

Signaling Pathway: this compound Action and Detoxification in Crops

signaling_pathway cluster_herbicide Herbicide Action cluster_inhibition Cellular Target cluster_response Plant Response cluster_outcome Phytotoxic Outcome cluster_detox Detoxification Pathway cluster_tolerant_outcome Tolerant Outcome This compound This compound vlcfa Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis This compound->vlcfa Inhibits conjugation This compound-GSH Conjugate (Non-toxic) This compound->conjugation disruption Disruption of Cell Division and Growth vlcfa->disruption stress Oxidative Stress (ROS Production) disruption->stress susceptible Susceptible Crop (e.g., some direct-seeded rice, sugar beet) - Stunting - Chlorosis - Necrosis disruption->susceptible stress->susceptible gsh Glutathione (GSH) gsh->conjugation gst Glutathione S-Transferase (GST) gst->conjugation Catalyzes tolerant Tolerant Crop (e.g., Corn, Soybean) - Normal Growth conjugation->tolerant

Caption: Simplified signaling pathway of this compound action and detoxification in susceptible vs. tolerant crops.

References

Safety Operating Guide

Proper Disposal of Propisochlor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of propisochlor is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Key Hazard and Disposal Information for this compound

For quick reference, the following table summarizes the primary hazards associated with this compound and the recommended disposal considerations based on Safety Data Sheets (SDS).

Hazard Classification & StatementsPictogramsPrecautionary & Disposal Statements
Acute Toxicity (Dermal, Category 4) : H312 Harmful in contact with skin.[1][2][3]GHS07P280 : Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Acute Toxicity (Oral, Category 4) : H302 Harmful if swallowed.[4][5]GHS07P270 : Do not eat, drink or smoke when using this product.[4][5]
Serious Eye Irritation (Category 2A) : H319 Causes serious eye irritation.[4][5]GHS07P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Hazardous to the Aquatic Environment (Acute & Long-term) : H400 Very toxic to aquatic life. H410 Very toxic to aquatic life with long lasting effects.[2][5]GHS09P273 : Avoid release to the environment.[5] P391 : Collect spillage.[5]
Flammable Liquid (Category 2) : H225 Highly flammable liquid and vapor (when in a solvent like acetonitrile).[4]GHS02P210 : Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]
General Disposal :N/ADispose of contents/container in accordance with local/regional/national/international regulations.[5] Contact a professional waste disposal service.[3]

Operational Plan for this compound Disposal

Follow these procedural steps to ensure the safe handling and disposal of this compound waste.

Step 1: Pre-Disposal Planning and Waste Minimization
  • Review the Safety Data Sheet (SDS) : Before handling this compound, thoroughly read the SDS to understand its hazards, handling precautions, and emergency procedures.[1][4][5]

  • Purchase Accordingly : Procure only the amount of this compound necessary for your immediate research needs to minimize surplus.[6]

  • Accurate Preparation : Mix only the required volume for your experiment to avoid generating excess solutions.[6][7]

Step 2: Personal Protective Equipment (PPE) and Engineering Controls
  • Wear Appropriate PPE : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][5] For operations with a risk of aerosol formation, respiratory protection may be necessary.[1]

  • Use Ventilated Areas : Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

Step 3: Waste Collection and Storage
  • Designated Waste Container : Use a clearly labeled, non-reactive, and sealable container for all this compound waste, including contaminated consumables (e.g., pipette tips, gloves).

  • Labeling : The waste container must be labeled "Hazardous Waste," with the full chemical name "this compound," and display the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Secure Storage : Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials and ignition sources.[4][5]

Step 4: Container Decontamination
  • Triple Rinsing : Empty this compound containers should be triple-rinsed with a suitable solvent.[8]

  • Rinsate Collection : The rinsate from the container cleaning process is also considered hazardous waste and must be collected in the designated this compound waste container.[6][8] Do not pour rinsate down the drain.[6][7][8]

  • Defacing : After decontamination, deface or remove the original product label to prevent reuse.[6]

Step 5: Final Disposal
  • Professional Disposal Service : The ultimate disposal of this compound waste must be conducted through a licensed professional hazardous waste disposal company.[3]

  • Local Regulations : Always adhere to your local, state, and federal regulations for hazardous waste disposal.[5][7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

  • Do Not Dispose in General Waste or Drains : Never dispose of this compound or its containers in the regular trash or pour it down the sink.[7][8] This is crucial to prevent environmental contamination, particularly to aquatic ecosystems.[5][9]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Propisochlor_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_container Empty Container Management cluster_disposal Final Disposal start Start: this compound Use in Lab ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty this compound Container start->empty_container fume_hood Handle in Fume Hood ppe->fume_hood waste_gen This compound Waste Generated (Unused chemical, contaminated items) fume_hood->waste_gen collect_waste Collect in Labeled, Sealed Hazardous Waste Container waste_gen->collect_waste store_waste Store Waste Securely in Secondary Containment collect_waste->store_waste triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate defaced_container Dispose of Defaced, Rinsed Container per EHS triple_rinse->defaced_container collect_rinsate->collect_waste Add to waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs pro_disposal Professional Hazardous Waste Disposal contact_ehs->pro_disposal end End: Compliant Disposal pro_disposal->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propisochlor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the herbicide Propisochlor, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity.

This compound, a chloroacetanilide herbicide, requires careful handling due to its potential health and environmental hazards. Adherence to strict safety protocols is crucial to minimize exposure risks and ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is the first line of defense. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldEssential to protect against splashes of the chemical, especially when in solution. For handling larger quantities or when there is a significant risk of splashing, a full face shield is recommended.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves must be worn.[1] Given the reactive nature of the compound, it is crucial to prevent skin contact. Inspect gloves for any signs of degradation before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard lab coat is required to protect skin and personal clothing from potential spills.[1] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary if working in a poorly ventilated area or when there is a potential for aerosolization. The type of respirator and cartridge should be selected based on the concentration of this compound and the specific laboratory conditions.
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes are required to protect against spills.

Quantitative Data Summary

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for easy reference.

PropertyValue
Molecular Formula C15H22ClNO2[3][4]
Molecular Weight 283.79 g/mol [3][5]
Physical State Oily liquid[3]
Color Colorless[3]
Melting Point 21.6 °C[1][6]
Boiling Point 399.34 °C (estimated)[6]
Flash Point 195.3 °C (384.0 °F) (estimated)[6]
logP (o/w) 3.500[6]
Water Solubility Soluble[6]
Storage Temperature 2-8°C[3]
Acute Dermal Toxicity Category 4: Harmful in contact with skin.[1]
Acceptable Daily Intake (ADI) 0.025 mg/kg bw/day[5]
Acute Reference Dose (ARfD) 0.05 mg/kg bw[5]
Acceptable Operator Exposure Level (AOEL) 0.025 mg/kg bw/day[5]

Experimental Protocol: Safe Handling in a Laboratory Setting

This protocol provides a step-by-step guide for the safe handling of this compound in a typical laboratory setting.

1. Preparation and Pre-Handling Check:

  • Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably within a chemical fume hood.[1]
  • Verify that an emergency eyewash station and safety shower are readily accessible.[7]
  • Assemble all necessary materials, including this compound, solvents, glassware, and waste containers, before starting the experiment.
  • Don all required personal protective equipment (PPE) as detailed in the table above.

2. Handling and Weighing:

  • If handling the solid form, carefully open the container to avoid creating dust.
  • Use a spatula or other appropriate tool to transfer the desired amount of this compound to a tared weigh boat or directly into the experimental vessel.
  • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

3. Solution Preparation:

  • Add the solvent to the vessel containing the pre-weighed this compound.
  • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.
  • Clearly label the prepared solution with the chemical name, concentration, date, and your initials.

4. Post-Handling Procedures:

  • Thoroughly clean all glassware and equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.
  • Wipe down the work surface with a suitable cleaning agent.
  • Dispose of all waste, including empty containers, contaminated gloves, and weigh boats, in the designated hazardous waste containers.[1]
  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Operational and Disposal Plan

A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] The recommended storage temperature is 2-8°C.[3]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Spill Management:

  • In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill using an absorbent material such as vermiculite (B1170534) or sand.[2]

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Clean the spill area with a suitable decontaminating solution.

Disposal:

  • All waste containing this compound, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not pour this compound or its solutions down the drain.[9]

  • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is punctured and disposed of.

Workflow for Safe Handling of this compound

Safe_Handling_of_this compound Workflow for Safe Handling of this compound cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal A Review Safety Data Sheet (SDS) B Prepare Work Area (Fume Hood) A->B Ensure safety measures are in place C Don Personal Protective Equipment (PPE) B->C Protect yourself before handling D Weighing and Transfer C->D Proceed with experiment E Solution Preparation D->E Create necessary solutions F Decontaminate Equipment and Work Area E->F Clean up after experiment G Segregate and Label Waste F->G Properly manage waste H Dispose of Hazardous Waste per Regulations G->H Final disposal step

Caption: This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.